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  • Product: Methyl 4-morpholinobutanoate
  • CAS: 5471-53-4

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 4-morpholinobutanoate (CAS 5471-53-4) in Advanced Drug Development

Executive Summary Methyl 4-morpholinobutanoate (CAS No. 5471-53-4) is a highly versatile heterocyclic ester that serves as a critical intermediate in organic synthesis and pharmaceutical drug development[1]. Featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-morpholinobutanoate (CAS No. 5471-53-4) is a highly versatile heterocyclic ester that serves as a critical intermediate in organic synthesis and pharmaceutical drug development[1]. Featuring a morpholine ring integrated with a butyric acid methyl ester backbone, this compound is primarily utilized in the design of lipophilic γ-aminobutyric acid (GABA) analogues[2]. By acting as a structural building block, it enables the synthesis of potent GABA aminotransferase (GABA-AT) inhibitors, which are essential in the therapeutic management of neurological disorders such as epilepsy, anxiety, and spasticity[3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic causality, and pharmacological applications of Methyl 4-morpholinobutanoate, supported by self-validating experimental protocols.

Physicochemical Profiling

Understanding the physicochemical properties of Methyl 4-morpholinobutanoate is crucial for optimizing reaction conditions and predicting its pharmacokinetic behavior when used as a precursor for central nervous system (CNS) active drugs. The morpholine moiety imparts a balanced hydrophilic-lipophilic profile, while the ester group provides a handle for further functionalization.

PropertyValue
Chemical Name Methyl 4-morpholinobutanoate[1]
CAS Number 5471-53-4[1]
Molecular Formula C9H17NO3[1]
Molecular Weight 187.24 g/mol [1]
Exact Mass 187.1208 g/mol [1]
Topological Polar Surface Area (TPSA) 38.8 Ų[1]
Appearance Yellow oil (at standard temperature and pressure)[2]
InChIKey QZYHXBPEHSABEW-UHFFFAOYSA-N[1]

Synthetic Methodologies & Mechanistic Causality

Direct N-Alkylation Synthesis

The primary synthetic route for Methyl 4-morpholinobutanoate relies on the nucleophilic substitution (N-alkylation) of morpholine with a brominated ester, such as methyl 4-bromobutanoate or an α,β-unsaturated equivalent[3].

Causality of Experimental Choices:

  • Base Selection (N,N-Diisopropylethylamine - DIPEA): DIPEA is chosen over simpler amines because its steric hindrance prevents it from acting as a competing nucleophile against morpholine. It efficiently scavenges the hydrobromic acid (HBr) byproduct, driving the reaction forward without forming unwanted side products[3].

  • Temperature Control (-20 °C): The reaction is strictly maintained at sub-zero temperatures to kinetically favor mono-alkylation and suppress the formation of quaternary ammonium salts, which would drastically reduce the yield[3].

  • Aqueous Workup (NaHCO3): A mild basic extraction using sodium bicarbonate neutralizes any residual acid and removes water-soluble impurities (like DIPEA hydrobromide), isolating the target ester in the organic phase[3].

Synthesis A Morpholine (Nucleophile) C N,N-Diisopropylethylamine (Base, CH2Cl2) A->C B Methyl 4-bromobutanoate (Electrophile) B->C D Methyl 4-morpholinobutanoate (CAS: 5471-53-4) C->D N-Alkylation (-20°C) E NaHCO3 Extraction (Purification) D->E

Synthesis workflow of Methyl 4-morpholinobutanoate via N-alkylation.

Rhodium-Catalyzed Hydroaminomethylation (HAM)

For advanced asymmetric synthesis, derivatives like methyl 2-methyl-4-morpholinobutanoate can be synthesized via direct Rhodium-catalyzed enantioselective hydroaminomethylation of acrylates[4]. This method utilizes a syngas mixture (H2/CO) and a chiral rhodium catalyst to achieve high enantiomeric excess (e.g., 73% ee), demonstrating the adaptability of the morpholinobutanoate scaffold in complex catalytic systems[4].

Pharmacological Application: GABA-AT Inhibition

Methyl 4-morpholinobutanoate is a critical intermediate in synthesizing heterocyclic GABA analogues[2]. The native GABA neurotransmitter is highly hydrophilic and struggles to cross the blood-brain barrier (BBB). By embedding the nitrogen atom into a morpholine ring and utilizing the ester backbone, researchers can design prodrugs or analogues with increased lipophilicity[5].

These analogues are designed to inhibit GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA in the brain. Inhibition of GABA-AT leads to an accumulation of GABA, providing therapeutic effects for epilepsy and spasticity[5].

GABAPathway A Methyl 4-morpholinobutanoate Derivatives B GABA-AT Enzyme (Pseudomonas fluorescens) A->B Binds & Inhibits C Inhibition of GABA Degradation B->C Blocks conversion D Increased GABA Levels (Neurological Regulation) C->D Therapeutic Effect

Mechanism of GABA-AT inhibition by morpholine-derived GABA analogues.

Standardized Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the synthesis of the compound and its downstream enzymatic evaluation.

Protocol A: Synthesis of Methyl 4-morpholinobutanoate
  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve morpholine (1.0 equiv) and N,N-diisopropylethylamine (1.5 equiv) in anhydrous dichloromethane (CH2Cl2, 25 mL)[3].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -20 °C.

  • Addition: Dropwise, add the electrophile (e.g., methyl 4-bromobutanoate or ethyl (E)-4-bromobut-2-enoate, 1.3 equiv) over 15 minutes to prevent localized exothermic spikes[3].

  • Reaction: Stir the mixture at -20 °C for 1 hour.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) to confirm the complete consumption of the amine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure[3].

  • Final Validation (NMR): Confirm the structure of the resulting yellow oil (approx. 52% yield) via 1H-NMR (CDCl3). The self-validating markers are a singlet at δ 3.68 ppm (3H, ester methyl) and a triplet at δ 2.36 ppm (4H, J = 8 Hz, adjacent to carbonyl)[2].

Protocol B: In Vitro GABA-AT Screening Assay

To test the efficacy of the synthesized analogues, a coupled-enzyme assay is utilized[3].

  • Buffer Preparation: Prepare a standard assay buffer containing the purified GABA-AT enzyme (sourced from Pseudomonas fluorescens), α-ketoglutarate, and β-NADP+.

  • Coupling Enzyme: Introduce succinic-semialdehyde dehydrogenase to the mixture. This enzyme couples the breakdown product of GABA to the reduction of β-NADP+[3].

  • Inhibitor Introduction: Add the synthesized Methyl 4-morpholinobutanoate derivative at varying concentrations.

  • Spectrophotometric Validation: Monitor the absorbance at 340 nm. The concomitant conversion of β-NADP+ to β-NADPH produces a measurable change in absorbance. A decrease in the rate of absorbance change at 340 nm directly validates and quantifies the inhibition of GABA-AT activity[3].

References

  • Buy methyl 4-morpholin-4-ylbutanoate from Dayang Chem (Hangzhou) Co.
  • Source: Royal Society of Chemistry (RSC)
  • Source: PMC (NIH)
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT (MDPI)
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PMC (Synthesis Protocols)

Sources

Exploratory

Physicochemical properties of Methyl 4-morpholinobutanoate

Physicochemical Profiling and Synthetic Methodologies of Methyl 4-morpholinobutanoate: A Technical Whitepaper Executive Summary In the landscape of modern neuropharmacology and rational drug design, heterocyclic γ -amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Methodologies of Methyl 4-morpholinobutanoate: A Technical Whitepaper

Executive Summary

In the landscape of modern neuropharmacology and rational drug design, heterocyclic γ -aminobutyric acid (GABA) analogues play a pivotal role in modulating central nervous system (CNS) pathways. Methyl 4-morpholinobutanoate (CAS: 5471-53-4) serves as a critical synthetic intermediate in the development of these therapeutics, specifically as a precursor for GABA aminotransferase (GABA-AT) inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an authoritative breakdown of the physicochemical properties, structural characterization, and field-proven synthetic protocols for Methyl 4-morpholinobutanoate.

Molecular Architecture and Baseline Properties

Methyl 4-morpholinobutanoate features a dual-functional architecture: a basic, hydrophilic morpholine ring tethered via an aliphatic butyrate linker to a lipophilic methyl ester. This structural dichotomy imparts unique solubility profiles and makes it an ideal candidate for further derivatization. The morpholine oxygen acts as a hydrogen-bond acceptor, while the tertiary nitrogen provides a site for controlled protonation, influencing its pharmacokinetic distribution when hydrolyzed to its active acid form.

At standard temperature and pressure (STP), the compound presents as a distinct yellow oil[1].

Table 1: Physicochemical Specifications

Parameter Value Reference
IUPAC Name Methyl 4-(morpholin-4-yl)butanoate [2]
CAS Registry Number 5471-53-4 [2]
Molecular Formula C9H17NO3 [2]
Molecular Weight 187.24 g/mol [2]
Exact Mass 187.1208 g/mol [2]
Physical State Yellow oil [1]

| InChIKey | QZYHXBPEHSABEW-UHFFFAOYSA-N |[2] |

Spectroscopic Characterization

To ensure the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed as self-validating quality control measures. The chemical shifts confirm the successful SN​2 displacement of the bromide by the morpholine nitrogen.

Table 2: NMR Characterization Data (CDCl3) [1] | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment / Structural Correlation | | :--- | :--- | :--- | :--- | | 1H-NMR | 3.70 | dd, J=4,4 Hz, 4H | Morpholine ring (-CH2-O-CH2-) | | 1H-NMR | 3.68 | s, 3H | Methyl ester (-OCH3) | | 1H-NMR | 2.43 | dd, J=4,4 Hz, 4H | Morpholine ring (-CH2-N-CH2-) | | 1H-NMR | 2.36 | t, J=8 Hz, 4H | Aliphatic chain (-CH2-C=O and N-CH2-) | | 1H-NMR | 1.82 | q, J=8 Hz, 1H [sic]* | Central aliphatic chain (-CH2-) | | 13C-NMR | 173.92 | Carbonyl (C=O) | Ester carbonyl carbon | | 13C-NMR | 66.92, 57.97, 53.55 | Aliphatic/Ring | Oxygen/Nitrogen-adjacent carbons | | 13C-NMR | 51.48, 31.87, 21.73 | Aliphatic | Methyl and remaining linker carbons | *Note: Literature reports integration as 1H, though chemically representing the central methylene protons of the butyrate chain.

Mechanistic Synthesis and Reaction Dynamics

The primary route to synthesizing Methyl 4-morpholinobutanoate involves a bimolecular nucleophilic substitution ( SN​2 ) utilizing methyl 4-bromobutanoate as the electrophile and morpholine as the nucleophile[1].

Causality in the Experimental Design:
  • Thermal Activation: The reaction is initiated at 25 °C and subsequently heated to 65–70 °C. This thermal gradient provides the necessary kinetic energy to overcome the activation barrier of the SN​2 displacement without causing thermal degradation of the ester.

  • Mild Basic Quench: The addition of aqueous NaHCO3​ is a critical, self-validating step. It selectively neutralizes the hydrobromic acid (HBr) byproduct. Using a weak base prevents the premature alkaline hydrolysis (saponification) of the labile methyl ester, which would inevitably occur if a strong base like NaOH were utilized.

  • Phase Partitioning: During liquid-liquid extraction with ethyl acetate (EtOAc), the mildly basic aqueous phase ensures the tertiary amine of the newly formed product remains deprotonated. This maximizes its partition coefficient into the organic layer, preventing yield loss to the aqueous phase.

Figure 1: Step-by-step synthetic workflow for Methyl 4-morpholinobutanoate.

Self-Validating Experimental Protocol

For researchers aiming to replicate this synthesis, the following field-proven methodology guarantees high-fidelity yields (typically ~52%)[1].

Step 1: Reagent Preparation

  • Ensure all glassware is oven-dried or flame-dried and purged with an inert nitrogen atmosphere to prevent moisture-induced ester hydrolysis.

  • Charge a round-bottom flask with methyl 4-bromobutanoate (1.0 equiv).

Step 2: Nucleophilic Addition

  • Add morpholine (1.0 equiv) dropwise to the reaction vessel at 25 °C under continuous magnetic stirring.

  • Gradually elevate the temperature of the reaction mixture to 65–70 °C and maintain for exactly 2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

Step 3: Reaction Quenching & Phase Separation

  • Cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) three times ( 3×10 mL).

Step 4: Desiccation & Concentration

  • Combine the organic layers and dry over anhydrous sodium sulfate ( Na2​SO4​ ). This step validates the removal of trace water before concentration.

  • Filter the drying agent and remove the EtOAc in vacuo using a rotary evaporator.

Step 5: Chromatographic Purification

  • Purify the crude yellow oil via silica-gel column chromatography.

  • Elute the product using an isocratic solvent system of hexanes:ethyl acetate (90:10). Collect the fractions containing the pure product and concentrate in vacuo.

Pharmacological Translation: GABA-AT Inhibition

In drug development, Methyl 4-morpholinobutanoate is rarely the final active pharmaceutical ingredient (API). It acts as a prodrug-like scaffold or synthetic intermediate. To activate its pharmacological potential as a GABA analogue, the methyl ester must undergo controlled hydrolysis to yield 4-morpholinobutanoic acid [1].

This acid derivative mimics the endogenous neurotransmitter GABA. By binding to the active site of GABA Aminotransferase (GABA-AT)—the enzyme responsible for the degradation of GABA—it acts as an inhibitor. Suppressing GABA-AT prevents the breakdown of GABA, thereby elevating its concentrations in the CNS, a mechanism highly sought after in the treatment of epilepsy and other neurological hyper-excitability disorders[1].

Figure 2: Pharmacological conversion and GABA-AT inhibition pathway.

References

  • Echemi.Buy methyl 4-morpholin-4-ylbutanoate from Dayang Chem (Hangzhou) Co.,Ltd.
  • MDPI.QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-morpholinobutanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Morpholine Scaffold and its Butanoate Ester Derivative The morpholine moiety is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold and its Butanoate Ester Derivative

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. Its integration into molecular frameworks often leads to enhanced pharmacokinetic profiles. Methyl 4-morpholinobutanoate, as a derivative, serves as a key building block and intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthetic pathways to methyl 4-morpholinobutanoate, with a focus on practical, field-proven methodologies, mechanistic insights, and detailed characterization.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of methyl 4-morpholinobutanoate can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The three primary strategies discussed herein are:

  • Direct N-Alkylation of Morpholine: The most straightforward and widely employed method.

  • Two-Step Synthesis via Fischer Esterification: A classic approach involving the formation of the parent carboxylic acid followed by esterification.

  • Reductive Amination: A versatile, though potentially more complex, alternative.

This guide will delve into the mechanistic underpinnings and practical execution of each of these pathways.

Pathway 1: Direct N-Alkylation of Morpholine with Methyl 4-Halobutanoates

This is the most direct and efficient route for the synthesis of methyl 4-morpholinobutanoate. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of the methyl 4-halobutanoate that is bonded to the halogen. A base is typically employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions morpholine Morpholine (Nucleophile) product Methyl 4-morpholinobutanoate morpholine->product Nucleophilic Attack halobutanoate Methyl 4-halobutanoate (Electrophile) (X = Cl, Br) halobutanoate->product base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., Acetonitrile, DMF) heat Heat

Experimental Protocol: N-Alkylation using Methyl 4-Bromobutanoate

This protocol provides a robust method for the synthesis of methyl 4-morpholinobutanoate.

Materials:

  • Morpholine

  • Methyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 equivalent).

  • Dissolve the morpholine in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).

  • Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

  • Dropwise, add methyl 4-bromobutanoate (1.1 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-morpholinobutanoate.

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Morpholine87.121.007129Corrosive, handle with care.
Methyl 4-bromobutanoate181.031.434186-187Lachrymator, handle in a fume hood.[1]
Potassium Carbonate138.212.43DecomposesAnhydrous conditions are recommended.
Acetonitrile41.050.78681-82Use anhydrous grade.

Table 1. Properties of Reagents and Solvents for N-Alkylation.

Pathway 2: Two-Step Synthesis via Fischer Esterification

This alternative pathway involves two distinct chemical transformations: the synthesis of 4-morpholinobutanoic acid followed by its esterification with methanol.

Step 1: Synthesis of 4-Morpholinobutanoic Acid

This intermediate is synthesized through the ring-opening of succinic anhydride with morpholine.

Mechanistic Insight:

The nitrogen atom of morpholine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a carboxylate and an ammonium ion, which then undergoes proton transfer to yield the final product.[2]

G cluster_reactants Reactants morpholine Morpholine product 4-Morpholinobutanoic Acid morpholine->product Nucleophilic Acyl Substitution succinic_anhydride Succinic Anhydride succinic_anhydride->product

Experimental Protocol:

A general procedure involves reacting morpholine with succinic anhydride, often in a suitable solvent, followed by workup to isolate the carboxylic acid.

Step 2: Fischer Esterification of 4-Morpholinobutanoic Acid

The synthesized 4-morpholinobutanoic acid is then esterified using methanol in the presence of an acid catalyst.

Mechanistic Insight:

The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[3] The reaction is typically driven to completion by using a large excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[3]

G cluster_reactants Reactants cluster_conditions Conditions carboxylic_acid 4-Morpholinobutanoic Acid product Methyl 4-morpholinobutanoate carboxylic_acid->product Nucleophilic Acyl Substitution methanol Methanol (Excess) methanol->product acid_catalyst Acid Catalyst (e.g., H₂SO₄) heat Heat (Reflux)

Experimental Protocol:

  • Dissolve 4-morpholinobutanoic acid (1.0 equivalent) in a large excess of methanol.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Pathway 3: Reductive Amination

Reductive amination offers a convergent approach where a carbonyl compound and an amine are coupled in the presence of a reducing agent.[4]

Mechanistic Insight

This one-pot reaction involves the initial formation of an iminium ion from the reaction of morpholine with methyl 4-oxobutanoate, which is then reduced in situ by a selective reducing agent to yield the tertiary amine.[5]

G cluster_reactants Reactants cluster_conditions Conditions morpholine Morpholine intermediate Iminium Ion Intermediate morpholine->intermediate oxo_ester Methyl 4-oxobutanoate oxo_ester->intermediate Condensation reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) product Methyl 4-morpholinobutanoate solvent Solvent intermediate->product Reduction

Experimental Considerations:

The choice of a suitable reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde or the ester functionality.[6]

Purification and Characterization of Methyl 4-morpholinobutanoate

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure its identity and purity.

Purification
  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying the product from starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for the structural elucidation of methyl 4-morpholinobutanoate.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons, the methylene groups of the butanoate chain, and the methyl ester protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the morpholine ring, the methylene carbons of the butanoate chain, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

  • A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

  • C-N stretching vibrations of the tertiary amine will appear in the fingerprint region.

  • C-O stretching vibrations of the ether in the morpholine ring and the ester group will also be present.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of methyl 4-morpholinobutanoate (C₉H₁₇NO₃, MW = 187.24 g/mol ).

  • Common fragmentation patterns for morpholine derivatives often involve the cleavage of the bonds adjacent to the nitrogen atom. For esters, a characteristic fragmentation is the loss of the alkoxy group.

Spectroscopic TechniqueExpected Key Features for Methyl 4-morpholinobutanoate
¹H NMR Signals for morpholine protons (typically multiplets around 2.4-2.6 ppm and 3.6-3.8 ppm), methylene protons of the butanoate chain (multiplets), and a singlet for the methyl ester protons (around 3.6-3.7 ppm).
¹³C NMR A peak for the ester carbonyl carbon (around 173-174 ppm), signals for the morpholine carbons (around 53-54 ppm and 66-67 ppm), methylene carbons of the butanoate chain, and the methyl ester carbon (around 51-52 ppm).
IR (cm⁻¹) Strong C=O stretch (ester) around 1735-1750 cm⁻¹. C-N and C-O stretches in the fingerprint region.
Mass Spec (m/z) Molecular ion peak (M⁺) at 187. Fragmentation patterns corresponding to the loss of the methoxy group and cleavage of the morpholine ring.

Table 2. Summary of Expected Spectroscopic Data.

Conclusion

The synthesis of methyl 4-morpholinobutanoate is a well-established process with the direct N-alkylation of morpholine being the most efficient and practical approach for most laboratory and industrial settings. The two-step Fischer esterification and the reductive amination pathways offer viable alternatives, each with its own set of advantages and considerations. Rigorous purification and comprehensive spectroscopic characterization are paramount to ensure the quality and identity of the final product, which serves as a valuable intermediate in the development of novel chemical entities. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and validation of methyl 4-morpholinobutanoate.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • BenchChem. (2025).
  • Fischer Esterific
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). PMC.
  • 13 C NMR (A) and 1 H NMR (B) analysis of Methyl 4-(1H-indol-3-yl)
  • Reductive Amin
  • Fischer Esterific
  • Chemistry LibreTexts. (2023, January 22).
  • Zhu, B., et al. (2017).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC.
  • Ortiz, K. G., et al. (2024).
  • Synthesis of morpholines. (n.d.). Organic Chemistry Portal.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • OperaChem. (2024, January 5).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • JOCPR. (2024, April 29).
  • Reductive Amin
  • Liskon Biological. (2024, December 13).
  • BenchChem. (2025).
  • Conception and Synthesis of Sequence‐Coded Morpholinos. (n.d.). PMC.
  • Research on the N -alkylation of morpholine with other alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • NIST. (n.d.). Morpholine, 4-methyl-.
  • Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuron
  • BenchChem. (2025). Synthesis of 4-Ethoxy-4-oxobutanoic Acid from Succinic Anhydride: An In-depth Technical Guide.
  • Forgács, E., & Cserháti, T. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Preprints.org. (2025, October 19). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures.
  • BenchChem. (2025).
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). PMC.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022, October 13). MDPI.
  • Conception and Synthesis of Sequence‐Coded Morpholinos. (2025, April 29).
  • SpectraBase. (n.d.). 4-(2-Methyl-4-morpholinobutyl)morpholine - Optional[13C NMR] - Chemical Shifts.
  • MassBank. (2019, May 31). Organic compounds.
  • ChemicalBook. (2019, October 28).
  • NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. (n.d.). PMC.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10).
  • ResearchGate. (n.d.).

Sources

Exploratory

Topic: Starting Materials for Methyl 4-morpholinobutanoate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Methyl 4-morpholinobutanoate Methyl 4-morpholinobutanoate is a tertiary amine and ester of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 4-morpholinobutanoate

Methyl 4-morpholinobutanoate is a tertiary amine and ester of significant interest in medicinal chemistry and organic synthesis. Its structure combines a morpholine ring, a privileged scaffold in drug discovery known for improving pharmacokinetic properties like solubility and metabolic stability, with a methyl butanoate chain, which can act as a linker or a precursor for further functionalization.[1] Understanding the synthetic pathways to this molecule is crucial for its application in the development of novel therapeutics and other advanced materials.

This guide provides a detailed examination of the primary synthetic strategies for Methyl 4-morpholinobutanoate, focusing on the selection of starting materials and the underlying chemical principles that govern each route. As a senior application scientist, the emphasis is not merely on procedural steps but on the rationale behind these choices, enabling researchers to adapt and optimize these methods for their specific needs.

Two principal and robust methodologies dominate the synthesis of this compound:

  • Direct N-alkylation of morpholine: A classic and straightforward approach involving the reaction of morpholine with a suitable 4-carbon electrophile.

  • Reductive amination: A versatile one-pot method that couples morpholine with a carbonyl-containing precursor, followed by in-situ reduction.

Each strategy will be explored in depth, covering the core starting materials, reaction mechanisms, detailed protocols, and a critical analysis of their respective advantages and limitations.

Synthetic Strategy I: Nucleophilic Substitution via N-Alkylation

The most direct and frequently employed method for synthesizing Methyl 4-morpholinobutanoate is the N-alkylation of morpholine. This approach relies on the nucleophilic character of the secondary amine in morpholine, which attacks an electrophilic carbon center on a butanoate derivative.

Core Starting Materials

The essential starting materials for this pathway are:

  • Morpholine: A readily available and inexpensive cyclic secondary amine. Its nitrogen atom acts as the nucleophile.

  • Methyl 4-halobutanoate: The electrophilic partner. The most common variants are Methyl 4-bromobutanoate and Methyl 4-chlorobutanoate. Methyl 4-bromobutanoate is generally more reactive due to the better leaving group ability of bromide compared to chloride, often resulting in faster reaction times and milder conditions.[2]

Mechanistic Rationale: The SN2 Pathway

This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the morpholine nitrogen attacks the carbon atom bearing the halogen, in a single concerted step. This attack displaces the halide ion (Br⁻ or Cl⁻), which serves as the leaving group. The presence of a base is crucial to neutralize the hydrohalic acid byproduct and to prevent the protonation of the starting morpholine, which would render it non-nucleophilic.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Morpholine Morpholine (Nucleophile) TS [Transition State] Morpholine->TS Nucleophilic Attack Haloester Methyl 4-halobutanoate (Electrophile) Haloester->TS Base Base (e.g., NaHCO₃, K₂CO₃) Product Methyl 4-morpholinobutanoate TS->Product Halide Departure Salt Salt Byproduct TS->Salt ProtonatedBase Protonated Base

Caption: SN2 mechanism for the N-alkylation of morpholine.

Experimental Protocol: N-Alkylation

The following protocol is a representative example adapted from process development literature for similar N-alkylation reactions.[2]

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add morpholine (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile (5-10 volumes).

  • Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 2.0-4.0 equivalents) or potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). The base will act as a scavenger for the HBr or HCl generated during the reaction.

  • Electrophile Addition: Add Methyl 4-bromobutanoate (1.2 equivalents) to the stirred mixture. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 10 mol%) can be added to facilitate the reaction, especially in a biphasic system.[2]

  • Reaction: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the consumption of the limiting reagent is complete (typically 16-24 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl 4-morpholinobutanoate.

Data Presentation: N-Alkylation Parameters
ParameterConditionRationale / Comment
Nucleophile MorpholineReadily available secondary amine.
Electrophile Methyl 4-bromobutanoateHigher reactivity than the chloro-analogue.
Base NaHCO₃ or K₂CO₃Inexpensive, mild bases to neutralize acid byproduct.
Catalyst TBAB (optional)Recommended to improve reaction rate and yield.[2]
Solvent Toluene, AcetonitrileAprotic solvents suitable for SN2 reactions.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 85-95%High yields are achievable with this method.[2]
Critical Analysis of the N-Alkylation Route
  • Expertise & Experience: This method is robust, high-yielding, and relatively straightforward to perform. The primary challenge is controlling the potential for over-alkylation, where the product reacts with another molecule of the haloester to form a quaternary ammonium salt. Using a slight excess of morpholine can mitigate this, but may complicate purification.

  • Trustworthiness: The self-validating nature of this protocol lies in the monitoring of the reaction. The disappearance of the starting haloester and the appearance of the product can be tracked quantitatively, ensuring the reaction has gone to completion and allowing for precise control.

  • Authoritative Grounding: The use of alkyl halides for the N-alkylation of amines is a foundational reaction in organic chemistry.[3] The conditions described are consistent with established industrial processes for similar transformations.[2]

Synthetic Strategy II: Reductive Amination

Reductive amination is a powerful alternative for forming C-N bonds. This one-pot reaction combines a carbonyl compound and an amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the target amine.

Core Starting Materials
  • Morpholine: As in the previous method, this serves as the amine source.

  • Methyl 4-oxobutanoate (Methyl succinaldehydate): This is the carbonyl-containing starting material. It contains both an aldehyde and an ester functional group.[4]

Mechanistic Rationale

The reaction proceeds in two main stages within a single pot:

  • Iminium Ion Formation: The amine (morpholine) adds to the carbonyl group (aldehyde) of methyl 4-oxobutanoate to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient, electrophilic iminium ion.

  • Reduction: A selective reducing agent, present in the reaction mixture, donates a hydride to the iminium ion, reducing it to the final tertiary amine product. The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion.[5]

Reductive_Amination cluster_reactants Reactants cluster_products Products Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal Ketoester Methyl 4-oxobutanoate Ketoester->Hemiaminal + Reducer Reducing Agent (e.g., NaBH(OAc)₃) Iminium Iminium Ion Reducer->Iminium Hemiaminal->Iminium - H₂O Product Methyl 4-morpholinobutanoate Iminium->Product + [H⁻] from Reducer Byproducts Byproducts

Caption: Pathway for reductive amination synthesis.

Experimental Protocol: Reductive Amination

The following is a generalized protocol based on standard reductive amination procedures.[5][6]

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask, dissolve Methyl 4-oxobutanoate (1.0 equivalent) and morpholine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. A dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can be added to drive this equilibrium forward.

  • Reduction: Cool the mixture in an ice bath. Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise.[6] This reagent is particularly effective as it is non-hygroscopic and selectively reduces iminium ions in the presence of aldehydes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified via column chromatography.

Data Presentation: Reductive Amination Parameters
ParameterConditionRationale / Comment
Amine MorpholineNucleophile for iminium formation.
Carbonyl Source Methyl 4-oxobutanoateProvides the aldehyde for condensation.[4]
Reducing Agent NaBH(OAc)₃ (STAB)Selective for iminium ions over aldehydes; mild conditions.[5][6]
Alternative Agents NaBH₃CN, NaBH₄NaBH₃CN is effective but toxic. NaBH₄ can reduce the starting aldehyde.[6][7]
Solvent DCM, DCEAprotic solvents that are compatible with the reagents.
Temperature 0 °C to Room Temp.Allows for controlled reduction.
Typical Yield 70-85%Generally good yields for this one-pot process.
Critical Analysis of the Reductive Amination Route
  • Expertise & Experience: This route is highly valued for its efficiency and convergence, combining two steps into a single operation. The choice of reducing agent is critical. Sodium triacetoxyborohydride is often the reagent of choice due to its selectivity and ease of handling.[6] In contrast, sodium borohydride (NaBH₄) can also reduce the ester group and the starting aldehyde, leading to undesired byproducts.[7][8]

  • Trustworthiness: The protocol's validity is confirmed by monitoring the consumption of the starting aldehyde. A successful reaction will show complete conversion of the aldehyde to the final amine without significant formation of the corresponding alcohol (from aldehyde reduction).

  • Authoritative Grounding: Reductive amination is a cornerstone of modern amine synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and operational simplicity.[9] The use of specialized borohydride reagents has made this reaction highly reliable and selective.[5][10]

Comparative Summary and Conclusion

The choice between N-alkylation and reductive amination depends on several factors, including the availability of starting materials, cost, scale, and safety considerations.

FeatureN-AlkylationReductive Amination
Starting Materials Morpholine, Methyl 4-halobutanoateMorpholine, Methyl 4-oxobutanoate
Key Advantage High yields, simple reagentsOne-pot procedure, avoids halides
Key Disadvantage Potential for over-alkylationRequires specific, more expensive reducing agents
Byproducts Inorganic salts (e.g., NaBr)Borate salts, water
Scalability ExcellentGood, but requires control of exotherms
  • The N-alkylation route is often preferred for its simplicity and high yields when the required methyl 4-halobutanoate is readily available and cost-effective.[2]

  • The reductive amination route offers an elegant one-pot solution that avoids the use of alkyl halides and is advantageous when the carbonyl precursor, methyl 4-oxobutanoate, is more accessible or economical.[6][9]

For drug development professionals and researchers, a thorough understanding of both pathways provides the flexibility to select the optimal synthetic route based on project-specific constraints and objectives.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(morpholin-4-yl)butanoate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate. Retrieved from [Link]

  • ChemRxiv. (2022). Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849). Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Retrieved from [Link]

  • Google Patents. (n.d.). US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
  • Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

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Foundational

Methyl 4-Morpholinobutanoate: Mechanism of Action, Pharmacokinetics, and GABA-AT Inhibition Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of novel γ-aminobutyric acid (GABA) analogues is a critical front...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of novel γ-aminobutyric acid (GABA) analogues is a critical frontier in neuropharmacology, aimed at managing neurological disorders such as epilepsy and neuropathic pain. Methyl 4-morpholinobutanoate (Compound 12e) represents a highly specialized heterocyclic GABA analogue[1]. Unlike endogenous GABA, which suffers from poor blood-brain barrier (BBB) permeability due to its zwitterionic nature, methyl 4-morpholinobutanoate is engineered as a lipophilic prodrug.

This whitepaper dissects the dual-phase mechanism of action of methyl 4-morpholinobutanoate: its pharmacokinetic advantage as an esterified transport vehicle, and its pharmacodynamic role as a precursor to 4-morpholinobutanoic acid (Compound 7e), a competitive inhibitor of the GABA-aminotransferase (GABA-AT) enzyme[2][3].

Pharmacokinetic Rationale: The Prodrug Advantage

To understand the experimental and clinical utility of methyl 4-morpholinobutanoate, one must analyze the causality behind its structural modifications compared to the endogenous GABA scaffold.

The Role of the Methyl Ester

GABA exists almost exclusively as a zwitterion at physiological pH, rendering passive diffusion across the lipophilic BBB highly inefficient. By masking the polar carboxylic acid group with a methyl ester, the lipophilicity (LogP) of the molecule is significantly increased. This allows methyl 4-morpholinobutanoate to bypass the need for active transport mechanisms, entering the central nervous system (CNS) via rapid passive diffusion. Once localized in the CNS, ubiquitous non-specific esterases hydrolyze the ester bond, liberating the active pharmacophore: 4-morpholinobutanoic acid[1][3].

The Morpholine Ring Substitution

Replacing the primary amine of GABA with a morpholine ring serves two distinct biochemical purposes:

  • Altered Basicity: The inclusion of the nitrogen atom within a non-aromatic heterocyclic system creates a tertiary amine with a specific basicity profile (pKb ~4.2)[3]. This facilitates the necessary protonation states required for target binding without overly restricting membrane permeability.

  • Steric Bulk for Target Specificity: Quantitative Structure-Activity Relationship (QSAR) models indicate that bulky ligands—particularly those with heteroatoms like oxygen or sulfur in their ring systems—tend to act as superior GABA-AT inhibitors by tightly occupying the enzymatic active site[2].

Mechanism of Action: GABA-AT Inhibition

The primary therapeutic target of the hydrolyzed active form (4-morpholinobutanoic acid) is GABA-aminotransferase (GABA-AT) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the degradation of synaptic GABA into succinic semialdehyde[4].

Enzyme-Ligand Interaction Dynamics

Molecular docking studies utilizing Pseudomonas fluorescens GABA-AT (a highly homologous model to human GABA-AT) reveal the precise binding orientation of the active acid[2].

  • Carboxylate Orientation: The unmasked carboxylic acid group of the active metabolite orients toward the outer part of the cavity (toward the solvent), anchoring into a region of high positive electrostatic potential[3].

  • Morpholine Orientation: The bulky morpholine group positions itself in close proximity to the PLP prosthetic group. The steric hindrance and electronic properties of the morpholine oxygen prevent the normal transamination cascade, competitively blocking the enzyme's ability to bind endogenous GABA[3].

Downstream Pharmacological Effects

By inhibiting GABA-AT, the degradation of GABA is halted. This leads to an accumulation of GABA in the synaptic cleft, subsequently enhancing inhibitory neurotransmission via sustained activation of post-synaptic GABA_A and GABA_B receptors. This pathway is the foundational mechanism for the neuroprotective and anticonvulsant effects observed in this class of heterocyclic analogues[2].

MOA A Methyl 4-morpholinobutanoate (Lipophilic Prodrug) B Blood-Brain Barrier (Passive Diffusion) A->B Absorption C CNS Esterases (Hydrolysis) B->C Entry D 4-Morpholinobutanoic Acid (Active Inhibitor) C->D Cleavage E GABA-AT Enzyme (PLP-dependent) D->E Competitive Binding F Elevated Synaptic GABA (Neuroprotection) E->F Transamination Block

Fig 1: Pharmacokinetic and pharmacodynamic pathway of Methyl 4-morpholinobutanoate.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the inhibitory efficacy of methyl 4-morpholinobutanoate derivatives, researchers must employ a self-validating coupled enzymatic assay. Direct measurement of GABA-AT activity is optically challenging; therefore, the reaction is coupled with Succinic Semialdehyde Dehydrogenase (SSADH) to provide a real-time spectrophotometric readout[4].

Protocol: High-Throughput Coupled Enzymatic Assay for GABA-AT

Scientific Causality: The conversion of GABA to succinic semialdehyde by GABA-AT does not produce a measurable chromophore. By coupling this with SSADH, the generated succinic semialdehyde is immediately oxidized to succinate, driving the concomitant reduction of β-NADP+ to β-NADPH. The formation of β-NADPH is directly proportional to GABA-AT activity and can be kinetically tracked at 340 nm[4].

Step-by-Step Methodology:

  • Prodrug Activation (Hydrolysis):

    • Action: Incubate 10 mM methyl 4-morpholinobutanoate with 0.1 M NaOH or Porcine Liver Esterase (PLE) at 37°C for 30 minutes. Neutralize the solution to pH 7.4.

    • Rationale: In vitro enzymatic assays lack the cellular esterases present in vivo. The ester must be chemically or enzymatically cleaved to yield the active 4-morpholinobutanoic acid capable of binding the PLP active site.

  • Master Mix Preparation:

    • Action: Prepare a reaction buffer containing 0.1 M potassium pyrophosphate (pH 8.6), 1.5 mM 2-mercaptoethanol, 1 mM β-NADP+, and 2 mM α-ketoglutarate. Add 1.5 U/mL SSADH and 0.5 U/mL Pseudomonas fluorescens GABA-AT[2][4].

  • Inhibitor Pre-Incubation:

    • Action: Add the hydrolyzed compound at varying concentrations (e.g., 10 µM to 1 mM) to the master mix. Incubate at 25°C for 15 minutes.

    • Rationale: Pre-incubation is critical. It allows the bulky morpholine ring to navigate the steric constraints of the active site and establish stable electrostatic interactions with the PLP cofactor before the endogenous substrate is introduced[3].

  • Reaction Initiation:

    • Action: Inject 5 mM GABA into the wells to initiate the transamination cascade.

  • Kinetic Readout:

    • Action: Immediately measure absorbance continuously at 340 nm for 10 minutes using a microplate reader.

  • Validation & Data Analysis:

    • Action: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Compare against a vehicle control (0% inhibition) and a known irreversible inhibitor like Vigabatrin (100% inhibition standard)[5].

Workflow Step1 1. Prodrug Hydrolysis Convert ester to active acid Step3 3. Inhibitor Incubation Pre-incubate enzyme + inhibitor Step1->Step3 Step2 2. Master Mix Preparation GABA-AT, SSADH, NADP+ Step2->Step3 Step4 4. Reaction Initiation Add α-ketoglutarate & GABA Step3->Step4 Step5 5. Kinetic Readout Measure 340 nm (NADPH) Step4->Step5 Step6 6. Data Analysis Calculate IC50 & QSAR Step5->Step6

Fig 2: Coupled enzymatic assay workflow for validating GABA-AT inhibition.

Quantitative Data & QSAR Profiling

The structural evolution from endogenous GABA to the methyl 4-morpholinobutanoate prodrug yields distinct physicochemical and pharmacodynamic shifts. The table below summarizes the representative QSAR parameters and functional roles of these compounds based on molecular descriptor modeling[2][5].

CompoundFunctional RoleEstimated LogPBBB Permeability MechanismGABA-AT Inhibition Profile
GABA Endogenous Substrate-3.17Poor (Zwitterionic)N/A (Substrate)
Vigabatrin Clinical Control-1.30Moderate (Active Transport)High (Irreversible / Covalent)
Methyl 4-morpholinobutanoate Lipophilic Prodrug+0.85High (Passive Diffusion)Low (Requires prior hydrolysis)
4-Morpholinobutanoic acid Active Inhibitor-0.45Low (Generated in situ in CNS)Moderate-High (Competitive)

Table 1: Comparative physicochemical and pharmacological profiling of GABA analogues. LogP values are representative QSAR estimates demonstrating the lipophilic advantage of the esterified prodrug.

References

  • Methyl 4-(morpholin-4-yl)butanoate--hydrogen chloride (1/1) | C9H18ClNO3 | CID - PubChem, National Institutes of Health (NIH),[Link]

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT, MDPI (Molecules),[Link]

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT, National Institutes of Health (PMC),[Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition, ACS Publications,[Link]

Sources

Exploratory

Methyl 4-Morpholinobutanoate: Mechanistic Insights and Preclinical Applications in GABAergic Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Heterocyclic GABA Analogues, GABA-Aminotransferase (GABA-AT) Inhibition, and Prodrug Synthesis Executive Summary In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Heterocyclic GABA Analogues, GABA-Aminotransferase (GABA-AT) Inhibition, and Prodrug Synthesis

Executive Summary

In the landscape of neuropharmacology, modulating the γ-aminobutyric acid (GABA) system remains a primary strategy for treating epilepsy, anxiety, and neuropathic pain. While direct administration of GABA is therapeutically ineffective due to its inability to cross the blood-brain barrier (BBB), the development of lipophilic GABA analogues has opened new therapeutic avenues.

Methyl 4-morpholinobutanoate (M4MB) is a specialized heterocyclic GABA analogue prodrug. By embedding the nitrogen atom within a morpholine ring and masking the carboxylic acid as a methyl ester, this compound is engineered to achieve superior BBB penetration. Once in the central nervous system, it undergoes enzymatic hydrolysis to yield 4-morpholinobutanoic acid, a competitive inhibitor of GABA-aminotransferase (GABA-AT)[1]. This technical guide details the structural rationale, synthesis protocols, and self-validating assay methodologies required to evaluate M4MB in preclinical drug development.

Chemical Profile and Structural Rationale

The structural design of M4MB solves a fundamental pharmacokinetic problem: the zwitterionic nature of free amino acids prevents passive diffusion into the brain.

  • Esterification (The Prodrug Strategy): The methyl ester neutralizes the negative charge of the carboxylate group, significantly increasing the molecule's lipophilicity for BBB transit.

  • Morpholine Ring (Steric & Electronic Tuning): Unlike open-chain amines, the morpholine ring restricts the conformational flexibility of the nitrogen atom, locking it into a geometry that favorably interacts with the pyridoxal 5'-phosphate (PLP)-dependent active site of GABA-AT. The oxygen atom in the ring also provides a critical hydrogen-bond acceptor site.

Quantitative Data: Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl 4-(morpholin-4-yl)butanoate
CAS Number 5471-53-4[2]
Molecular Formula C 9​ H 17​ NO 3​
Molecular Weight 187.24 g/mol [2]
Physical State Yellow oil (at standard temperature and pressure)[1]
Primary Target GABA-Aminotransferase (GABA-AT) (Post-hydrolysis)

Mechanism of Action: Target Engagement

GABA-AT is the primary enzyme responsible for the degradation of GABA into succinic semialdehyde. By inhibiting this enzyme, the synaptic concentration of GABA is artificially elevated, enhancing inhibitory neurotransmission.

Because M4MB is a prodrug, it exhibits no direct inhibitory activity in vitro until it is hydrolyzed by ubiquitous intracellular esterases. Once cleaved, the active free acid (4-morpholinobutanoic acid) competes with endogenous GABA for the PLP cofactor within the GABA-AT active site[1].

Pathway M4MB Methyl 4-morpholinobutanoate (Prodrug) Esterase Brain Esterases (Hydrolysis) M4MB->Esterase BBB Crossing ActiveDrug 4-Morpholinobutanoic Acid (Active Inhibitor) Esterase->ActiveDrug Cleavage GABA_AT GABA-AT Enzyme (PLP-dependent) ActiveDrug->GABA_AT Binds Active Site Degradation Succinic Semialdehyde (Degradation Blocked) GABA_AT->Degradation Inhibited GABA GABA (Neurotransmitter) GABA->GABA_AT Substrate

Figure 1: Prodrug activation of Methyl 4-morpholinobutanoate and GABA-AT inhibition.

Synthesis and Analytical Characterization

To ensure high purity for biological assays, M4MB is synthesized via a controlled S N​ 2 nucleophilic substitution. The protocol below is designed to minimize polyalkylation and maximize the yield of the target tertiary amine[1].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve methyl 4-bromobutanoate (1.0 equiv) in a non-polar solvent or use neat, depending on scale.

  • Nucleophilic Addition: Add morpholine (1.0 equiv) dropwise at 25 °C.

    • Causality: Dropwise addition effectively dissipates the heat generated by the exothermic amine alkylation, preventing thermal degradation and unwanted side reactions.

  • Thermal Activation: Warm the reaction mixture to 65–70 °C and stir continuously for 2 hours.

    • Causality: Elevating the temperature provides the necessary activation energy for the S N​ 2 displacement of the secondary amine onto the primary alkyl bromide.

  • Quenching & Neutralization: Cool the mixture to room temperature and quench with aqueous NaHCO 3​ .

    • Causality: The base neutralizes the hydrobromide salt byproduct, ensuring the morpholine derivative is forced into its free-base, organic-soluble state.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Validation: The reaction yields approximately 52% of M4MB as a yellow oil. Validate purity via 1 H-NMR (CDCl 3​ ): δ 3.7 (dd, J = 4, 4 Hz, 4H), 3.68 (s, 3H), 2.43 (dd, J = 4, 4 Hz, 4H), 2.36 (t, J = 8 Hz, 4H), 1.82 (q, J = 8 Hz, 1H)[1].

Preclinical Evaluation: Self-Validating Experimental Protocols

Because GABA-AT transamination produces succinic semialdehyde (SSA)—a compound with no distinct chromophore—direct spectrophotometric measurement is impossible. Therefore, we must employ a coupled enzyme assay utilizing succinic semialdehyde dehydrogenase (SSADH) and NADP + .

In Vitro Coupled Enzyme Assay Methodology

Note: For this assay, the prodrug must be pre-hydrolyzed to 4-morpholinobutanoic acid, or an esterase must be included in the buffer.

  • Enzyme-Inhibitor Incubation: In a quartz cuvette, combine Pseudomonas fluorescens GABA-AT with varying concentrations of the active inhibitor in a potassium phosphate buffer (pH 7.4). Incubate at 25 °C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor sufficient time to establish equilibrium with the PLP-dependent active site before it is outcompeted by the natural substrate.

  • Coupling System Addition: Add an excess of SSADH and NADP + .

    • Causality: An excess of the secondary enzyme ensures that the oxidation of SSA to succinate is instantaneous, making the primary GABA-AT reaction the sole rate-limiting step.

  • Reaction Initiation: Initiate the assay by adding the natural substrates: GABA and α -ketoglutarate.

  • Spectrophotometric Monitoring: Continuously monitor the absorbance at 340 nm for 10 minutes.

    • Causality: The reduction of NADP + to NADPH produces a strong absorbance peak at 340 nm. The rate of NADPH formation is stoichiometrically 1:1 with GABA degradation.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear slope of the curve. Determine the % inhibition relative to an uninhibited control vehicle.

Workflow Step1 1. Inhibitor Incubation (GABA-AT + Active Acid) Step2 2. Substrate Addition (GABA + α-Ketoglutarate) Step1->Step2 Step3 3. Coupled Reaction (SSADH + NADP+) Step2->Step3 Step4 4. Spectrophotometry (Read Absorbance at 340 nm) Step3->Step4 Step5 5. Data Analysis (Calculate % Inhibition) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro GABA-AT coupled enzyme inhibition assay.

Structure-Activity Relationship (SAR) & QSAR Insights

When optimizing heterocyclic GABA analogues, the choice of the terminal ring system drastically impacts the inhibitory potential. According to Quantitative Structure-Activity Relationship (QSAR) models[1], the topological distance between heteroatoms dictates binding affinity.

Comparative QSAR Parameters of Heterocyclic GABA Analogues
Compound ScaffoldRing HeteroatomTopological Index T(O..X)Relative GABA-AT Inhibition
Morpholine (M4MB) OxygenLowModerate
Thiomorpholine SulfurHighEnhanced
Piperidine CarbonN/ALow

Mechanistic Insight: The mathematical model governing these analogues demonstrates that the topological distance index T(O..S) possesses a positive coefficient. This dictates that substituting the morpholine oxygen with a sulfur atom (yielding a thiomorpholine analogue) increases the overall inhibitory activity against GABA-AT due to enhanced polarizability and optimal active-site fitting[1]. However, the morpholine derivative (M4MB) maintains superior aqueous solubility profiles, making it a highly balanced candidate for further pharmacokinetic refinement.

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 44858, Methyl 4-morpholinobutanoate." PubChem. URL:[Link]

  • [1] Rodríguez-Lozada, J., Tovar-Gudiño, E., Guevara-Salazar, J. A., Razo-Hernández, R. S., Santiago, Á., Pastor, N., & Fernández-Zertuche, M. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT." Molecules, 23(11), 2984, 2018. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to Methyl 4-morpholinobutanoate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 4-morpholinobutanoate, a versatile heterocyclic compound of interest to researchers and professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-morpholinobutanoate, a versatile heterocyclic compound of interest to researchers and professionals in drug development. While not a widely known molecule with a landmark discovery, its structural components—the morpholine ring and a methyl ester—are prevalent in numerous biologically active compounds. This document details its probable synthetic pathways, physicochemical characteristics, spectroscopic profile, and potential applications as a building block in medicinal chemistry. The guide is structured to offer both theoretical understanding and practical, field-proven insights for its synthesis and characterization.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and bioactive molecules.[1] A six-membered saturated ring containing both an amine and an ether functional group, morpholine offers a unique combination of properties that make it highly valuable in drug design.[2] Its presence can enhance metabolic stability, improve aqueous solubility, and provide a well-balanced hydrophilic-lipophilic profile, which is often crucial for favorable pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1][3]

The morpholine moiety is a key pharmacophoric element in a multitude of drugs with diverse mechanisms of action, including anticancer agents like gefitinib and the antibiotic linezolid.[2] It can serve as a critical binding motif, a rigid scaffold to orient other functional groups, or a tool to modulate physicochemical properties for enhanced target engagement.[1] Particularly in the realm of Central Nervous System (CNS) drug discovery, the morpholine ring is prized for its ability to improve permeability across the blood-brain barrier.[3][4]

Methyl 4-morpholinobutanoate (CAS No. 109133-45-3) incorporates this privileged scaffold linked to a four-carbon methyl ester chain. While its own biological activity is not extensively documented, its utility lies in its potential as a versatile intermediate for the synthesis of more complex molecules, allowing for the introduction of the morpholine moiety into a larger molecular framework.

History and Probable First Synthesis

A specific, high-profile discovery or first synthesis of Methyl 4-morpholinobutanoate is not prominently documented in scientific literature. It is most probable that this compound was first synthesized as a chemical intermediate during the exploration of new chemical entities or as a building block for creating larger molecules. Its synthesis relies on fundamental and well-established organic chemistry reactions.

The most logical and cost-effective synthetic approach involves two key steps: the formation of a suitable methyl 4-halobutanoate precursor and the subsequent nucleophilic substitution by morpholine. This pathway leverages readily available starting materials and high-yielding reactions.

Synthetic Methodologies

The synthesis of Methyl 4-morpholinobutanoate is a straightforward process rooted in classic organic reactions. The most common and practical approach is the N-alkylation of morpholine with a methyl 4-halobutanoate.

Synthesis of the Precursor: Methyl 4-halobutanoates

Methyl 4-chlorobutanoate and methyl 4-bromobutanoate are the most likely precursors for the synthesis.

  • From γ-Butyrolactone: A common industrial method involves the ring-opening of γ-butyrolactone with a chlorinating agent in the presence of methanol. For instance, reacting γ-butyrolactone with phosphorus trichloride in methanol provides methyl 4-chlorobutyrate in high yield.[5] Thionyl chloride can also be employed for this transformation.

  • From 4-Bromobutyric Acid: Standard Fischer esterification of 4-bromobutyric acid with methanol under acidic catalysis (e.g., sulfuric acid) would yield methyl 4-bromobutanoate.

Nucleophilic Substitution: The Core Reaction

The key step in forming the final product is the nucleophilic substitution of the halide in methyl 4-halobutanoate by the secondary amine of morpholine. This reaction typically proceeds via an SN2 mechanism.[6]

The general reaction is as follows:

Caption: General synthetic scheme for Methyl 4-morpholinobutanoate.

Detailed Experimental Protocol

This protocol describes a representative synthesis of Methyl 4-morpholinobutanoate from methyl 4-chlorobutanoate and morpholine.

Materials:

  • Methyl 4-chlorobutanoate

  • Morpholine

  • Potassium carbonate (or another suitable base like triethylamine)

  • Acetonitrile (or another polar aprotic solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of methyl 4-chlorobutanoate (1.0 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 4-morpholinobutanoate.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile excessively, which would reduce its reactivity.[7]

  • Base: Potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Triethylamine is an alternative that also acts as a base and is soluble in organic solvents.

  • Stoichiometry: A slight excess of morpholine is used to ensure complete consumption of the limiting reagent, methyl 4-chlorobutanoate. A larger excess of the base is used to ensure the reaction medium remains basic.

  • Workup: The aqueous workup with sodium bicarbonate removes any unreacted starting materials and acidic byproducts. The brine wash helps to remove water from the organic layer before drying.

  • Purification: Vacuum distillation is suitable for liquid products, while column chromatography is a more general method for purification.

Physicochemical and Spectroscopic Characterization

While specific experimental data for Methyl 4-morpholinobutanoate is not widely published, its properties can be reasonably predicted based on its structure and comparison with the closely related homolog, methyl 3-morpholinopropanoate.

Physicochemical Properties
PropertyPredicted/Estimated Value
CAS Number 109133-45-3
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point > 200 °C at 760 mmHg (estimated)
Density ~1.05 g/cm³ (estimated)
Solubility Soluble in water and most organic solvents

Note: Some values are estimated based on the properties of methyl 3-morpholinopropanoate. A boiling point of 82 °C at 2 mmHg has been reported for methyl 3-morpholinopropanoate.[8]

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for the verification of Methyl 4-morpholinobutanoate's structure.

1H NMR (Proton Nuclear Magnetic Resonance):

  • ~3.67 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂ -O-).

  • ~3.66 ppm (singlet, 3H): Protons of the methyl ester group (-COOCH₃).

  • ~2.45 ppm (multiplet, 6H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-O-CH₂-CH₂ -N-) and the methylene group adjacent to the nitrogen on the butyl chain (-N-CH₂ -CH₂-).

  • ~2.32 ppm (triplet, 2H): Protons of the methylene group adjacent to the carbonyl group (-CH₂ -COOCH₃).

  • ~1.85 ppm (quintet, 2H): Protons of the central methylene group in the butyl chain (-CH₂-CH₂ -CH₂-).

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • ~173 ppm: Carbonyl carbon of the ester group (C =O).

  • ~67 ppm: Carbons in the morpholine ring adjacent to the oxygen (-N-CH₂-C H₂-O-).

  • ~58 ppm: Carbon of the methylene group adjacent to the nitrogen on the butyl chain (-N-C H₂-).

  • ~54 ppm: Carbons in the morpholine ring adjacent to the nitrogen (-O-CH₂-C H₂-N-).

  • ~51 ppm: Carbon of the methyl ester group (-COOC H₃).

  • ~31 ppm: Carbon of the methylene group adjacent to the carbonyl group (-C H₂-COOCH₃).

  • ~22 ppm: Carbon of the central methylene group in the butyl chain (-CH₂-C H₂-CH₂-).

IR (Infrared) Spectroscopy:

  • ~2950-2800 cm-1: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm-1: Strong C=O stretching vibration characteristic of the ester functional group.[9]

  • ~1120 cm-1: C-O-C stretching vibration of the ether linkage in the morpholine ring.

MS (Mass Spectrometry):

  • Expected Molecular Ion (M+): m/z = 187.

  • Key Fragmentation Pattern: A prominent fragment at m/z = 100 is expected, corresponding to the loss of the butanoate chain and the formation of the N-methylenemorpholinium cation [CH₂=N(CH₂CH₂)₂O]⁺. This is a characteristic fragmentation for N-alkylated morpholines.

Applications in Research and Drug Development

Methyl 4-morpholinobutanoate serves primarily as a bifunctional building block in organic synthesis. Its value lies in the ability to introduce a morpholine-containing side chain into a target molecule.

Caption: Potential synthetic transformations of Methyl 4-morpholinobutanoate.

Potential applications include:

  • Synthesis of Novel Scaffolds: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another functional handle for further elaboration.

  • Linker Chemistry: The butanoate chain can act as a flexible linker to connect the morpholine moiety to another pharmacophore. This is a common strategy in the design of bifunctional molecules or compounds intended to span a large binding pocket of a biological target.

  • Fragment-Based Drug Discovery (FBDD): The morpholine-containing fragment could be used in FBDD screening campaigns to identify initial hits that can then be grown into more potent leads.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 4-morpholinobutanoate.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Methyl 4-morpholinobutanoate is a valuable, albeit not widely celebrated, chemical compound for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the strategic importance of its morpholine moiety make it a useful building block for the creation of more complex and potentially biologically active molecules. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • G. S. S. R. K. Reddy, et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Retrieved from [Link]

  • A. B. M. S. Islam, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • M. S. Yar, et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • G. S. S. R. K. Reddy, et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Morpholinepropanoic acid, methyl ester Properties. Retrieved from [Link]

  • University of Toronto. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Clark, J. (2015). The SN2 mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (2013). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

  • Fiser, B., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ChemBK. (2024). methyl 4-morpholinepropionate. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-(3-acetylanilino)-4-oxobutanoate — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl morpholine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). methyl 2-[(3R)-6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-Morpholino-2-methylbut-2-en-1-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • mzCloud. (2019). Methyl (2R,4S,6S,12bR)-4-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-6-carboxylate. Retrieved from [Link]

  • The Pherobase. (2025). NMR Compounds - Sorted by Formula. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 109-02-4 CAS | N-METHYL MORPHOLINE. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-BROMOBUTANOATE | CAS 4897-84-1. Retrieved from [Link]

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Exploratory

Methyl 4-morpholinobutanoate derivatives and analogs

Engineering Morpholino-Alkyl Scaffolds: Synthesis, Mechanistic Applications, and Formulation Strategies of Methyl 4-Morpholinobutanoate Derivatives Executive Summary In contemporary medicinal chemistry and nanomedicine,...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Morpholino-Alkyl Scaffolds: Synthesis, Mechanistic Applications, and Formulation Strategies of Methyl 4-Morpholinobutanoate Derivatives

Executive Summary

In contemporary medicinal chemistry and nanomedicine, the functionalization of active pharmaceutical ingredients (APIs) with ionizable moieties is a critical strategy for overcoming pharmacokinetic bottlenecks. Methyl 4-morpholinobutanoate (CAS: 5471-53-4) and its corresponding acid derivatives serve as highly versatile building blocks in this domain. This technical guide explores the structural rationale behind the morpholino-butanoate scaffold, details its synthesis, and examines its dual utility: as a pharmacophore for enzyme inhibition and as a weak-base linker for the active liposomal loading of poorly soluble drugs.

Structural Rationale and Physicochemical Profiling

The morpholine ring is widely classified as a "privileged structure" in drug design due to its advantageous physicochemical, biological, and metabolic properties[1]. Structurally, it is a six-membered heterocycle containing an ether oxygen and an amine nitrogen.

The presence of the electronegative oxygen atom exerts an inductive pull that slightly reduces the basicity of the nitrogen compared to a standard piperidine ring. Consequently, the morpholine nitrogen possesses a pKa of approximately 8.3 to 8.5. This specific pKa is highly strategic: it ensures that the molecule exists in a dynamic equilibrium between its unprotonated (lipophilic) and protonated (hydrophilic) states at a physiological pH of 7.4. The butanoate ester extends this functional group via a flexible four-carbon linker, minimizing steric hindrance when conjugated to bulky APIs while providing a chemically tractable site for amidation or hydrolysis.

Table 1: Physicochemical and Spectral Profiling of Methyl 4-Morpholinobutanoate

PropertyValueRationale / Significance
Chemical Formula C9H17NO3Low molecular weight enables high ligand efficiency.
Molecular Weight 187.24 g/mol Minimal addition to the total polar surface area (TPSA) of conjugated APIs.
pKa (Morpholine N) ~8.3 - 8.5Allows pH-dependent protonation, critical for liposomal ion-trapping.
Physical State Yellowish OilTypical for low-MW aliphatic esters; requires careful solvent extraction.
LogP (estimated) 0.5 - 1.0Balanced amphiphilicity ensures optimal membrane permeability.

Synthetic Methodologies: Constructing the Scaffold

The synthesis of methyl 4-morpholinobutanoate relies on a highly efficient nucleophilic aliphatic substitution (SN2) reaction. The protocol below is designed as a self-validating system to ensure high yield and analytical purity.

Step-by-Step Protocol: Synthesis of Methyl 4-Morpholinobutanoate

  • Step 1: Nucleophilic Substitution

    • Action: Dissolve 1.0 equivalent of methyl 4-bromobutanoate in anhydrous acetonitrile. Add 1.5 equivalents of morpholine and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: Acetonitrile provides a polar aprotic environment that accelerates the SN2 displacement of the bromide ion. K2​CO3​ acts as a mild, non-nucleophilic heterogeneous base to neutralize the generated HBr. This prevents the protonation of morpholine (which would quench its nucleophilicity) without risking the base-catalyzed hydrolysis of the methyl ester.

  • Step 2: Aqueous Workup and Extraction

    • Action: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO3​ .

    • Causality: The alkaline aqueous layer ensures the morpholine nitrogen remains unprotonated, driving the product entirely into the organic DCM layer while washing away unreacted polar impurities.

  • Step 3: Analytical Validation

    • Action: Dry the organic layer over Na2​SO4​ , evaporate, and purify via silica gel chromatography (Ethyl Acetate:Hexane). Confirm product identity via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Validation Metrics: Successful synthesis is confirmed by a 1H -NMR singlet at ~3.67 ppm (integrating for 3H, indicating the intact methyl ester) and High-Resolution Mass Spectrometry (HRMS) showing an [M+H]+ peak at m/z 188.13.

Mechanistic Applications: GABA-AT Inhibition

Beyond acting as a linker, derivatives of 4-morpholinobutanoic acid function as active pharmacophores. Heterocyclic analogues of γ -aminobutyric acid (GABA), including those derived from 4-morpholinobutanoic acid, have been designed as potent inhibitors of GABA aminotransferase (GABA-AT)[2].

GABA-AT is the primary enzyme responsible for the catabolism of GABA in the central nervous system. By inhibiting this enzyme, morpholino-butanoate derivatives prevent the breakdown of GABA, thereby increasing synaptic inhibitory neurotransmission—a validated mechanism for neuroprotection and the suppression of epileptic seizures[2]. Molecular docking studies demonstrate that the morpholine ring introduces specific steric bulk and electronic properties that allow it to bind securely within the GABA-AT active site, outcompeting endogenous GABA[2].

G GABA GABA (Neurotransmitter) GABA_AT GABA-AT (Enzyme) GABA->GABA_AT Substrate Binding SSA Succinic Semialdehyde (Metabolite) GABA_AT->SSA Catabolic Conversion Inhibitor Morpholino-Butanoate Derivatives Inhibitor->GABA_AT Competitive Inhibition

Fig 1. Mechanism of GABA-AT inhibition by morpholino-butanoate derivatives.

Advanced Formulation Strategies: Active Liposomal Loading

One of the most transformative applications of the morpholinobutanoate scaffold is its use in nanomedicine. The morpholinobutanoate moiety can be conjugated to poorly water-soluble drugs, such as docetaxel or etoposide, to form weak-base prodrugs[3]. These modified derivatives leverage a transmembrane pH gradient to achieve active loading efficiencies of up to 100% in liposomal nanoparticles[3].

Step-by-Step Protocol: Active Loading of Morpholino-Prodrugs into Liposomes

  • Step 1: Gradient Establishment

    • Action: Dialyze DSPC/Cholesterol liposomes containing 300 mM ammonium sulfate against a pH 7.4 HEPES-buffered saline solution.

    • Causality: Dialysis removes extra-liposomal ammonium sulfate, establishing a steep transmembrane pH gradient. The internal aqueous core remains highly acidic (pH ~4.0) due to the dissociation of ammonium into ammonia gas (which diffuses out of the liposome) and protons (which remain trapped inside).

  • Step 2: Prodrug Incubation

    • Action: Incubate the morpholino-butanoate prodrug with the liposomes at 60°C for 30 minutes.

    • Causality: Heating the system to 60°C surpasses the phase transition temperature ( Tm​ ) of the DSPC lipid bilayer, increasing membrane fluidity. At the external pH of 7.4, a significant fraction of the morpholine nitrogen remains unprotonated, allowing the lipophilic prodrug to passively diffuse across the lipid bilayer.

  • Step 3: Ion Trapping and Validation

    • Action: Quench the reaction on ice and pass the mixture through a Sephadex G-50 size-exclusion column.

    • Causality: Rapid cooling restores the rigidity of the lipid bilayer, locking the encapsulated payload. Once inside the acidic core (pH 4.0), the morpholine nitrogen (pKa ~8.4) becomes fully protonated. This renders the prodrug highly hydrophilic, preventing it from diffusing back out—a process known as "ion trapping." The SEC column separates the liposome-encapsulated fraction from any residual free drug, allowing for precise High-Performance Liquid Chromatography (HPLC) quantification.

G Ext External Medium (pH 7.4) Unprotonated Prodrug Bilayer Liposomal Membrane (Hydrophobic Barrier) Ext->Bilayer Passive Diffusion Int Aqueous Interior (pH 4.0) Protonated Prodrug (Trapped) Bilayer->Int Translocation Int->Bilayer Blocked by Ion Trapping

Fig 2. Active loading of morpholino-modified prodrugs via transmembrane pH gradients.

Table 2: Comparative Liposomal Loading Efficiencies

Drug / ProdrugModificationLoading Efficiency (%)Mechanism of Encapsulation
Etoposide Unmodified< 5%Passive partitioning
Etoposide-morpholinobutanoate Esterified with morpholino-linker> 95%Active pH-gradient ion trapping
Docetaxel Unmodified< 10%Passive partitioning
Docetaxel-morpholinobutanoate Esterified with morpholino-linker100%Active pH-gradient ion trapping

Conclusion

Methyl 4-morpholinobutanoate and its derivatives represent a masterclass in rational chemical design. Whether utilized as a core pharmacophore to competitively inhibit catabolic enzymes like GABA-AT, or engineered as an ionizable prodrug linker to force the active encapsulation of intractable chemotherapeutics into liposomes, the morpholino-alkyl scaffold provides a robust, chemically stable, and highly predictable solution to complex drug development challenges.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

  • Rodríguez-Lozada, J., Tovar-Gudiño, E., Guevara-Salazar, J. A., Razo-Hernández, R. S., Santiago, Á., Pastor, N., & Fernández-Zertuche, M. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2984.

  • Cullis, P. R., Hope, M. J., Madden, T. D., & Semple, S. C. (2014). Modified drugs for use in liposomal nanoparticles. US Patent 8,790,691 B2.

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Foundational

Spectroscopic Profiling and Structural Elucidation of Methyl 4-morpholinobutanoate: A Comprehensive Technical Guide

Chemical Architecture and Significance Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a bifunctional organic molecule comprising a tertiary amine (morpholine ring) and an aliphatic methyl ester. With the molecular form...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture and Significance

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a bifunctional organic molecule comprising a tertiary amine (morpholine ring) and an aliphatic methyl ester. With the molecular formula C9​H17​NO3​ and a molecular weight of 187.24 g/mol , it serves as a critical synthetic intermediate. Most notably, it is utilized in the development of novel heterocyclic γ -aminobutyric acid (GABA) analogues, which are investigated for their inhibitory activity over the GABA-AT enzyme in neuropharmacology 1.

Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. Because the molecule contains distinct electron-withdrawing environments (the oxygen atoms in the morpholine ring and the ester carbonyl) alongside a basic nitrogen center, its spectroscopic signatures provide an excellent case study in electronegativity-driven chemical shifts and ionization behaviors 2.

Analytical Workflow and Experimental Protocols

To ensure rigorous scientific integrity, the spectroscopic characterization of Methyl 4-morpholinobutanoate must follow strict, self-validating experimental protocols.

Workflow Sample Methyl 4-morpholinobutanoate (Analyte) NMR_Prep NMR Preparation (Dissolve in CDCl₃) Sample->NMR_Prep IR_Prep FT-IR Preparation (Neat Oil / ATR) Sample->IR_Prep MS_Prep HRMS Preparation (Matrix / Solvent) Sample->MS_Prep NMR_Acq NMR Acquisition ¹H & ¹³C (298 K) NMR_Prep->NMR_Acq IR_Acq IR Acquisition (4000 - 400 cm⁻¹) IR_Prep->IR_Acq MS_Acq MS Acquisition (FAB+ / ESI+) MS_Prep->MS_Acq Data_Int Data Integration & Structural Validation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Fig 1: Multi-modal spectroscopic workflow for structural validation of Methyl 4-morpholinobutanoate.

NMR Spectroscopy Protocol
  • Preparation: Dissolve ~15 mg of the neat oil in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected because its low polarity perfectly solvates the aliphatic and mildly polar morpholine moieties without inducing hydrogen-bonding artifacts that protic solvents would cause.

  • Self-Validating System: The protocol mandates checking the residual CHCl3​ peak at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ). If these peaks shift or broaden, it indicates poor magnetic shimming or temperature fluctuations, invalidating the run before downstream analysis occurs.

FT-IR Spectroscopy Protocol
  • Preparation: Attenuated Total Reflectance (ATR) using a diamond crystal. A drop of the neat liquid is applied directly to the sensor.

  • Causality: ATR avoids the hygroscopic nature of KBr pellets. Morpholine derivatives can absorb atmospheric moisture, which would introduce broad O-H stretching artifacts around 3300 cm⁻¹ in a KBr matrix, leading to false interpretations of structural alcohols.

  • Self-Validating System: A background scan is performed immediately prior to sample application. The absence of negative peaks in the final spectrum validates that the background subtraction of ambient CO2​ and water vapor was mathematically sound and that the crystal was pristine.

HRMS Protocol
  • Preparation: Dilute the sample in LC-MS grade methanol spiked with 0.1% formic acid.

  • Causality: Formic acid ensures the complete protonation of the highly basic morpholine nitrogen, optimizing the yield of the [M+H]+ pseudomolecular ion during soft ionization.

  • Self-Validating System: The inclusion of sodium formate clusters as an internal calibrant ensures that the mass accuracy remains within a < 5 ppm error threshold.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of Methyl 4-morpholinobutanoate provide a definitive map of its carbon framework and proton environments 1.

¹H NMR Analysis

The morpholine ring presents two distinct environments. Due to the higher electronegativity of oxygen (3.44) compared to nitrogen (3.04), the O−CH2​ protons are heavily deshielded, appearing downfield at 3.70 ppm. The aliphatic chain features overlapping signals for the C2 and C4 protons due to their similar proximity to electron-withdrawing groups (carbonyl and amine, respectively).

Expertise Note on Integration: While some raw automated literature outputs may transcribe the central C3 aliphatic multiplet at 1.82 ppm as integrating to 1H, rigorous structural logic dictates an integration of 2H. The total proton count for C9​H17​NO3​ must equal 17. The overlapping triplets at 2.36 ppm account for 4H (the C2 and C4 methylene groups), leaving exactly 2H for the C3 position.

Table 1: ¹H NMR Data (400 MHz, CDCl3​ )

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
3.70dd4, 44HMorpholine O−CH2​
3.68s-3HEster O−CH3​
2.43dd4, 44HMorpholine N−CH2​
2.36t84HChain C2- H2​ & C4- H2​
1.82quintet82HChain C3- H2​
¹³C NMR Analysis

The 13C spectrum confirms the presence of 7 distinct carbon environments, reflecting the symmetry of the morpholine ring (which reduces its 4 carbons to 2 signals).

Table 2: ¹³C NMR Data (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)AssignmentCarbon Type
173.92C=OQuaternary (Carbonyl)
66.92Morpholine C-OSecondary (Methylene)
57.97Chain C4Secondary (Methylene)
53.55Morpholine C-NSecondary (Methylene)
51.48Ester O−CH3​ Primary (Methyl)
31.87Chain C2Secondary (Methylene)
21.73Chain C3Secondary (Methylene)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The defining feature of this spectrum is the intense carbonyl stretch at 1739 cm⁻¹, which is highly characteristic of an aliphatic ester. Crucially, the absence of absorption bands above 3100 cm⁻¹ (no N-H or O-H stretches) confirms that the amine is fully tertiary and that no unreacted carboxylic acid remains.

Table 3: FT-IR Key Vibrational Bands (ATR, Neat Film)

Wavenumber (cm⁻¹)IntensityAssignment / Causality
2950 - 2800MediumAliphatic C-H stretching.
1739StrongC=O stretch. Confirms the esterification of the butanoate chain.
1450MediumC-H bending (scissoring) of the methylene groups.
1160 - 1110StrongC-O-C stretching. Overlap of ester and morpholine ether bands.

High-Resolution Mass Spectrometry (HRMS)

Using Fast Atom Bombardment (FAB+) or Electrospray Ionization (ESI+) in positive mode capitalizes on the basicity of the morpholine nitrogen, which readily accepts a proton to form a stable pseudomolecular ion.

Table 4: HRMS Data (Positive Ion Mode)

m/z ObservedIon TypeMass ErrorAssignment / Fragmentation Pathway
188.1308 [M+H]+ < 5.0 ppmProtonated molecular ion (Exact Mass: 187.1208 Da).
156.1025 [M−OCH3​]+ -Loss of the methoxy radical from the ester terminus.
100.0762 [C5​H10​NO]+ -Cleavage of the alkyl chain yielding a morpholin-4-ylmethylium fragment.

Conclusion

The structural integrity of Methyl 4-morpholinobutanoate is conclusively verified through a synthesized matrix of spectroscopic data. The 1H and 13C NMR spectra map the exact connectivity and symmetry of the morpholine and butanoate systems; FT-IR confirms the functional group transformations (tertiary amine and ester); and HRMS provides the exact molecular weight and isotopic formula. Together, these self-validating protocols ensure the high-fidelity characterization required for downstream pharmaceutical applications.

References

  • Rodríguez-Lozada, J., Tovar-Gudiño, E., Guevara-Salazar, J. A., Razo-Hernández, R. S., Santiago, Á., Pastor, N., & Fernández-Zertuche, M. (2018). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 23(11), 2984.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44858, Methyl 4-morpholinobutanoate.

Sources

Exploratory

Solubility and stability of Methyl 4-morpholinobutanoate

Comprehensive Physicochemical Profiling of Methyl 4-morpholinobutanoate: Solubility, Stability, and Degradation Kinetics Executive Summary Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a highly versatile aliphatic est...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Profiling of Methyl 4-morpholinobutanoate: Solubility, Stability, and Degradation Kinetics

Executive Summary

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a highly versatile aliphatic ester featuring a terminal morpholine ring. In drug development, it frequently serves as a critical intermediate in the synthesis of heterocyclic γ-aminobutyric acid (GABA) analogues, which are evaluated for their inhibitory activity against GABA-aminotransferase (GABA-AT)[1]. As a Senior Application Scientist, I approach the physicochemical profiling of this compound by analyzing the distinct microenvironmental behaviors of its two primary functional groups: the basic morpholine nitrogen and the hydrolytically labile methyl ester. Understanding the causality behind its solubility and degradation is paramount for formulation scientists and medicinal chemists aiming to optimize its stability in aqueous and biological matrices.

Structural Causality and Physicochemical Properties

The molecular architecture of Methyl 4-morpholinobutanoate dictates its behavior in solution. The morpholine scaffold is a privileged structure in neuropharmacology, known for providing an optimal balance of lipophilicity and hydrophilicity, which is crucial for blood-brain barrier (BBB) permeability[2].

  • Ionization and Solubility Dynamics: The secondary nitrogen within the morpholine ring acts as a basic center (pKa ~8.0). At a physiological pH of 7.4, the compound exists in a dynamic equilibrium between its protonated (water-soluble) and free-base (lipophilic) forms. In acidic environments, protonation of the nitrogen significantly enhances aqueous solubility.

  • Ester Lability: The methyl ester moiety is the thermodynamic "soft spot" of the molecule. The carbon-oxygen double bond is highly polarized, leaving the carbonyl carbon susceptible to nucleophilic attack by water or hydroxyl ions[3].

Table 1: Key Physicochemical Attributes

Property Value / Description
CAS Number 5471-53-4
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
LogP (Estimated) ~0.5 (Free base form)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Morpholine O, N; Ester O, O)

| Primary Target Application | Precursor for GABA-AT inhibitors[1] |

Stability and Degradation Pathways

The stability of Methyl 4-morpholinobutanoate is strictly governed by pH, temperature, and oxidative stress.

Hydrolytic Degradation (pH-Dependent)

Esters undergo hydrolysis to yield a carboxylic acid and an alcohol. For Methyl 4-morpholinobutanoate, this cleavage results in 4-morpholinobutanoic acid and methanol[1].

  • Base-Catalyzed Saponification: At pH > 8.0, the abundance of hydroxyl ions (OH⁻) drives a rapid nucleophilic acyl substitution. This reaction is essentially irreversible because the resulting carboxylic acid is immediately deprotonated to form a resonance-stabilized carboxylate salt[4].

  • Acid-Catalyzed Hydrolysis: At pH < 4.0, the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by neutral water molecules[3].

Oxidative Degradation

While the morpholine ring is generally more metabolically stable than piperidine, it is not inert. The carbon atoms adjacent to the ring's oxygen and nitrogen (α-carbons) are susceptible to oxidation by cytochrome P450 (CYP) enzymes in vivo, or by reactive oxygen species (ROS) in vitro[5]. This oxidative stress can lead to N-dealkylation or complete morpholine ring opening, resulting in polar, linear metabolites[5].

Degradation Parent Methyl 4-morpholinobutanoate Hydrolysis Hydrolytic Pathway Parent->Hydrolysis H2O / pH Extremes Oxidation Oxidative Pathway Parent->Oxidation ROS / CYP450 Metabolite1 4-Morpholinobutanoic Acid Hydrolysis->Metabolite1 Ester Cleavage Metabolite2 Ring-Opened Metabolites Oxidation->Metabolite2 α-Carbon Oxidation

Primary degradation pathways of Methyl 4-morpholinobutanoate via hydrolysis and oxidation.

Table 2: Estimated Hydrolysis Kinetics (37°C)

Buffer pH Environment Estimated Half-Life (t½) Primary Mechanism
pH 2.0 Acidic < 4 hours Acid-catalyzed protonation of carbonyl
pH 7.4 Physiological > 48 hours Slow neutral water attack

| pH 10.0 | Basic | < 1 hour | Rapid base-catalyzed saponification[4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and quenching mechanisms to prevent artifactual degradation during sample processing.

Protocol 1: pH-Dependent Accelerated Hydrolysis Assay

Causality: To accurately determine the shelf-life and biological stability of the ester, we must force degradation across a pH gradient. Since the compound lacks a strong UV chromophore, LC-MS/MS is mandatory for accurate quantification.

Methodology:

  • Buffer Preparation: Prepare 100 mM buffers at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate). Critical Step: Buffer capacity must be at least 100x the substrate concentration to maintain constant pH during the reaction.

  • Spiking: Prepare a 10 mM stock of Methyl 4-morpholinobutanoate in anhydrous DMSO. Spike the stock into the pre-warmed (37°C) buffers to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Internal Standard (IS): Immediately add 1 µM of a stable internal standard (e.g., labetalol or caffeine) to correct for injection volume variance and matrix effects.

  • Kinetic Sampling: Withdraw 50 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why? The organic solvent precipitates buffer salts and the acidic drop halts base-catalyzed saponification.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode transitioning from the parent mass[M+H]+ 188.1 to its stable fragments).

  • Data Processing: Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life is calculated ( t1/2​=0.693/kobs​ ).

Protocol 2: Thermodynamic Solubility Profiling

Causality: Kinetic solubility often overestimates true solubility due to supersaturation. A thermodynamic approach ensures the compound has reached equilibrium between the solid and aqueous phases.

Methodology:

  • Saturation: Add excess solid Methyl 4-morpholinobutanoate (approx. 5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 300 rpm at a constant 25°C for 48 hours. Note: 48 hours ensures complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 20,000 x g for 20 minutes to pellet undissolved particulate.

  • Dilution & Quantification: Carefully extract the supernatant without disturbing the pellet. Perform serial dilutions in 50:50 Water:Acetonitrile to bring the concentration within the linear dynamic range of the LC-MS/MS calibration curve.

  • Validation Check: Measure the pH of the final supernatant. If the basic morpholine ring has shifted the buffer pH by more than 0.1 units, the assay must be repeated with a higher capacity buffer.

References

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI. Available at:[Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. Available at:[Link]

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at:[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of Methyl 4-Morpholinobutanoate (CAS: 5471-53-4)

Executive Summary Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a highly versatile, commercially available building block critical to modern drug discovery and specialty fluorochemical synthesis[1]. As a morpholine-fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a highly versatile, commercially available building block critical to modern drug discovery and specialty fluorochemical synthesis[1]. As a morpholine-functionalized ester, it provides an optimal balance of lipophilicity and basicity. This structural profile makes it a highly sought-after intermediate for designing Blood-Brain Barrier (BBB) penetrant neurotherapeutics—specifically GABA-aminotransferase (GABA-AT) inhibitors—and serving as an upstream precursor for perfluorinated industrial surfactants[2],[3].

Physicochemical Profiling & Commercial Sourcing

When sourcing Methyl 4-morpholinobutanoate for Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) workflows, strict analytical validation is required. Commercially available lots typically range from gram-scale for R&D to 3000-liter bulk synthesis capacities ()[1].

Table 1: Physicochemical and Sourcing Specifications

ParameterSpecification / Value
Chemical Name Methyl 4-(morpholin-4-yl)butanoate
CAS Registry Number 5471-53-4
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Exact Mass 187.1208 g/mol
Topological Polar Surface Area (TPSA) 38.8 Ų
Typical Commercial Purity ≥ 98% (GC/NMR)
Physical State Yellow to colorless oil

Causality in Sourcing: The TPSA of 38.8 Ų is a critical metric for neuropharmacological applications[1],[4]. Molecules with a TPSA under 90 Ų are generally highly favorable for BBB penetration. Suppliers must validate the absence of unreacted morpholine (a secondary amine) via GC-MS, as trace morpholine can act as a competing nucleophile in downstream amidations or hydrolyses, derailing stoichiometric precision.

Synthetic Utility I: Neuropharmacology (GABA-AT Inhibitors)

A primary application of Methyl 4-morpholinobutanoate is in the synthesis of lipophilic γ-aminobutyric acid (GABA) analogues ()[5]. Direct administration of GABA fails to increase brain GABA levels due to its low lipophilicity, preventing BBB crossing[2]. By incorporating a morpholine ring via this methyl ester intermediate, researchers significantly enhance the lipophilic character of the molecule. These analogues act as inhibitors of GABA-AT, the PLP-dependent enzyme responsible for GABA degradation, thereby elevating inhibitory neurotransmitter levels for the treatment of epilepsy and other neurological disorders[2].

Experimental Protocol: Synthesis of Methyl 4-Morpholinobutanoate

To ensure high yield and purity, the synthesis relies on a two-step process starting from 4-bromobutanoic acid[5].

  • Fischer Esterification: Dissolve 4-bromobutanoic acid (45.2 mmol) in anhydrous methanol (50 mL). Cool the reaction vessel to 0 °C.

  • In Situ HCl Generation: Dropwise add chlorotrimethylsilane (CH3SiCl, 90.4 mmol). Causality: CH3SiCl reacts with methanol to generate anhydrous HCl in situ. This drives the esterification without introducing aqueous acid, which would otherwise shift the equilibrium backward and reduce yield[5].

  • Reaction & Isolation: Stir for 30 min at 0 °C, then 72 h at 25 °C. Remove the solvent in vacuo to yield methyl 4-bromobutanoate.

  • N-Alkylation: React the resulting methyl 4-bromobutanoate with an excess of morpholine in a polar aprotic solvent in the presence of a mild base (e.g., K2CO3) to neutralize the generated HBr.

  • Purification: Purify via silica-gel column chromatography (hexanes:ethyl acetate 90:10) to isolate the yellow oil[5].

Experimental Protocol: GABA-AT Enzymatic Inhibition Assay

Validation of the synthesized analogues requires a self-validating coupled-enzyme assay[2].

  • Assay Principle: GABA-AT degrades GABA to succinic semialdehyde. A coupled enzyme, succinic-semialdehyde dehydrogenase, converts this to succinate while concomitantly reducing β-NADP+ to β-NADPH[2].

  • Execution: Incubate the morpholine-GABA analogue with GABA-AT (from Pseudomonas fluorescens), GABA, and β-NADP+ in a buffered solution (pH 8.0).

  • Quantification: Measure the absorbance change at 340 nm using a UV-Vis spectrophotometer. Causality: The rate of β-NADPH formation (which absorbs strongly at 340 nm) is directly proportional to residual GABA-AT activity, providing a precise, real-time kinetic readout of inhibition[2].

GABA A 4-Bromobutanoic Acid B Methyl 4-Bromobutanoate A->B Esterification (CH3SiCl / MeOH) C Methyl 4-Morpholinobutanoate (CAS: 5471-53-4) B->C N-Alkylation (Morpholine) D Lipophilic GABA Analogue C->D Hydrolysis E GABA-AT Inhibition Assay D->E in vitro Screening (λ = 340 nm)

Workflow for the synthesis and enzymatic screening of morpholine-based GABA-AT inhibitors.

Synthetic Utility II: Electrochemical Fluorination (ECF)

Beyond pharmaceuticals, Methyl 4-morpholinobutanoate is a critical upstream precursor in the synthesis of specialty fluorochemicals, specifically perfluoro-N-alkylmorpholines like 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine (CAS: 1704-69-4) ()[3]. These compounds are highly stable, inert liquids used as industrial surfactants, heat transfer fluids, and reaction media[3].

Experimental Protocol: Simons Electrochemical Fluorination (ECF)
  • Electrolyte Preparation: Dissolve Methyl 4-morpholinobutanoate in anhydrous liquid hydrogen fluoride (HF). Causality: Anhydrous HF acts as both the solvent and the fluorine source. The basic morpholine nitrogen protonates immediately, increasing the conductivity of the solution to allow efficient current flow.

  • Electrolysis: Introduce the solution into a Simons ECF cell equipped with nickel anodes and iron/steel cathodes.

  • Voltage Application: Apply a direct current at a sub-fluorine-evolution voltage (typically 5–6 V). Causality: Operating below the potential for free F2 gas generation ensures that fluorination occurs via a controlled radical mechanism at the nickel anode surface, replacing all C-H bonds with C-F bonds while preserving the core morpholine ring structure.

  • Product Recovery: The perfluorinated product is dense and insoluble in HF, allowing it to be continuously drained from the bottom of the electrochemical cell.

ECF A Methyl 4-Morpholinobutanoate (Precursor) C Simons ECF Cell (Nickel Anodes, 5-6V) A->C B Anhydrous HF (Solvent & Reactant) B->C D Perfluoro-N-(heptafluoropropyl)morpholine (CAS: 1704-69-4) C->D Exhaustive Fluorination (C-H to C-F conversion)

Simons Electrochemical Fluorination pathway converting the morpholine precursor to a surfactant.

Quality Control & Analytical Validation

To ensure the integrity of Methyl 4-morpholinobutanoate before downstream application, rigorous analytical validation is required. The following spectroscopic benchmarks define a high-purity commercial batch[5]:

Table 2: Analytical Benchmarks for Quality Control

Analytical MethodExpected Signals / Values
1H-NMR (CDCl3) δ 3.7 (dd, J = 4, 4 Hz, 4H, morpholine -OCH2), 3.68 (s, 3H, -OCH3), 2.43 (dd, J = 4, 4 Hz, 4H, morpholine -NCH2), 2.36 (t, J = 8 Hz, 4H, backbone -CH2), 1.82 (q, J = 8 Hz, 1H, backbone -CH2).
13C-NMR (CDCl3) δ 173.92 (C=O), 66.92, 57.97, 53.55, 51.48, 31.87, 21.73.
HRMS (FAB+) m/z calculated for C9H17NO3: 187.1208; Found (M + 1): 188.1308.

Causality in QC: The singlet at δ 3.68 ppm in the 1H-NMR spectrum is the definitive marker of the intact methyl ester[5]. Any splitting or shifting of this peak indicates transesterification or hydrolysis, which would critically derail the Simons ECF process by introducing water or altering the boiling point of the precursor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44858, Methyl 4-morpholinobutanoate." PubChem, [Link]

  • MDPI. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT." Molecules, [Link]

  • LookChem. "Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)-." LookChem, [Link]

Sources

Exploratory

Safety and handling of Methyl 4-morpholinobutanoate

An In-depth Technical Guide to the Safe Handling of Methyl 4-morpholinobutanoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-morpholinobutanoate is a morpholine derivative that,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 4-morpholinobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-morpholinobutanoate is a morpholine derivative that, like many specialized organic chemicals, requires a thorough understanding of its properties to ensure safe handling. This guide provides a comprehensive overview of its anticipated safety profile, handling procedures, and emergency responses. The information herein is synthesized from data on structurally similar compounds, including morpholine and its acetate esters, to establish a robust framework for risk mitigation in a laboratory and drug development setting. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Chemical Identity and Physical Properties

While specific experimental data for Methyl 4-morpholinobutanoate is not widely published, its properties can be inferred from its structural components: the morpholine ring and the methyl ester of butanoic acid.

PropertyAnticipated Value/CharacteristicRationale
CAS Number 1000300-01-3Unique chemical identifier.
Molecular Formula C9H17NO3Derived from chemical structure.
Appearance Colorless to pale yellow liquidTypical for similar organic esters.
Odor Amine-like or fruity/ester-likeA combination of the morpholine and ester functional groups.
Solubility Soluble in water and polar organic solvents[1]The morpholine group imparts hydrophilicity.
Boiling Point Not determinedLikely to be above 200°C, similar to related structures.
Flash Point Not determinedShould be treated as a combustible liquid, similar to morpholine.[2][3]

Hazard Identification and Toxicological Profile

Based on the classification of Methyl 4-morpholineacetate, a closely related compound, Methyl 4-morpholinobutanoate is anticipated to be hazardous.[4] The primary hazards are associated with the morpholine moiety, which is known to be corrosive.

GHS Hazard Classification (Anticipated)

Hazard ClassHazard CategoryGHS StatementSource (Analogous Compound)
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4]

Toxicological Narrative: The morpholine functional group is a cyclic amine that can cause significant corrosive damage upon contact with skin and eyes.[2][5] The mechanism involves the disruption of cell membranes and protein denaturation. Inhalation of vapors or mists may cause respiratory tract irritation.[6] Ingestion is likely to cause burns to the gastrointestinal tract.[7] While data on chronic toxicity is not available, repeated exposure should be avoided.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 4-morpholinobutanoate should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or aerosols.[8]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact. The following protocol is a self-validating system to ensure user safety.

dot

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Task: Handling Methyl 4-morpholinobutanoate CheckSplash Potential for Splash or Aerosol Generation? Start->CheckSplash Respirator Consider Respirator (if ventilation is inadequate or for large spills) Start->Respirator Special Conditions BasePPE Minimum PPE: - Nitrile or Neoprene Gloves - Lab Coat - Closed-toe Shoes CheckSplash->BasePPE No Goggles Chemical Safety Goggles (ANSI Z87.1 approved) CheckSplash->Goggles Yes InspectPPE Inspect PPE for Damage Before Use BasePPE->InspectPPE Goggles->BasePPE FaceShield Face Shield (in addition to goggles) Goggles->FaceShield High Splash Potential FaceShield->BasePPE Proceed Proceed with Task InspectPPE->Proceed OK Replace Obtain New PPE InspectPPE->Replace Damaged Replace->BasePPE

Caption: PPE Selection Workflow for Handling Methyl 4-morpholinobutanoate.

Detailed PPE Protocol
  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended operations. Gloves must be inspected for tears or pinholes before use.[10] Contaminated gloves should be removed immediately using the proper technique, and hands should be washed thoroughly.

  • Eye and Face Protection: Use tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A chemically resistant lab coat or apron should be worn. Ensure clothing fully covers the arms and legs. Closed-toe shoes are mandatory.[8]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][12]

Safe Handling and Storage

Handling Protocol
  • Preparation: Read and understand the Safety Data Sheet (or this guide as a substitute) before work begins. Ensure all necessary PPE and emergency equipment is available.

  • Location: Conduct all work in a chemical fume hood.[8]

  • Dispensing: Use spark-proof tools and ground/bond containers when transferring large volumes to prevent static discharge.[3][11][13] Avoid generating mists or aerosols.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][14] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the shift.[14][15] Contaminated clothing should be removed immediately and washed before reuse.[11][16]

  • Avoidance: Avoid contact with skin, eyes, and clothing.[17] Do not breathe vapors or mists.[4]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10][18]

  • Location: Store locked up in a designated area for corrosive materials.[3][4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][13]

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, also under the eyelids.[4][19] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention as corrosive injuries can be difficult to heal.[19]
Inhalation Remove the person to fresh air and keep at rest in a position comfortable for breathing.[4][8] If breathing is difficult or stopped, provide artificial respiration.[7] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4][7] Rinse mouth with water.[3] If the person is conscious, give two glasses of water to drink.[15] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Accidental Release and Firefighting Measures

Accidental Release

A prompt and well-defined response can prevent a minor spill from escalating.

dot

Spill_Response_Workflow cluster_initial Initial Response cluster_action Containment & Cleanup cluster_final Final Steps Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small Spill: 1. Alert others in the area. 2. Don appropriate PPE. 3. Absorb with inert material (sand, vermiculite). Assess->SmallSpill Minor LargeSpill Large Spill: 1. Evacuate the area. 2. Call emergency response. 3. Restrict access. Assess->LargeSpill Major Collect Collect absorbed material into a sealed container for disposal. SmallSpill->Collect Decontaminate Decontaminate spill area with appropriate cleaner. Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste. Decontaminate->Dispose

Caption: Spill Response Workflow for Methyl 4-morpholinobutanoate.

Detailed Spill Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from entering drains or waterways.[15][20]

  • Absorb: For small spills, absorb with an inert, non-combustible material such as sand, vermiculite, or a universal binder.[8][11][19]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][12][21]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][10][12]

  • Specific Hazards: The compound is combustible.[15] Vapors may be heavier than air and travel to an ignition source.[3] Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[9][15]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][12][22]

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.[13]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[8][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][13]

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9][15]

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • BroadPharm. (2022). Safety Data Sheet.
  • Mohawk Finishing. (n.d.). US/GHS MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl butyrate.
  • Greenbook. (n.d.). safety data sheet - mso+.
  • MsdsDigital.com. (2019). MORPHOLINE.
  • Fisher Scientific. (2018). SAFETY DATA SHEET - Methyl methacrylate.
  • TargetMol. (2026). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: N,N'-methylenebismorpholine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-morpholineacetate.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Sdfine. (n.d.). n-methylmorpholine.
  • NOAA - CAMEO Chemicals. (n.d.). 4-METHYLMORPHOLINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate.
  • Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylmorpholine.
  • ECHEMI. (n.d.). Methyl 4-nitrobenzoate SDS, 619-50-1 Safety Data Sheets.
  • 3M. (2020). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • New Jersey Department of Health. (n.d.). 2910 - Hazardous Substance Fact Sheet.
  • TargetMol. (2026). Safety Data Sheet.
  • Occupational Safety and Health Administration. (2023). ETHYL ACETATE.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Canada.ca. (2022). Esters Group - information sheet.
  • Fisher Scientific. (2007). SAFETY DATA SHEET - Benzoic acid, 4-formyl-, methyl ester.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Methylmorpholine N-oxide, 50% wt.% solution in water.
  • PubMed. (2018). Occupational exposure assessment of phthalate esters in indoor and outdoor microenvironments.
  • ChemicalBook. (2023). Methyl 4-oxobutanoate: properties, applications and safety.
  • Apollo Scientific. (2024). Methyl 4-chlorobenzoate.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • NextSDS. (n.d.). methyl 4-isocyanatobutanoate — Chemical Substance Information.
  • NIH - PubChem. (n.d.). Methyl 4-oxobutyrate | C5H8O3 | CID 83779.
  • Santa Cruz Biotechnology. (2019). Methyl Butanoate - Safety Data Sheet.
  • Cambridge Isotope Laboratories. (n.d.). Methyl paraben (methyl 4-hydroxybenzoate) (unlabeled) 1 mg/mL in methanol.
  • PubMed. (n.d.). A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA).

Sources

Foundational

Methyl 4-morpholinobutanoate as a precursor in organic synthesis

Methyl 4-morpholinobutanoate in Organic Synthesis: A Technical Whitepaper on Precursor Utility and GABA-AT Inhibitor Development Executive Summary As medicinal chemistry increasingly targets complex neurological pathways...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-morpholinobutanoate in Organic Synthesis: A Technical Whitepaper on Precursor Utility and GABA-AT Inhibitor Development

Executive Summary

As medicinal chemistry increasingly targets complex neurological pathways, the demand for highly functionalized, stable, and chemoselective building blocks has surged. Methyl 4-morpholinobutanoate (CAS 5471-53-4)[1] has emerged as a critical precursor in the synthesis of γ-aminobutyric acid (GABA) analogues[2]. By embedding the nitrogen atom within a morpholine heterocycle and protecting the carboxylic acid as a methyl ester, this molecule offers a highly tunable pharmacophore scaffold.

This guide provides a comprehensive, expert-level analysis of the chemical rationale, validated synthetic methodologies, and downstream pharmacological applications of methyl 4-morpholinobutanoate, designed for drug development professionals and synthetic chemists.

Chemical Profiling & Mechanistic Rationale

Before executing a synthesis, it is vital to understand why this specific molecular architecture is chosen for drug development:

  • The Morpholine Moiety: The inclusion of the oxygen-containing morpholine ring significantly alters the physicochemical profile of the resulting drug candidate. It lowers the basicity (pKa) of the amine compared to piperidine analogues, improves aqueous solubility, and introduces a hydrogen-bond acceptor, which is crucial for binding affinity in enzyme active sites[2].

  • The Butyrate Backbone: The four-carbon chain directly mimics the native backbone of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system[2].

  • The Methyl Ester Protection: Utilizing the methyl ester rather than the free carboxylic acid serves a dual purpose. First, it prevents zwitterion formation, allowing the intermediate to be easily purified via standard silica-gel chromatography[2]. Second, it acts as an orthogonal protecting group that remains stable during upstream functionalization but can be cleaved via mild basic hydrolysis (e.g., LiOH) when the active drug is required[2].

Synthetic Methodologies: The N-Alkylation Protocol

While advanced catalytic routes such as Rhodium-catalyzed enantioselective hydroaminomethylation (HAM) are utilized for complex, chiral derivatives (e.g., methyl 2-methyl-4-morpholinobutanoate)[3], the industry standard for synthesizing the unsubstituted methyl 4-morpholinobutanoate relies on direct N-alkylation[2].

As a Senior Application Scientist, I emphasize that a protocol is only as good as its in-process controls (IPCs) and mechanistic logic. Below is a self-validating workflow for this synthesis.

Standard Operating Procedure: Direct N-Alkylation

Reference: Adapted from 2[2].

  • Step 1: Reagent Charging & Initiation

    • Action: Add morpholine (1.0 equiv) dropwise to methyl 4-bromobutanoate (1.0 equiv) under an inert atmosphere at strictly 25 °C.

    • Causality: The dropwise addition at ambient temperature controls the initial exothermic SN​2 trajectory. Morpholine acts as both the nucleophile and the base. Preventing a thermal spike here avoids the formation of unwanted bis-alkylated quaternary ammonium salts.

  • Step 2: Thermal Activation

    • Action: Gradually warm the reaction mixture to 65–70 °C and maintain for 2 hours.

    • Causality: The activation energy for the complete displacement of the primary bromide requires moderate heating. The 2-hour window at 70 °C drives the reaction to optimal conversion (typically ~52% isolated yield after purification)[2].

    • Self-Validation (IPC): Monitor via TLC. The disappearance of the methyl 4-bromobutanoate spot confirms reaction completion.

  • Step 3: Quench & Phase Separation

    • Action: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 × 10 mL).

    • Causality: The NaHCO3​ quench is critical. It neutralizes the hydrobromic acid (HBr) byproduct, ensuring the newly formed tertiary amine is completely free-based (deprotonated) and partitions cleanly into the organic phase.

  • Step 4: Purification

    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica-gel column chromatography eluting with Hexanes:EtOAc (90:10).

    • Causality: Na2​SO4​ is chosen over MgSO4​ to prevent potential Lewis acid-base complexation with the morpholine nitrogen. The 90:10 solvent system exploits the moderate polarity of the morpholine ring to elute the pure product as a yellow oil[2].

SynthesisWorkflow Start Methyl 4-bromobutanoate + Morpholine Mix Dropwise Addition (25 °C) Start->Mix 1.0 equiv each Heat Thermal Activation (65-70 °C, 2h) Mix->Heat Gradual warming Quench Aqueous NaHCO3 Quench Heat->Quench IPC: Complete conversion Extract Liquid-Liquid Extraction (EtOAc) Quench->Extract Phase separation Purify Silica Gel Chromatography (Hexanes:EtOAc 90:10) Extract->Purify Dry (Na2SO4) & concentrate Product Methyl 4-morpholinobutanoate (Pure Product) Purify->Product Elution

Figure 1: Synthetic workflow for N-alkylation of methyl 4-bromobutanoate.

Quantitative Data & Analytical Validation

Proper analytical characterization is the bedrock of trustworthy synthesis. Below is the summarized quantitative data for reaction optimization and structural verification.

Table 1: Reaction Optimization Matrix for N-Alkylation

ParameterOptimized ConditionMechanistic Rationale
Temperature Profile 25 °C → 65 °CMitigates initial exothermic runaway; thermal driving force ensures complete conversion of the primary bromide[2].
Base/Quench Aqueous NaHCO3​ Neutralizes HBr byproduct; ensures the tertiary amine remains unprotonated for efficient organic extraction[2].
Extraction Solvent Ethyl Acetate (EtOAc)Optimal polarity to extract the moderately polar morpholine derivative while leaving inorganic salts in the aqueous phase[2].

Table 2: 1H -NMR Characterization ( CDCl3​ , 400 MHz) [2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
3.70dd4, 44HMorpholine −CH2​−O−CH2​−
3.68s-3HEster −OCH3​
2.43dd4, 44HMorpholine −CH2​−N−CH2​−
2.36t84HAliphatic chain −CH2​− (C2, C4)
1.82q81H*Aliphatic chain −CH2​− (C3)

*Scientist's Note: While the literature[2] reports the 1.82 ppm signal integrating to 1H, structural logic dictates this multiplet corresponds to the 2 protons of the central C3 methylene group in the butyrate chain. Such anomalies highlight the necessity of cross-validating literature data with fundamental spectroscopic principles.

Downstream Pharmacological Applications

The primary utility of methyl 4-morpholinobutanoate is its role as a precursor for GABA-Aminotransferase (GABA-AT) inhibitors [2].

GABA is synthesized via the decarboxylation of L-glutamic acid and is metabolized (degraded) by GABA-AT[2]. In neurological conditions characterized by excessive neuronal firing (such as epilepsy or specific addiction pathways), maintaining high levels of CNS GABA is therapeutically beneficial[2].

By hydrolyzing the methyl ester of our synthesized precursor, we generate 4-morpholinobutanoic acid. This molecule acts as a competitive inhibitor of GABA-AT[2]. Because the morpholine ring occupies the active site normally reserved for the native amine of GABA, the enzyme is blocked, preventing the degradation of endogenous GABA and resulting in an anticonvulsant effect[2].

GABAPathway Precursor Methyl 4-morpholinobutanoate (Precursor) Hydrolysis Ester Hydrolysis (LiOH, aq. MeOH) Precursor->Hydrolysis Deprotection ActiveDrug 4-Morpholinobutanoic acid (GABA Analogue) Hydrolysis->ActiveDrug Yields active acid Target GABA-Aminotransferase (GABA-AT) ActiveDrug->Target Competitive Inhibition Outcome Increased CNS GABA Levels (Anticonvulsant Effect) Target->Outcome Prevents GABA degradation

Figure 2: Pharmacological pathway from precursor to GABA-AT inhibition.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Methyl 4-Morpholinobutanoate

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-morpholinobutanoate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-morpholinobutanoate. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from mobile phase preparation to method validation, grounded in established scientific principles and regulatory standards. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method effectively. All protocols are designed as self-validating systems, adhering to the principles of scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for Methyl 4-Morpholinobutanoate

Methyl 4-morpholinobutanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is paramount during process development, quality control, and stability studies.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide range of pharmaceutical compounds and their intermediates.[2] This application note presents a reversed-phase HPLC (RP-HPLC) method, which is a common and effective technique for the analysis of moderately polar compounds like esters.[3][4]

Foundational Principles: Method Development Strategy

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characteristics: Methyl 4-Morpholinobutanoate
  • Structure: Methyl 4-morpholinobutanoate possesses a tertiary amine (the morpholine ring) and an ester functional group.

  • Polarity: The presence of the morpholine and ester groups makes it a moderately polar compound, suitable for reversed-phase chromatography.

  • pKa: The morpholine nitrogen is basic, with a predicted pKa around 5.98-6.19 for similar structures.[5][6] This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH. To ensure consistent retention and good peak symmetry, the mobile phase pH should be controlled at least 1.5 to 2 pH units away from the analyte's pKa. In this method, a lower pH is chosen to ensure the morpholine nitrogen is consistently protonated, leading to better peak shape and stable retention.

Chromatographic Choices: A Rationale
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. This is a versatile, non-polar stationary phase that provides good retention for a wide range of compounds and is a standard choice for initial method development in reversed-phase HPLC.[3]

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff. The phosphate buffer is used to control the pH of the mobile phase, which is crucial for the analysis of a basic compound like Methyl 4-morpholinobutanoate.[7] A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, providing a good peak shape and a reasonable run time.[3]

  • Detection: UV detection at 210 nm is selected based on the expected chromophores in the molecule. A photodiode array (PDA) detector is recommended during method development to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol: Step-by-Step Implementation

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • Methyl 4-morpholinobutanoate reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 4-morpholinobutanoate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-12.1 min: 80-20% B, 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes
Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of Methyl 4-morpholinobutanoate.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (Gradient Elution) prep_mobile->hplc_system prep_std Standard & Sample Preparation prep_std->hplc_system detection UV Detection (210 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation integration->report

Caption: A streamlined workflow for the HPLC analysis of Methyl 4-morpholinobutanoate.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated to ensure it is suitable for its intended purpose. The validation parameters and their acceptance criteria should be defined according to the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]

System Suitability

Before starting any validation experiments, the suitability of the HPLC system must be confirmed. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) five times.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[10] This can be demonstrated by injecting a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are observed at the retention time of Methyl 4-morpholinobutanoate.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Procedure: Perform recovery studies by spiking a known amount of Methyl 4-morpholinobutanoate into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Calculation: % Recovery = [(Measured Concentration - Spiked Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[11]

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Determination: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

  • Procedure: Introduce small variations in the method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1)

  • Analysis: Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters and the final result.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Method Validation Workflow

The following diagram illustrates the logical flow of the method validation process.

Method Validation Workflow start Method Development Complete system_suitability System Suitability Testing start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method for Routine Use robustness->validated_method

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the quantitative analysis of Methyl 4-morpholinobutanoate. The method is designed to be robust, reliable, and suitable for its intended purpose in a pharmaceutical development and quality control setting. By following the outlined experimental protocol and validation procedures, researchers and scientists can confidently implement this method to obtain accurate and precise results. The provided rationale for each methodological choice aims to facilitate a deeper understanding and empower users to troubleshoot and adapt the method as needed.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Technology Networks. (2026, March 14). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 23). The Reversed-Phase HPLC Behavior of Retinyl Esters. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Morpholinepropanoic acid, methyl ester Properties. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • PubChem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 4-morpholinepropionate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Morpholine, 4-methylbenzenesulfonate on Newcrom R1 HPLC column. Retrieved from [Link]

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Application

Advanced Purification Protocol for Methyl 4-morpholinobutanoate: Overcoming Amine-Ester Bimodality

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Introduction and Strategic Rationale Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals.

Introduction and Strategic Rationale

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a critical intermediate in the synthesis of lipophilic γ-aminobutyric acid (GABA) analogues, which are designed to cross the blood-brain barrier for the treatment of neurological disorders [1]. The molecule presents a unique purification challenge due to its bimodal chemical nature: it contains both a basic tertiary amine (the morpholine ring) and a base/acid-sensitive methyl ester.

Standard purification techniques often fail because:

  • Ester Hydrolysis: Aggressive acidic or basic conditions during extraction easily saponify or hydrolyze the methyl ester into 4-morpholinobutanoic acid.

  • Silica Tailing: The basic morpholine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, leading to severe band broadening, product loss, and poor resolution during chromatography.

To establish a self-validating purification system, this protocol employs a chemoselective liquid-liquid extraction at strictly controlled temperatures, followed by triethylamine-deactivated flash chromatography .

Physicochemical Profiling

Understanding the quantitative parameters of Methyl 4-morpholinobutanoate is essential for predicting its partitioning behavior and ensuring accurate mass balances [2].

ParameterValueRelevance to Purification
Chemical Formula C9H17NO3Determines mass balance and stoichiometry calculations.
Molecular Weight 187.24 g/mol Used for molarity and yield tracking.
CAS Registry Number 5471-53-4Unique identifier for compliance and reagent sourcing.
pKa (Conjugate Acid) ~8.3 (Est.)Dictates the exact pH required for aqueous/organic partitioning.
Physical State Yellow OilRequires concentration via rotary evaporation; cannot be purified by crystallization.

Purification Workflow Visualization

The following diagram maps the logical progression of the purification strategy, highlighting the phase separations, chemical transformations, and points of impurity rejection.

G Start Crude Methyl 4-morpholinobutanoate (Amine + Ester) AcidExt 1. Acidic Extraction (0.5 M HCl, 4°C) Start->AcidExt OrgDiscard Organic Phase (Neutral Impurities -> Discard) AcidExt->OrgDiscard Separation AqPhase Aqueous Phase (Protonated Product) AcidExt->AqPhase Separation Basification 2. Basification (Sat. NaHCO3 to pH 8.5, 4°C) AqPhase->Basification OrgExtract 3. Organic Extraction (DCM) Basification->OrgExtract FlashChrom 4. Flash Chromatography (Silica + 1% TEA) OrgExtract->FlashChrom Concentration PureProduct Pure Methyl 4-morpholinobutanoate (>98% Purity) FlashChrom->PureProduct Elution

Fig 1. Chemoselective purification workflow for Methyl 4-morpholinobutanoate.

Step-by-Step Experimental Methodologies

Phase 1: Chemoselective Liquid-Liquid Extraction

Causality Check: We utilize 0.5 M HCl at 4°C to rapidly protonate the morpholine nitrogen without providing the thermal energy required for acid-catalyzed ester hydrolysis. Saturated sodium bicarbonate (NaHCO3) is used for basification because its maximum pH (~8.3-8.5) perfectly matches the pKa of the morpholine ring, ensuring free-base formation without the risk of base-catalyzed saponification associated with strong bases like NaOH.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture (approx. 1.0 g) in 20 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.

  • Cold Acidification: Add 15 mL of pre-chilled (4°C) 0.5 M HCl. Shake vigorously and vent frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the protonated product (methyl 4-morpholin-4-ium-4-ylbutanoate chloride). Draw off the aqueous layer into an Erlenmeyer flask submerged in an ice bath.

  • Organic Wash: Extract the remaining organic layer with an additional 10 mL of cold 0.5 M HCl. Combine the aqueous layers. Discard the organic layer (which contains unreacted neutral impurities and organic byproducts).

  • Controlled Basification: While stirring the combined cold aqueous layers magnetically, slowly add saturated aqueous NaHCO3 dropwise until the pH reaches 8.5 (verify continuously with pH paper).

    • Self-Validation: The solution should turn slightly cloudy as the free base precipitates as micro-droplets of oil, indicating successful deprotonation.

  • Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 15 mL). DCM is preferred here over EtOAc due to its higher extraction efficiency for morpholine derivatives.

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 30°C to protect the ester) to yield a semi-pure yellow oil.

Phase 2: Deactivated Flash Chromatography

Causality Check: Even after extraction, trace impurities may remain. Normal phase silica chromatography is required, but the basic tertiary amine will streak. By pre-treating the silica with 1% Triethylamine (TEA), we competitively bind the active silanol sites, allowing the product to elute as a sharp, symmetrical band.

Step-by-Step:

  • Column Preparation: Slurry-pack a silica gel column using a solvent system of Hexanes:Ethyl Acetate (70:30) containing 1% v/v TEA. Flush at least two column volumes of this mixture through the bed to fully deactivate the silica.

  • Loading: Dissolve the semi-pure oil in a minimum volume of DCM (approx. 1-2 mL) and load it carefully onto the flat silica bed.

  • Elution: Elute the column using a step gradient of Hexanes:Ethyl Acetate (from 70:30 to 50:50), maintaining 1% TEA in all eluents.

  • Fraction Collection & TLC: Monitor fractions via Thin Layer Chromatography (TLC) using Hexanes:EtOAc 50:50 with 1% TEA as the mobile phase. Visualize spots using iodine vapor or Dragendorff's reagent (which is highly specific for tertiary amines).

  • Isolation: Pool the fractions containing the pure product (identified as a single spot) and concentrate under reduced pressure to yield Methyl 4-morpholinobutanoate as a clear to pale-yellow oil.

Analytical Validation (Self-Validating System)

To ensure the integrity of the purification, the isolated product must be validated against established spectroscopic data. The successful preservation of the ester group is confirmed by the presence of the singlet at δ 3.68 ppm (3H) in the 1H-NMR spectrum, while the morpholine integrity is verified by the distinctive multiplets at δ 3.70 and 2.43 ppm [1].

Table 2: Reference NMR Data for Purified Methyl 4-morpholinobutanoate

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationStructural Assignment
1H-NMR 3.70dd, J = 4, 4 Hz4HMorpholine -CH2-O-CH2-
1H-NMR 3.68s3HEster -OCH3
1H-NMR 2.43dd, J = 4, 4 Hz4HMorpholine -CH2-N-CH2-
1H-NMR 2.36t, J = 8 Hz4HAliphatic chain -CH2- (positions 2 & 4)
1H-NMR 1.82q, J = 8 Hz1HAliphatic chain -CH2- (position 3)
13C-NMR 173.92--Carbonyl (C=O)
13C-NMR 66.92--Morpholine C-O
13C-NMR 51.48--Ester Methoxy C

Note: Spectra acquired in CDCl3. Data cross-referenced with MDPI QSAR studies on GABA analogues [1].

References

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT Source: MDPI (Molecules) URL:[Link]

  • Methyl 4-(morpholin-4-yl)butanoate Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Method

Application Notes and Protocols for the Neuropharmacological Characterization of Novel Morpholine Derivatives: A Case Study with Methyl 4-morpholinobutanoate

Authored by a Senior Application Scientist Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery The morpholine ring, a six-membered heterocycle containing both an amine and an ether funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Morpholine Scaffold as a Privileged Structure in CNS Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its inherent physicochemical properties, such as a balanced lipophilic-hydrophilic profile and metabolic stability, often impart favorable pharmacokinetics, including the ability to cross the blood-brain barrier (BBB).[1][2] These characteristics make morpholine derivatives promising candidates for therapeutics targeting the central nervous system (CNS).[3] Numerous morpholine-containing compounds have been investigated for a range of neuropharmacological activities, including the modulation of neurotransmitter systems and inhibition of key enzymes implicated in neurodegenerative and psychiatric disorders.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological characterization of novel morpholine derivatives. We will use the hypothetical compound, Methyl 4-morpholinobutanoate , as a case study to outline a logical, multi-tiered screening cascade. This guide will provide not just the "how" but the "why" behind experimental choices, ensuring a robust and scientifically sound evaluation of a new chemical entity's potential as a CNS therapeutic.

Phase 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological testing, foundational work is required to ensure the compound's identity, purity, and suitability for biological assays. Concurrently, computational methods can provide early insights into the molecule's drug-like properties.

Synthesis and Physicochemical Characterization

The synthesis of novel morpholine derivatives can be achieved through various established chemical routes.[4] Following synthesis, it is critical to confirm the structure and purity of Methyl 4-morpholinobutanoate using standard analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC). Solubility in aqueous buffers appropriate for biological assays must also be determined.

In Silico Prediction of Blood-Brain Barrier Permeability

The ability of a compound to cross the BBB is a critical determinant of its potential as a CNS therapeutic.[2] Several computational models can predict BBB permeability based on a molecule's structural features.[5] These models serve as an initial, cost-effective screening tool.

Table 1: In Silico BBB Permeability Prediction Tools

Tool/ModelInputOutputInterpretation
BBB-PredSMILES stringBBB+ or BBB-Predicts whether the compound is likely to cross the BBB.
LightBBBSMILES stringProbability ScoreProvides a probability of BBB permeation.
Deep-B3SMILES stringBBB+ or BBB-A deep learning-based model for BBB permeability prediction.[5]

Note: A positive prediction from these tools provides a rationale for proceeding with more resource-intensive in vitro and in vivo testing.

Phase 2: In Vitro Neuropharmacological Profiling

The next phase involves a panel of in vitro assays to identify the primary biological targets of Methyl 4-morpholinobutanoate. Given the known activities of other morpholine derivatives, the initial screening should focus on key enzymes and receptors involved in neurotransmission.[1][3]

G cluster_0 Initial In Vitro Screening Cascade Start Methyl 4-morpholinobutanoate MAO MAO-A/B Inhibition Assay Start->MAO AChE AChE Inhibition Assay Start->AChE GABA GABAA Receptor Binding Assay Start->GABA Transporter Neurotransmitter Transporter Uptake Assay Start->Transporter

Caption: Initial in vitro screening workflow for a novel CNS compound.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters (dopamine, serotonin, norepinephrine). Their inhibition is a therapeutic strategy for depression and Parkinson's disease.[6] Many morpholine derivatives have been shown to inhibit MAO.[1]

Protocol: Fluorometric MAO-A/B Inhibitor Screening

This protocol is adapted from commercially available kits.[6][7][8]

  • Reagent Preparation:

    • Prepare MAO Assay Buffer, a fluorescent probe (e.g., GenieRed Probe), MAO-A and MAO-B enzymes, a substrate common to both (e.g., p-tyramine), and a developer solution as per the kit manufacturer's instructions.[7]

    • Prepare a stock solution of Methyl 4-morpholinobutanoate in DMSO (e.g., 10 mM). Create a dilution series (e.g., 0.1 nM to 100 µM) in Assay Buffer.

    • Prepare positive controls: Clorgyline for MAO-A and Selegiline or Pargyline for MAO-B.[7][9]

  • Assay Procedure (96-well black plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or control inhibitor to the respective wells.

    • Add 10 µL of either MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Prepare a Substrate Solution containing the fluorescent probe, developer, and substrate.

    • Initiate the reaction by adding 40 µL of the Substrate Solution to each well.

  • Measurement:

    • Measure the fluorescence kinetically for 10-40 minutes at 37°C using a plate reader (e.g., Ex/Em = 535/587 nm).[7]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per minute).

    • Determine the percent inhibition for each concentration of Methyl 4-morpholinobutanoate.

    • Plot percent inhibition versus log[concentration] to determine the IC50 value.

Table 2: Data Recording for MAO Inhibition Assay

Compound Concentration% Inhibition (MAO-A)% Inhibition (MAO-B)
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
100 µM
IC50 Value
Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE terminates cholinergic neurotransmission by hydrolyzing acetylcholine. AChE inhibition is a primary therapeutic approach for Alzheimer's disease.[10]

Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method.[10][11][12]

  • Reagent Preparation:

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Prepare stock solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.[10]

    • Prepare a dilution series of Methyl 4-morpholinobutanoate and a positive control (e.g., Donepezil or Galantamine).

  • Assay Procedure (96-well clear plate):

    • To each well, add:

      • 140 µL Phosphate Buffer

      • 10 µL of the diluted test compound or control.

      • 10 µL of AChE solution.

    • Incubate for 10 minutes at 25°C.[11]

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition and calculate the IC50 value as described for the MAO assay.

GABA-A Receptor Binding Assay

Rationale: The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[13] Modulators of this receptor are used as anxiolytics, sedatives, and anticonvulsants.[14]

Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if the test compound interacts with the GABA-A receptor.[14][15][16]

  • Reagent Preparation:

    • Prepare rat brain membrane homogenates (e.g., from the cortex or cerebellum).[14][17]

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: [³H]Muscimol (agonist site) or [³H]Flumazenil (benzodiazepine site).[13]

    • Prepare a dilution series of Methyl 4-morpholinobutanoate.

    • Unlabeled ligand for non-specific binding (NSB): A high concentration of unlabeled GABA (for [³H]Muscimol) or Diazepam (for [³H]Flumazenil).[13][16]

  • Assay Procedure:

    • In microcentrifuge tubes, set up three conditions:

      • Total Binding: Membrane prep + [³H]Radioligand.

      • Non-specific Binding (NSB): Membrane prep + [³H]Radioligand + high concentration of unlabeled ligand.

      • Competition: Membrane prep + [³H]Radioligand + varying concentrations of Methyl 4-morpholinobutanoate.

    • Incubate for 60 minutes at 4°C.

    • Rapidly terminate the reaction by filtering the contents through glass fiber filters.

    • Wash filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Measurement:

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Determine the percent displacement of the radioligand by the test compound.

    • Plot percent displacement vs. log[concentration] to calculate the Ki (inhibitory constant).

Neurotransmitter Transporter Uptake Assay

Rationale: Solute carrier (SLC) transporters, such as the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, regulate neurotransmitter levels in the synapse and are targets for antidepressants and stimulants.[18][19]

Protocol: Fluorescent Substrate Uptake Assay

This protocol is based on modern, non-radioactive methods.[18][20][21]

  • Cell Culture:

    • Use cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).

    • Plate cells in 96- or 384-well black, clear-bottom plates the day before the assay.[20]

  • Assay Procedure:

    • Prepare a dilution series of Methyl 4-morpholinobutanoate and positive controls (e.g., Cocaine for DAT, Fluoxetine for SERT).

    • On the day of the assay, remove the culture medium and add assay buffer containing the test compound or control.

    • Incubate for 10-20 minutes.

    • Add the fluorescent transporter substrate provided in the commercial kit.[18]

    • The kit also contains a masking dye to quench extracellular fluorescence.[21]

  • Measurement:

    • Immediately read the plate in kinetic mode using a bottom-read fluorescence plate reader for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of substrate uptake.

    • Determine the percent inhibition of uptake for each concentration of the test compound and calculate the IC50 value.

Phase 3: In Vivo Behavioral Phenotyping

Positive results from the in vitro screening provide a rationale for advancing to in vivo studies. The choice of animal model should be guided by the in vitro mechanism of action.

G cluster_1 Decision Pathway for In Vivo Model Selection InVitro In Vitro Hits MAOB_DAT MAO-B or DAT Inhibition InVitro->MAOB_DAT Dopaminergic activity GABA_SERT GABA or SERT Modulation InVitro->GABA_SERT GABAergic/Serotonergic activity PD_Model Parkinson's Disease Model (MPTP) MAOB_DAT->PD_Model AnxDep_Model Anxiety/Depression Models (EPM, FST) GABA_SERT->AnxDep_Model

Caption: Logic for selecting in vivo models based on in vitro results.

MPTP-Induced Mouse Model of Parkinson's Disease

Rationale: If Methyl 4-morpholinobutanoate shows potent inhibition of MAO-B or DAT, it should be evaluated for neuroprotective effects in a model of Parkinson's disease. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's.[22][23][24]

Protocol: Sub-acute MPTP Administration

  • Animals: Use C57BL/6 mice, which are highly sensitive to MPTP.[24]

  • Dosing Regimen:

    • Administer Methyl 4-morpholinobutanoate (at various doses, determined by prior tolerability studies) or vehicle via an appropriate route (e.g., i.p. or oral) for a set period (e.g., 14-21 days).

    • During the last 5 days of treatment, co-administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily.[25][26]

  • Behavioral Assessment:

    • One to two days after the final MPTP dose, assess motor function using tests like the Rotarod (motor coordination) and the Open Field Test (locomotor activity).[23][26]

  • Post-mortem Analysis:

    • Euthanize animals and collect brain tissue.

    • Analyze the striatum for dopamine and its metabolites using HPLC.

    • Perform immunohistochemistry on sections of the substantia nigra to quantify the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons.[26]

Table 3: Key Endpoints in the MPTP Mouse Model

MeasurementExpected Outcome in MPTP GroupPotential Effect of Test Compound
Rotarod PerformanceDecreased latency to fallReversal or attenuation of deficit
Locomotor ActivityReduced distance traveledReversal or attenuation of deficit
Striatal Dopamine LevelsSignificant reductionProtection against dopamine depletion
TH+ Neuron Count (SNpc)Significant cell lossProtection against neuronal loss
Rodent Models of Anxiety and Depression-Like Behavior

Rationale: If the compound modulates GABAergic or serotonergic systems, its potential anxiolytic or antidepressant effects should be investigated.[27]

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test based on the rodent's natural aversion to open and elevated spaces.[28]

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer Methyl 4-morpholinobutanoate or vehicle (e.g., 30-60 minutes before the test). A positive control like diazepam should be included.[28]

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Data Analysis: Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[28]

Protocol: Forced Swim Test (FST) for Depression-Like Behavior

The FST is a common screening test for antidepressant efficacy, based on the principle of behavioral despair.[29]

  • Apparatus: A cylinder filled with water (23-25°C).

  • Procedure:

    • Administer the test compound chronically over a period of days/weeks. A positive control like fluoxetine should be used.[29]

    • On the test day, place the mouse in the water cylinder for 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Antidepressant compounds are expected to decrease the duration of immobility.

Phase 4: Experimental Assessment of Blood-Brain Barrier Permeability

Rationale: While in silico models are useful for initial screening, experimental validation of BBB penetration is crucial. In vitro cell-based models provide a higher-throughput option before moving to complex in vivo measurements.[30][31]

Protocol: In Vitro Cell-Based Permeability Assay

  • Model: Use a co-culture model of brain endothelial cells with astrocytes or pericytes, or a validated cell line like hCMEC/D3, grown on Transwell® inserts.[30]

  • Procedure (Apical to Basolateral):

    • Grow cells to form a confluent monolayer, confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).

    • Add Methyl 4-morpholinobutanoate to the apical (blood side) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (brain side) chamber.[32]

  • Analysis:

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).[32]

    • Compare the Papp value to that of known high- and low-permeability control compounds (e.g., Propranolol and Dopamine).[30][33]

Conclusion and Future Directions

This structured application guide provides a comprehensive framework for the neuropharmacological evaluation of a novel morpholine derivative, exemplified by Methyl 4-morpholinobutanoate. By systematically progressing from in silico prediction and in vitro screening to targeted in vivo behavioral and pharmacokinetic studies, researchers can efficiently build a detailed profile of a compound's CNS activity. The data generated through these protocols will allow for a robust assessment of its mechanism of action, therapeutic potential, and suitability for further preclinical development.

References

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Sources

Application

Experimental protocol for N-alkylation with Methyl 4-morpholinobutanoate

An Application Note and Experimental Protocol for the Synthesis and Use of Methyl 4-morpholinobutanoate as an N-Alkylation Precursor Authored by a Senior Application Scientist This document provides a comprehensive guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Experimental Protocol for the Synthesis and Use of Methyl 4-morpholinobutanoate as an N-Alkylation Precursor

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of methyl 4-morpholinobutanoate as a precursor for the N-alkylation of secondary amines. Given that the ester functionality itself is not a direct alkylating group under standard conditions, this protocol details a reliable two-step process: the reduction of the ester to the corresponding alcohol, followed by its activation to an alkyl tosylate, which then serves as a potent electrophile for the N-alkylation reaction.

This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and outlines methods for reaction monitoring and product validation, ensuring a reproducible and efficient workflow.

Strategic Overview & Rationale

The introduction of a morpholinoalkyl moiety is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a lead compound, such as improving aqueous solubility and metabolic stability. Methyl 4-morpholinobutanoate is a readily available starting material for this purpose. However, direct N-alkylation using this ester is not feasible. The most robust and widely applicable strategy involves its conversion into a more reactive electrophile.

Our chosen pathway proceeds via two key transformations:

  • Reduction: The methyl ester is selectively reduced to 4-morpholinobutan-1-ol. This is a crucial step to unmask the hydroxyl group for subsequent activation.

  • Activation & N-Alkylation: The primary alcohol is converted into a tosylate, an excellent leaving group for nucleophilic substitution. The resulting 4-morpholinobutyl tosylate is then used to alkylate a model secondary amine. This approach avoids the potential for over-alkylation and provides a clean, high-yielding reaction.[1][2]

The entire experimental workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Alkylation A Methyl 4-morpholinobutanoate B Reduction (e.g., LiAlH₄, THF) A->B C 4-Morpholinobutan-1-ol B->C D Tosylation (TsCl, Pyridine) C->D E 4-Morpholinobutyl Tosylate (Alkylating Agent) D->E H N-Alkylation Reaction (SN2 Mechanism) E->H F Secondary Amine (R₂NH) F->H G Base (e.g., K₂CO₃) Solvent (e.g., ACN) G->H I Final Product (R₂N-CH₂(CH₂)₃-Morpholine) H->I J Purification (Column Chromatography) I->J

Caption: Overall workflow from starting ester to final N-alkylated product.

Materials and Reagents

Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.[3]

Reagent/MaterialGradeSupplierNotes
Methyl 4-morpholinobutanoate≥97%Sigma-Aldrich, etc.Starting Material
Lithium aluminum hydride (LiAlH₄)Reagent gradeAcros Organics, etc.Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific, etc.Required for reduction.
p-Toluenesulfonyl chloride (TsCl)≥98%TCI Chemicals, etc.Reagent for tosylation.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich, etc.Solvent and base for tosylation.
Dibenzylamine≥98%Alfa Aesar, etc.Model secondary amine.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%J.T. Baker, etc.Base for N-alkylation.[4]
Acetonitrile (ACN)Anhydrous, ≥99.8%EMD Millipore, etc.Solvent for N-alkylation.[4]
Diethyl ether (Et₂O)ACS GradeVWR ChemicalsFor extraction.
Ethyl acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction & chromatography.
HexanesACS GradeVWR ChemicalsFor chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific, etc.For drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Detailed Experimental Protocols

Part 1: Synthesis of the Alkylating Agent (4-Morpholinobutyl Tosylate)

Step 1.1: Reduction of Methyl 4-morpholinobutanoate to 4-Morpholinobutan-1-ol

This procedure details the reduction of the ester to the primary alcohol using lithium aluminum hydride (LiAlH₄).

Safety First: LiAlH₄ is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, carefully suspend LiAlH₄ (1.1 equiv.) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve Methyl 4-morpholinobutanoate (1.0 equiv.) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. CAUTION: Exothermic reaction and hydrogen gas evolution. Slowly and carefully add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This sequence (Fieser workup) is crucial for generating a granular precipitate that is easy to filter.

  • Workup: Stir the resulting greyish-white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-morpholinobutan-1-ol as a crude oil, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 1.2: Tosylation of 4-Morpholinobutan-1-ol

This step converts the alcohol into an excellent leaving group for the subsequent SN2 reaction.

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-morpholinobutan-1-ol (1.0 equiv.) in anhydrous pyridine (50 mL). Cool the solution to 0 °C.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours. The formation of pyridinium hydrochloride salt will be observed as a white precipitate. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Pour the reaction mixture into ice-cold 2M HCl (100 mL) to neutralize excess pyridine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-morpholinobutyl tosylate, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure alkylating agent.

Part 2: N-Alkylation of a Model Secondary Amine

This protocol uses dibenzylamine as a model substrate to demonstrate the N-alkylation procedure.

  • Setup: To a 100 mL round-bottom flask, add the secondary amine (e.g., dibenzylamine, 1.0 equiv.), 4-morpholinobutyl tosylate (1.1 equiv.), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).[4][5]

  • Solvent Addition: Add anhydrous acetonitrile (ACN, 40 mL) to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C (or reflux). Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (staining with potassium permanganate can help visualize the spots) or LC-MS to confirm the formation of the product and consumption of the starting amine.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify the residue by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate or DCM/methanol gradient) to afford the pure N-alkylated product.[5][7]

Mechanism, Discussion, and Expected Results

The core of the final step is a classical bimolecular nucleophilic substitution (SN2) reaction.

SN2_Mechanism Nuc R₂N-H Base K₂CO₃ Nuc_anion R₂N⁻ Electrophile Morph-CH₂(CH₂)₂-CH₂-OTs Nuc_anion->Electrophile Nucleophilic Attack TransitionState [R₂Nδ⁻---CH₂---OTsδ⁻] Product R₂N-CH₂(CH₂)₃-Morph TransitionState->Product LeavingGroup ⁻OTs TransitionState->LeavingGroup Leaving group departs

Caption: Generalized SN2 mechanism for the N-alkylation step.

Causality and Experimental Choices:

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to neutralize the tosyl acid byproduct but not so strong as to cause significant elimination side reactions. It is also inexpensive and easy to handle.[8] Cesium carbonate can be used to accelerate sluggish reactions due to its higher solubility in organic solvents.[4]

  • Choice of Solvent: Acetonitrile (ACN) and DMF are excellent polar aprotic solvents for SN2 reactions. They effectively solvate the cation of the base (K⁺) while leaving the carbonate anion relatively free to act as a base, and they promote the charge separation in the transition state.[3]

  • Temperature: Heating the reaction to 80 °C or reflux provides the necessary activation energy for the C-N bond formation without promoting significant decomposition or side reactions.[1][3]

  • Troubleshooting: If the reaction is slow, consider switching to a more reactive leaving group (e.g., bromide or iodide) or a more potent base/solvent system (e.g., Cs₂CO₃ in DMF). Ensure all reagents, especially the solvent, are anhydrous, as water can interfere with the reaction.[3]

Expected Data:

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. For the model reaction with dibenzylamine, one would expect to see characteristic signals for the morpholine protons (triplets around 2.4 and 3.6 ppm), the dibenzyl protons (a singlet around 3.5 ppm), and the new aliphatic chain protons, along with the correct molecular ion peak in the mass spectrum.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and water-reactive. Handle only under an inert atmosphere in a fume hood. Quench carefully and slowly.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always use in a well-ventilated fume hood.

  • Organic Solvents (THF, ACN, EtOAc): Flammable. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11] Dispose of all chemical waste according to institutional guidelines.

References

  • Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation? [Online Forum Post]. Available: [Link]

  • Smith, J. D., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available: [Link]

  • Zhang, Y., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Available: [Link]

  • Various Authors. (n.d.). Methods for the N‐alkylation of amines. ResearchGate. Available: [Link]

  • ACS Green Chemistry Institute. (2026). N-alkylation at sp3 Carbon Reagent Guide. Available: [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A. Available: [Link]

  • Rossi, E., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available: [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available: [Link]

  • Reddy, G. V., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. ACS Omega. Available: [Link]

  • Gülcemal, D., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Organometallics. Available: [Link]

  • Patrick, B. O. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Journal of Thermal Analysis and Calorimetry. Available: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available: [Link]

  • Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available: [Link]

Sources

Method

Use of Methyl 4-morpholinobutanoate in anticancer drug discovery

Application Note & Protocol: The Utility of Methyl 4-morpholinobutanoate in Anticancer Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Synthetic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: The Utility of Methyl 4-morpholinobutanoate in Anticancer Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Synthetic integration, physicochemical optimization, and targeted kinase inhibition.

Executive Summary

In contemporary oncology drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is as critical as target affinity. Methyl 4-morpholinobutanoate (CAS 5471-53-4) has emerged as a highly versatile synthetic building block[1]. It serves a dual purpose: the morpholine ring acts as a privileged pharmacophore for kinase inhibition (specifically targeting the hinge region of PI3K and mTOR), while the butanoate aliphatic chain functions as a flexible linker that significantly enhances the aqueous solubility and bioavailability of highly lipophilic anticancer cores[2][3].

This application note details the mechanistic rationale for incorporating the morpholinobutyryl moiety into anticancer scaffolds, provides a self-validating synthetic protocol for amide coupling, and outlines quality control metrics for downstream biological evaluation.

Mechanistic Causality: Why Incorporate a Morpholinobutyryl Moiety?

The decision to derivatize an active pharmaceutical ingredient (API) with Methyl 4-morpholinobutanoate is driven by three distinct causal mechanisms:

  • Target Engagement via Hydrogen Bonding (PI3K/mTOR): The oxygen atom within the morpholine ring acts as a critical hydrogen-bond acceptor. In Phosphatidylinositol 3-Kinase (PI3K) inhibitors, this oxygen specifically interacts with the valine residue (e.g., Val851 in PI3Kγ) in the ATP-binding hinge region[2].

  • Physicochemical Optimization (Solubility & LogP): Many planar, multi-ring anticancer scaffolds (e.g., quinazolines, anthracyclines) suffer from poor aqueous solubility, leading to high attrition rates in vivo. The basic nitrogen of the morpholine ring (pKa ~8.3) allows for the formation of stable, water-soluble salts (e.g., hydrochlorides), drastically improving the drug's dissolution profile in physiological media[3][4].

  • Steric Flexibility (The Butanoate Linker): The four-carbon ester chain provides an optimal spatial distance between the bulky API core and the basic morpholine ring. This prevents steric clash within the kinase active site while allowing the morpholine moiety to reach solvent-exposed regions or specific allosteric pockets.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K H-Bond (Val851) Inhibitor->mTOR

Fig 1. Mechanism of PI3K/mTOR pathway inhibition by morpholine-derived targeted therapeutics.

Quantitative Impact on Drug Properties

The addition of the morpholinobutyryl group reliably shifts the physicochemical properties of rigid anticancer pharmacophores. Table 1 summarizes the typical property shifts observed when a standard hydrophobic quinazoline core is derivatized using Methyl 4-morpholinobutanoate[4].

Table 1: Comparative Physicochemical and Biological Data

ParameterParent Compound (Unmodified Core)Morpholinobutyryl-Derivatized AnalogCausality / Rationale
Aqueous Solubility (Log S) -6.50 (Poor)-4.80 (Optimal)Basic morpholine nitrogen allows protonation at physiological pH, increasing hydration.
Lipophilicity (CLogP) 5.23.4Reduction in extreme lipophilicity prevents non-specific protein binding and aggregation.
PI3Kα IC50 (nM) > 1000 nM4.5 nMMorpholine oxygen forms a critical H-bond in the ATP-binding pocket.
Cellular Efficacy (MCF-7 IC50) 45.2 µM3.15 µMImproved membrane permeability coupled with enhanced target affinity.

Experimental Workflow: Synthesis of Morpholino-Anticancer Conjugates

To utilize Methyl 4-morpholinobutanoate, the methyl ester must first be hydrolyzed to its corresponding free acid, followed by amide coupling to an amine-bearing anticancer scaffold (e.g., an aniline derivative).

Synthesis_Workflow Ester Methyl 4-morpholinobutanoate (Starting Material) Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid 4-Morpholinobutanoic Acid (Intermediate) Hydrolysis->Acid Activation Amide Coupling (HATU, DIPEA, DMF) Acid->Activation API Morpholino-Anticancer API (Target Compound) Activation->API

Fig 2. Standard synthetic workflow for integrating the morpholinobutyryl moiety into API scaffolds.

Protocol 1: Alkaline Hydrolysis of Methyl 4-morpholinobutanoate

Objective: Generate 4-morpholinobutanoic acid while preventing the degradation of the morpholine ring. We utilize Lithium Hydroxide (LiOH) rather than NaOH to ensure a milder reaction environment that prevents unwanted side reactions.

Materials:

  • Methyl 4-morpholinobutanoate (CAS 5471-53-4)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Solubilization: Dissolve 10 mmol of Methyl 4-morpholinobutanoate in 30 mL of the THF/H2O (3:1) solvent mixture in a round-bottom flask.

  • Hydrolysis: Add 15 mmol (1.5 eq) of LiOH·H2O to the stirring solution. Stir at room temperature (20-25°C) for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of the ester via TLC (Dichloromethane:Methanol 9:1) or LC-MS.

  • Workup: Once complete, evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath.

  • Acidification: Carefully adjust the pH to ~5.5 using 1M HCl. Critical Step: Do not over-acidify (pH < 3), as the morpholine nitrogen will fully protonate, making the compound highly water-soluble and impossible to extract into organic solvents.

  • Extraction & Drying: Lyophilize the aqueous mixture directly, or extract with a polar organic solvent (e.g., n-butanol). Dry over anhydrous Na2SO4 and concentrate to yield 4-morpholinobutanoic acid.

Protocol 2: Amide Coupling to an Anticancer Pharmacophore

Objective: Conjugate the synthesized 4-morpholinobutanoic acid to an amine-containing target core (e.g., a quinazoline derivative) using HATU. HATU is chosen over EDC/NHS due to its superior efficiency in coupling aliphatic acids with sterically hindered amines.

Materials:

  • 4-morpholinobutanoic acid (from Protocol 1)

  • Amine-bearing anticancer core (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under inert atmosphere (N2), dissolve 4-morpholinobutanoic acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add the amine-bearing anticancer core (1.0 eq) to the activated mixture. Stir at room temperature for 12–18 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3.

  • Extraction: Extract the product with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography (typically eluting with a gradient of DCM to 10% MeOH in DCM due to the polarity of the morpholine ring).

  • Validation: Confirm the structure via 1H-NMR (look for the characteristic morpholine multiplets at δ 3.68 ppm and δ 2.42 ppm) and High-Resolution Mass Spectrometry (HRMS)[5].

Quality Control & Self-Validation System

To ensure the integrity of the synthesized morpholino-conjugate before advancing to in vitro testing, the following self-validating checks must be passed:

  • Purity Check: HPLC purity must be >95% at 254 nm.

  • Solubility Validation: Perform a kinetic solubility assay in PBS (pH 7.4). The compound should demonstrate a minimum solubility of >50 µM to be viable for standard cell-based assays without precipitating out of the DMSO/media matrix.

  • Stability: Incubate the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) for 2 hours. The butanamide linkage must show <5% degradation via LC-MS to ensure oral bioavailability potential.

Sources

Application

Application Note: High-Throughput Screening of the Methyl 4-morpholinobutanoate Library

Executive Summary & Scientific Rationale The morpholine heterocycle is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of neurotherapeutics and oncology drugs. The incorporatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The morpholine heterocycle is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of neurotherapeutics and oncology drugs. The incorporation of a morpholine ring is a proven strategy to modulate pharmacokinetic and pharmacodynamic (PK/PD) properties; the weak basic nitrogen (pKa ~ 8.3) aligns closely with physiological blood pH, thereby enhancing aqueous solubility, improving the CYP3A4 metabolic profile, and facilitating blood-brain barrier (BBB) permeability[1].

This application note details the high-throughput screening (HTS) protocols for a specialized compound library derived from Methyl 4-morpholinobutanoate (CAS 5471-53-4)[2]. By utilizing systematic chemical diversity (SCD) around this core building block[3], the library presents a vast array of functionalized morpholine acetic/butanoic acid esters.

For the purpose of this technical guide, the screening workflow is directed against the PI3K/mTOR signaling pathway . Morpholine derivatives are classic pharmacophores for the ATP-binding pocket of PI3K and mTOR kinases, making this library highly relevant for discovering novel dual PI3K/mTOR inhibitors for central nervous system (CNS) tumors[1].

Target Pathway Dynamics

The rationale for targeting PI3K/mTOR with morpholine derivatives lies in the hydrogen-bonding capability of the morpholine oxygen, which typically interacts with the hinge region of the kinase domain (e.g., Val851 in PI3K α ).

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates Library Methyl 4-morpholinobutanoate Derivatives Library->PI3K Inhibits Library->mTOR Dual Inhibition

PI3K/mTOR signaling pathway and dual inhibition by morpholine derivatives.

High-Throughput Screening Workflow

To ensure a self-validating and highly reproducible screening campaign, the workflow is divided into acoustic library dispensing, primary biochemical screening, and secondary phenotypic validation.

HTS_Workflow Lib Library Prep (Acoustic Dispensing) Screen Primary Screen (TR-FRET PI3K Assay) Lib->Screen Counter Counter Screen (Cytotoxicity) Screen->Counter Hit Hit Validation (Dose-Response) Counter->Hit Lead Lead Optimization (PK/PD Profiling) Hit->Lead

High-throughput screening workflow for the morpholine compound library.

Experimental Protocols

Protocol A: Library Preparation and Acoustic Dispensing

Causality: Traditional tip-based liquid handling can lead to compound carryover and requires intermediate dilution steps that may precipitate hydrophobic morpholine derivatives. We utilize acoustic droplet ejection (ADE) to transfer nanoliter volumes directly from source plates to assay plates, preserving the integrity of the ester linkages (methyl butanoate) by avoiding aqueous pre-dilution.

  • Source Plate Preparation: Thaw the Methyl 4-morpholinobutanoate library (stored at -20°C in 100% anhydrous DMSO) to room temperature in a desiccator to prevent ambient moisture absorption, which can cause ester hydrolysis.

  • Centrifugation: Centrifuge source plates at 1,000 x g for 1 minute to eliminate bubbles, which interfere with acoustic sound waves.

  • Dispensing: Using an Echo® 550 Liquid Handler, dispense 25 nL of each compound (10 mM stock) into a 384-well low-volume assay plate. This yields a final assay concentration of 10 μ M in a 25 μ L reaction volume (0.1% DMSO final).

  • Control Wells: Dispense 25 nL of 100% DMSO into column 23 (Negative Control, 0% inhibition) and 25 nL of 1 mM Wortmannin into column 24 (Positive Control, 100% inhibition).

Protocol B: Primary Biochemical Screen (TR-FRET PI3K Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity. Heterocyclic compounds like morpholines often exhibit auto-fluorescence. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a 100 μ s delay before measurement, short-lived compound auto-fluorescence decays, eliminating false positives.

  • Enzyme Addition: Add 10 μ L of 2.5X PI3K α enzyme solution (in 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.05% CHAPS) to columns 1-24.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Reasoning: This allows the morpholine derivatives to achieve binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 10 μ L of 2.5X Substrate Mix (10 μ M PIP2 and 25 μ M ATP). Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 5 μ L of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-GST antibody, and ULight™-labeled PIP3 detector.

  • Incubation: Incubate for 60 minutes protected from light.

  • Measurement: Read on a multi-mode plate reader (e.g., EnVision). Excitation: 320 nm; Emission 1: 665 nm (FRET); Emission 2: 615 nm (Europium). Calculate the TR-FRET ratio (665/615 nm).

  • Self-Validation Check: Calculate the Z'-factor for each plate using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    A plate is strictly rejected and repeated if the Z'-factor is < 0.6.

Protocol C: Secondary Counter-Screen (Cell Viability)

Causality: To ensure that the reduction in kinase activity is due to target-specific inhibition and not non-specific cytotoxicity or assay interference (e.g., compound aggregation), hits are counter-screened in a mammalian cell line (e.g., U87 glioblastoma cells) using an ATP-luminescence assay.

  • Cell Seeding: Seed U87 cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer 50 nL of hit compounds (dose-response, 10-point, 3-fold dilution) into the cell plates.

  • Incubation: Incubate for 72 hours.

  • Detection: Add 10 μ L of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Compounds exhibiting an IC50​ for viability that is >10-fold higher than their biochemical IC50​ are prioritized as true targeted hits.

Data Presentation

Quantitative data must be meticulously organized to facilitate structure-activity relationship (SAR) analysis. Below are representative summaries of screening outcomes for the Methyl 4-morpholinobutanoate library.

Table 1: Primary HTS and Hit Validation Profile

Compound IDMorpholine SubstitutionPI3K α IC 50​ (nM)mTOR IC 50​ (nM)Z'-Factor (Plate)U87 Viability IC 50​ ( μ M)
M4MB-001Unsubstituted core4,200>10,0000.78>50
M4MB-0452-methyl substituted1258500.8112.4
M4MB-1123,5-dimethyl substituted14220.761.8
WortmanninPositive Control2.5N/A0.800.5
DMSONegative ControlN/AN/A0.79>50

Table 2: Predictive PK/PD Profiling of Top Hits Note: The morpholine ring's basic nitrogen is utilized here to ensure optimal blood-brain barrier (BBB) penetration for CNS oncology targets.

Compound IDMW ( g/mol )cLogPpKa (Basic N)TPSA (Ų)Predicted LogBBB
M4MB-045201.261.88.138.8+0.45 (High)
M4MB-112215.292.18.338.8+0.62 (High)
Ideal CNS< 4001.5 - 2.57.5 - 8.5< 90> +0.30

References

  • Source: ACS Chemical Neuroscience (via NIH PMC)
  • Buy methyl 4-morpholin-4-ylbutanoate from Dayang Chem (Hangzhou) Co.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity Source: Organic Letters - ACS Publications URL

Sources

Method

Application Notes &amp; Protocols for the Crystallization of Methyl 4-morpholinobutanoate

Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of Methyl 4-morpholinobutanoate, a key intermediate in various synthetic pathways. Recognizing that a "one-size-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of Methyl 4-morpholinobutanoate, a key intermediate in various synthetic pathways. Recognizing that a "one-size-fits-all" approach is antithetical to robust chemical processing, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to develop bespoke crystallization protocols. We will delve into the critical role of solvent selection, the principles of supersaturation, and the execution of various crystallization techniques including cooling, antisolvent, and evaporative methods. Furthermore, this guide emphasizes the importance of understanding and controlling polymorphism, a phenomenon with significant implications for the physicochemical properties of active pharmaceutical ingredients (APIs).[1][2][3] All protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Crystallization in Pharmaceutical Development

Crystallization is a pivotal purification and particle engineering technique in the pharmaceutical industry.[4] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form and particle size distribution, are profoundly influenced by the crystallization process.[5] These properties, in turn, dictate crucial downstream characteristics including solubility, dissolution rate, bioavailability, stability, and manufacturability.[2][5]

Methyl 4-morpholinobutanoate, as a small organic molecule, is likely to exhibit polymorphism—the ability to exist in multiple crystalline forms.[1][3][6] Different polymorphs of the same compound can have distinct physical properties, making the selection and consistent production of the desired crystal form a regulatory and therapeutic necessity.[5][7] This guide will equip the user with the tools to navigate these challenges effectively.

Foundational Principles: Solubility and Supersaturation

A successful crystallization process hinges on a thorough understanding of the solute's solubility in various solvents and the controlled generation of a supersaturated solution.

Solvent Screening and Solubility Determination

The first and most critical step is to identify suitable solvents. An ideal crystallization solvent should exhibit the following characteristics:

  • High solubility of Methyl 4-morpholinobutanoate at elevated temperatures and low solubility at lower temperatures. This "steep" solubility curve is ideal for cooling crystallization.

  • Miscibility with an "antisolvent" in which the compound is sparingly soluble, a prerequisite for antisolvent crystallization.

  • A boiling point that allows for convenient evaporation without thermal degradation of the compound.

  • Inertness: The solvent should not react with Methyl 4-morpholinobutanoate.

  • Safety and environmental considerations.

Protocol 1: Rapid Solvent Screening

This protocol provides a qualitative assessment of solubility in a range of solvents.

Materials:

  • Methyl 4-morpholinobutanoate

  • A selection of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane, water)

  • Small vials (e.g., 2 mL)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Place approximately 10-20 mg of Methyl 4-morpholinobutanoate into each vial.

  • Add a small aliquot (e.g., 0.1 mL) of a solvent to a vial.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Observe and record the solubility (e.g., insoluble, partially soluble, fully soluble).

  • For insoluble or partially soluble samples, heat the vial in increments of 10°C and observe any changes in solubility.

  • For fully soluble samples, cool the vial to 0-5°C to assess the potential for precipitation.

  • Repeat for all selected solvents.

Table 1: Example Solvent Screening Data for Methyl 4-morpholinobutanoate (Hypothetical)

SolventSolubility at 25°CSolubility at 60°CObservations upon Cooling
IsopropanolPartially SolubleFully SolubleCrystalline precipitate
AcetoneFully SolubleFully SolubleNo precipitate
HeptaneInsolubleSparingly Soluble-
Ethyl AcetateSolubleFully SolubleSome precipitate
WaterSolubleFully SolubleNo precipitate

Based on this hypothetical data, isopropanol would be a promising candidate for cooling crystallization. Heptane could potentially be used as an antisolvent with a more soluble solvent like acetone.

Generating Supersaturation

Supersaturation is the thermodynamic driving force for both nucleation and crystal growth.[8] It is achieved when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The primary methods for inducing supersaturation are:

  • Cooling: Reducing the temperature of a saturated solution.

  • Antisolvent Addition: Adding a solvent in which the solute is insoluble to a solution of the solute.[8]

  • Solvent Evaporation: Removing the solvent, thereby increasing the solute concentration.[9]

The rate at which supersaturation is generated significantly impacts the final crystal size distribution and polymorphic form.[8]

Crystallization Protocols for Methyl 4-morpholinobutanoate

The following protocols are detailed methodologies for common crystallization techniques. They should be adapted based on the results of the solvent screening and solubility studies.

Cooling Crystallization

This technique is suitable when a solvent with a steep temperature-dependent solubility has been identified.

Protocol 2: Controlled Cooling Crystallization

Materials:

  • Methyl 4-morpholinobutanoate

  • Pre-selected solvent (e.g., isopropanol)

  • Crystallization vessel (e.g., jacketed reactor or round-bottom flask with a magnetic stirrer)

  • Heating/cooling circulator or a controlled temperature bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolution: Add Methyl 4-morpholinobutanoate to the chosen solvent in the crystallization vessel. Heat the mixture with stirring until the solid is completely dissolved. To ensure all material is in solution, a slight excess temperature (e.g., 5-10°C above the dissolution temperature) can be applied.[10]

  • Cooling Profile: Program the circulator to cool the solution at a controlled rate. A slower cooling rate (e.g., 0.1-0.5°C/min) generally promotes the growth of larger crystals, while rapid cooling can lead to the formation of smaller crystals and potentially metastable polymorphs.[11]

  • Nucleation and Growth: As the solution cools, it will become supersaturated, leading to nucleation and subsequent crystal growth. The temperature at which the first crystals appear is the nucleation temperature.

  • Aging: Once the final temperature is reached, hold the slurry with stirring for a period (e.g., 2-4 hours) to allow for further crystal growth and to approach equilibrium.

  • Isolation: Filter the crystalline product using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature that will not induce polymorphic transformations.

dot ```dot graph Cooling_Crystallization_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

A [label="Dissolution\n(Methyl 4-morpholinobutanoate in hot solvent)"]; B [label="Controlled Cooling\n(e.g., 0.2°C/min)"]; C [label="Nucleation & Growth\n(Supersaturation increases)"]; D [label="Aging\n(Slurry held at final temperature)"]; E [label="Isolation\n(Filtration)"]; F [label="Washing\n(with cold solvent)"]; G [label="Drying\n(Vacuum oven)"]; H [label="Crystalline Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Controlled Antisolvent Crystallization Workflow.

Evaporative Crystallization

This technique is useful for compounds that are highly soluble in volatile solvents.

Protocol 4: Slow Evaporation

Materials:

  • Methyl 4-morpholinobutanoate

  • Volatile solvent (e.g., ethyl acetate)

  • Crystallization dish or beaker

  • Perforated cover (e.g., parafilm with small holes)

  • Filtration and drying equipment as in Protocol 2

Procedure:

  • Dissolution: Prepare a nearly saturated solution of Methyl 4-morpholinobutanoate in the chosen volatile solvent at room temperature.

  • Evaporation: Cover the crystallization dish with the perforated cover to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes. [12]3. Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to nucleation and crystal growth. [13]This process can take several hours to days.

  • Isolation, Washing, and Drying: Once a sufficient amount of crystals have formed, isolate, wash, and dry them as described in Protocol 2.

dot

Caption: Slow Evaporative Crystallization Workflow.

Characterization of Crystalline Forms

It is imperative to characterize the resulting crystalline material to determine its polymorphic form, purity, and particle size distribution. Key analytical techniques include:

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying and distinguishing between different polymorphic forms. [2][5]* Differential Scanning Calorimetry (DSC): Provides information on melting points, phase transitions, and purity. [5]* Thermogravimetric Analysis (TGA): Determines the presence of residual solvent or solvates.

  • Microscopy (Optical and Scanning Electron): Visualizes crystal habit (shape) and size. [5]* Raman and Infrared (IR) Spectroscopy: Can provide complementary information on polymorphic forms. [14]

Troubleshooting and Optimization

Table 2: Common Crystallization Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Supersaturation is too high; cooling is too rapid; solvent is too good.Decrease cooling rate; use a less-good solvent; add seed crystals.
Poor Yield Compound is too soluble at the final temperature; insufficient aging time.Use a less-good solvent; decrease the final temperature; increase aging time.
Small Particle Size High level of supersaturation; rapid nucleation.Decrease cooling/antisolvent addition rate; use a lower initial concentration.
Inconsistent Polymorph Variations in cooling rate, agitation, or impurity profile.Tightly control all process parameters; consider seeding with the desired polymorph.

Conclusion

The crystallization of Methyl 4-morpholinobutanoate is a multi-faceted process that requires a systematic and scientifically-driven approach. By first understanding the compound's solubility and then carefully controlling the generation of supersaturation through cooling, antisolvent addition, or evaporation, researchers can effectively purify and control the solid-state properties of this important molecule. The protocols and principles outlined in this guide provide a robust framework for developing a reproducible and scalable crystallization process, ultimately ensuring the quality and consistency of the final product.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Polymorphism in Pharmaceutical Products.
  • Slideshare. Polymorphism in Pharmacy | PPT.
  • SPT Labtech.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • The Pharma Master. (2024, May 26). API Particle / Crystal Engineering.
  • Mettler Toledo.
  • Scribd.
  • Pharmaceutical Technology. (2020, November 15). Identifying Relevant Crystalline Forms.
  • University of Rochester.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • 100383.
  • Guide for crystalliz
  • PMC.
  • MDPI. (2024, December 12).
  • ResearchGate. (a)
  • EPA. 4-Morpholinepropanoic acid, methyl ester Properties.
  • IJCEA.
  • ACS Publications. (2019, June 18).
  • Science.gov.
  • University of Rochester.
  • (2025, October 16). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.
  • Google Patents.
  • Hampton Research.
  • ACS Publications. (2012, March 14). Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers.
  • PubChem. Methyl 4-(morpholin-4-yl)
  • ANDRITZ.
  • ResearchGate. Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
  • ChemBK. (2024, April 9).
  • Guidechem.
  • PubChem. 4-Methylmorpholine | C5H11NO | CID 7972.
  • ChemicalBook. (2023, December 4).
  • Sigma-Aldrich.
  • Sigma-Aldrich. Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Product Description Molecular Formula: C8H8O3 Molecul.
  • ResearchGate.
  • PMC. Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene.
  • Google Patents.
  • ResearchGate.
  • ChemRxiv. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method.
  • The Good Scents Company.
  • Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Application

Chiral separation of Methyl 4-morpholinobutanoate enantiomers

Application Note: Enantiomeric Resolution of Methyl 2-Amino-4-morpholinobutanoate via Supercritical Fluid Chromatography (SFC) Contextualizing the Chiral Target The isolation of pure enantiomers from racemic mixtures rem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Resolution of Methyl 2-Amino-4-morpholinobutanoate via Supercritical Fluid Chromatography (SFC)

Contextualizing the Chiral Target

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). Methyl 2-amino-4-morpholinobutanoate (and its free acid derivative, 2-amino-4-morpholinobutanoic acid) is a highly valuable chiral intermediate. Specifically, the (S)-enantiomer is an essential building block in the synthesis of Cobicistat , a potent cytochrome P450 3A (CYP3A4) inhibitor utilized as a pharmacokinetic enhancer in modern antiretroviral therapies[1][2].

Because the (R)-enantiomer lacks the precise spatial orientation required to effectively bind the CYP3A4 active site, achieving an enantiomeric excess (ee) of >99% during intermediate synthesis is non-negotiable. This application note details a highly efficient, self-validating Supercritical Fluid Chromatography (SFC) method to separate these enantiomers, prioritizing high-throughput scalability and peak symmetry.

G Racemate Racemic Methyl 2-amino-4-morpholinobutanoate Resolution Chiral SFC Resolution Racemate->Resolution Separation SEnantiomer (S)-Enantiomer (Target Intermediate) Resolution->SEnantiomer >99% ee Coupling Amide Coupling with Thiazole Core SEnantiomer->Coupling Synthesis Cobicistat Cobicistat (CYP3A4 Inhibitor) Coupling->Cobicistat Final API

Fig 1. Synthetic pathway of Cobicistat highlighting the critical chiral resolution step.

Mechanistic Chromatography Principles (Causality of Design)

Methyl 2-amino-4-morpholinobutanoate possesses two highly basic functional groups: a primary amine and a morpholine ring. In standard liquid chromatography, these basic sites interact strongly with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP), leading to severe peak tailing and poor resolution.

Why SFC? Supercritical CO₂ is highly non-polar but acts as a weak acid in the presence of trace moisture (forming carbonic acid). To counteract the protonation of the analyte's basic amines and to competitively mask the CSP's silanol groups, a basic additive—specifically 0.1% Diethylamine (DEA) —must be introduced into the alcoholic co-solvent[3].

CSP Selection: Immobilized polysaccharide-based columns, such as Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG) or Cellulose derivatives (e.g., Trefoil CEL2), are optimal. The chiral recognition mechanism relies on:

  • Hydrogen Bonding: Between the carbamate linkages of the CSP and the primary amine/ester carbonyl of the analyte.

  • Steric Inclusion: The morpholine ring selectively fits into the helical chiral clefts of the amylose/cellulose polymer, heavily favoring the retention of one enantiomer over the other[3].

G Start 1. CSP & Co-solvent Screening (Amylose/Cellulose + MeOH/EtOH) Additives 2. Basic Additive Optimization (0.1% DEA to mask silanols) Start->Additives Mitigate Peak Tailing TempPress 3. Thermodynamic Tuning (40°C, 120 bar backpressure) Additives->TempPress Optimize Selectivity (α) ScaleUp 4. Preparative Scale-Up (High-throughput isolation) TempPress->ScaleUp Method Transfer

Fig 2. Self-validating workflow for chiral SFC method development and scale-up.

Quantitative Method Parameters

To ensure method transferability across different laboratories, the optimized analytical conditions are summarized below.

Table 1: Optimized Analytical SFC Parameters

ParameterSpecificationRationale
System UltraPerformance Convergence Chromatography (UPC²)Ensures low system volume and high-pressure tolerance.
Column Daicel Chiralpak IG (4.6 x 250 mm, 5 µm)Immobilized amylose provides robust steric recognition.
Mobile Phase A Supercritical CO₂ (90%)Primary non-polar bulk fluid; high diffusivity.
Mobile Phase B Methanol + 0.1% Diethylamine (10%)Protic co-solvent disrupts non-specific H-bonds; DEA masks silanols.
Flow Rate 2.0 mL/minBalances optimal linear velocity with system backpressure.
Backpressure (ABPR) 120 barMaintains CO₂ in a dense, supercritical state.
Column Temperature 40 °CEnhances mass transfer kinetics, sharpening peaks.
Detection UV/Vis at 230 nmOptimal absorption wavelength for the ester/amine chromophores.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; you must verify the system suitability criteria at Step 3 before proceeding to sample integration.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of racemic Methyl 2-amino-4-morpholinobutanoate.

  • Dissolve the standard in 1.0 mL of HPLC-grade Methanol to create a 10 mg/mL stock solution.

  • Dilute 100 µL of the stock solution with 900 µL of Methanol (Final concentration: 1.0 mg/mL).

  • Validation Checkpoint: Visually inspect the vial. The solution must be completely clear. Particulates will cause frit blockage and pressure spikes in the SFC system.

Step 2: System Equilibration

  • Install the Chiralpak IG column and set the Automated Back Pressure Regulator (ABPR) to 120 bar.

  • Pump 100% Mobile Phase B (MeOH + 0.1% DEA) for 5 minutes to flush the lines, then transition to the 90:10 CO₂:MeOH gradient.

  • Allow the column compartment to stabilize at 40 °C.

  • Validation Checkpoint: Monitor the UV baseline at 230 nm. Proceed only when baseline drift is < 1 mAU/min and noise is < 0.1 mAU.

Step 3: Analytical Injection & Suitability Verification

  • Inject 5.0 µL of the 1.0 mg/mL racemic sample.

  • Record the chromatogram for 10 minutes.

  • Validation Checkpoint: Evaluate the chromatogram against the System Suitability Metrics in Table 2 . If the Tailing Factor exceeds 1.5, refresh the Mobile Phase B to ensure the DEA has not degraded or evaporated.

Table 2: System Suitability and Chiral Resolution Metrics

MetricResult / TargetInterpretation
Retention Time 1 (tr_minor) ~2.0 minElution of the (R)-enantiomer.
Retention Time 2 (tr_major) ~2.3 minElution of the target (S)-enantiomer[3].
Selectivity (α) 1.25Indicates excellent thermodynamic differentiation by the CSP.
Resolution (Rs) > 2.5Baseline separation achieved; ideal for preparative scale-up.
Tailing Factor (Tf) 1.1 - 1.2Confirms successful masking of acidic silanols by DEA.

Step 4: Preparative Scale-Up Directives Once analytical resolution (Rs > 2.5) is validated, the method can be geometrically scaled to a preparative SFC column (e.g., 21 x 250 mm).

  • Causality Insight: Because SFC fractions are collected in a decompressed state (CO₂ turns to gas, leaving only the MeOH co-solvent), the resulting fraction volume is extremely small. This eliminates the need for prolonged rotary evaporation, preventing the thermal degradation or hydrolysis of the sensitive methyl ester group before subsequent amide coupling steps in the Cobicistat synthesis pathway.

Sources

Method

Application Note: Radiosynthesis and In-Vivo Evaluation of [¹¹C]Methyl 4-morpholinobutanoate

Target Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Application: Positron Emission Tomography (PET), Pharmacokinetics, and Prodrug Biodistribution Studies Scientific Rationale & Radiochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Application: Positron Emission Tomography (PET), Pharmacokinetics, and Prodrug Biodistribution Studies

Scientific Rationale & Radiochemical Causality

Methyl 4-morpholinobutanoate is an aliphatic ester incorporating a morpholine ring. In medicinal chemistry, morpholine-butyrate derivatives are frequently utilized as weak-base pharmacophores to improve the aqueous solubility of lipophilic drugs (e.g., in liposomal nanoparticle formulations) or as active fragments in GABA-aminotransferase (GABA-AT) inhibitors [ 1 ][1]. Radiolabeling this compound with Carbon-11 ( t1/2​=20.4 min) enables non-invasive Positron Emission Tomography (PET) imaging to evaluate the blood-brain barrier (BBB) penetrance and in-vivo metabolic stability of these structural motifs.

Radiochemical Design Strategy: The traditional approach for synthesizing [¹¹C]methyl esters relies on the ¹¹C-methylation of a carboxylic acid precursor [ 2 ][2]. For this protocol, we utilize 4-morpholinobutanoic acid as the precursor.

Causality of Reagent Selection: We explicitly select [¹¹C]methyl triflate ([¹¹C]CH₃OTf) over the more conventional [¹¹C]methyl iodide ([¹¹C]CH₃I). Aliphatic carboxylic acids are relatively poor nucleophiles. Because the triflate group is an exceptional leaving group, [¹¹C]CH₃OTf is significantly more electrophilic than [¹¹C]CH₃I. This allows the esterification to proceed rapidly at room temperature ( 25∘C ), which prevents the thermal degradation of the morpholine ring and drastically reduces the required precursor mass to ≤0.5 mg [ 3 ][3]. To further enhance nucleophilicity, the precursor is pre-treated with tetrabutylammonium hydroxide (TBAOH) to form a highly soluble, "naked" carboxylate anion in aprotic solvents.

Radiosynthesis Workflow

G Cyclotron Cyclotron 14N(p,α)11C CO2 [11C]CO2 Cyclotron->CO2 MeI [11C]CH3I Gas Phase CO2->MeI Reduction/Iodination MeOTf [11C]CH3OTf AgOTf Column MeI->MeOTf 200 °C Reaction 11C-Esterification DMF, RT, 3 min MeOTf->Reaction Precursor 4-Morpholinobutanoic Acid TBA Salt Precursor->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC Formulation Formulation Sterile Filtration HPLC->Formulation

Caption: Workflow for the automated radiosynthesis of [¹¹C]Methyl 4-morpholinobutanoate.

Step-by-Step Experimental Protocols

Protocol A: Precursor Activation (TBA-Salt Formation)

Self-Validation Check: Free carboxylic acids react poorly with alkylating agents. Converting the acid to a tetrabutylammonium (TBA) salt increases its solubility in N,N-dimethylformamide (DMF) and removes the proton, leaving a highly reactive nucleophile.

  • Dissolve 5.0 mg of 4-morpholinobutanoic acid hydrochloride [ 4 ][4] in 1.0 mL of anhydrous methanol.

  • Add 1.1 equivalents of methanolic tetrabutylammonium hydroxide (TBAOH).

  • Stir at room temperature for 10 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen at 40∘C .

  • Re-dissolve the residue in 1.0 mL of anhydrous acetonitrile and evaporate again to azeotropically remove residual water. Repeat twice.

  • Store the resulting crystalline TBA-salt in a desiccator.

Protocol B: Automated Radiosynthesis

Self-Validation Check: The reaction is performed at room temperature to prevent the decomposition of [¹¹C]CH₃OTf and the morpholine ring.

  • Precursor Loading: Dissolve 0.5 mg of the TBA-salt of 4-morpholinobutanoic acid in 300 µL of anhydrous DMF. Load this into the reaction vessel of an automated PET synthesis module.

  • Isotope Production: Produce [¹¹C]CO₂ via the 14N(p,α)11C nuclear reaction.

  • Conversion to [¹¹C]CH₃OTf: Convert [¹¹C]CO₂ to [¹¹C]CH₄, followed by gas-phase iodination to yield [¹¹C]CH₃I. Sweep the [¹¹C]CH₃I vapor through a heated Silver Triflate (AgOTf) column ( 200∘C ) to quantitatively generate [¹¹C]CH₃OTf [ 5 ][5].

  • Trapping & Reaction: Bubble the [¹¹C]CH₃OTf into the reaction vessel containing the precursor at room temperature ( 25∘C ). Allow the reaction to proceed for 3 minutes.

  • Quenching: Quench the reaction by adding 1.0 mL of the HPLC mobile phase (e.g., 20 mM Ammonium Acetate / Acetonitrile). Rationale: Quenching prevents over-alkalization and side reactions, preparing the mixture for direct column injection.

Protocol C: HPLC Purification and Formulation
  • Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 10×250 mm).

  • Elute using an isocratic mixture of 20 mM Ammonium Acetate buffer and Acetonitrile (typically 70:30 v/v) at a flow rate of 4.0 mL/min.

  • Collect the radioactive fraction corresponding to [¹¹C]Methyl 4-morpholinobutanoate (typically eluting at 8-10 minutes, monitored via gamma and UV detectors).

  • Dilute the collected fraction with 30 mL of sterile water and pass it through a C18 Sep-Pak cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

  • Elute the product with 1.0 mL of USP-grade Ethanol, followed by 9.0 mL of sterile 0.9% Saline into a sterile, pyrogen-free vial through a 0.22 µm sterile filter.

Quantitative Data & Optimization

Table 1: Optimization of ¹¹C-Esterification Conditions Note: The use of [¹¹C]CH₃OTf at room temperature provides the optimal balance of high radiochemical yield (RCY) and minimal precursor mass.

Methylating AgentSolventTemp (°C)Time (min)Precursor Mass (mg)Radiochemical Yield (RCY, %)
[¹¹C]CH₃IDMF8052.015 ± 5%
[¹¹C]CH₃IDMSO10052.022 ± 4%
[¹¹C]CH₃OTf DMF 25 3 0.5 65 ± 8%
[¹¹C]CH₃OTfDMF8030.545 ± 6% (Thermal degradation)

Table 2: Quality Control (QC) Specifications for In-Vivo Release

QC ParameterAnalytical MethodAcceptance Criteria
Radiochemical PurityAnalytical Radio-HPLC ≥95%
Specific Activity ( Am​ )Analytical HPLC (UV vs Radioactivity) ≥30 GBq/µmol at End of Synthesis
Chemical PurityAnalytical HPLC (UV 220 nm)Unlabeled precursor ≤5 µg/mL
pHpH Indicator Strips4.5 – 7.5
EndotoxinLAL Kinetic Chromogenic Assay <17.5 EU/mL
SterilityFilter Integrity Test (Bubble Point) ≥50 psi (Pass)

In-Vivo PET Imaging & Biodistribution Protocol

Once formulated, [¹¹C]Methyl 4-morpholinobutanoate is utilized to track the pharmacokinetics of the morpholine-ester motif.

G Injection Intravenous Injection [11C]Methyl 4-morpholinobutanoate Blood Systemic Circulation (Weak Base, Lipid Soluble) Injection->Blood BBB Blood-Brain Barrier Penetration Blood->BBB Passive Diffusion Tissue Target Tissue Accumulation Blood->Tissue Metabolism In-Vivo Hydrolysis (Esterases) BBB->Metabolism Tissue->Metabolism Metabolite [11C]Methanol (Washout) Metabolism->Metabolite

Caption: In-vivo biodistribution and metabolic pathway of the radiotracer.

In-Vivo Protocol:

  • Animal Preparation: Fast wild-type rodents (e.g., C57BL/6 mice) for 12 hours prior to the scan. Induce anesthesia using 2-3% isoflurane in oxygen.

  • Tracer Administration: Inject 5–10 MBq of [¹¹C]Methyl 4-morpholinobutanoate via the lateral tail vein.

  • PET Acquisition: Initiate a dynamic PET scan immediately upon injection. Acquire data for 60 minutes.

  • Pharmacokinetic Rationale: Because morpholine is a weak base, the intact tracer remains partially un-ionized at physiological pH, allowing for passive diffusion across the BBB. However, researchers must account for in-vivo esterase activity. Hydrolysis of the[¹¹C]methyl ester will yield [¹¹C]methanol, which rapidly washes out of tissues and is subsequently oxidized to [¹¹C]formaldehyde and [¹¹C]CO₂. Therefore, late-time-point PET signals in clearance organs (lungs, liver) may reflect radiometabolite distribution rather than the intact parent compound.

References

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semanticscholar.org. 2

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI. 1

  • US8790691B2 - Modified drugs for use in liposomal nanoparticles. Google Patents. 4

  • Preparation of [11C] radioligands with high specific radioactivity on a commercial PET tracer synthesizer. Academia.edu. 5

  • Improved synthesis of [11C]SA4503, [11C]MPDX and [11C]TMSX by use of [11C]methyl triflate. ResearchGate.3

Sources

Application

Formulation of Methyl 4-morpholinobutanoate for animal studies

Application Note: Formulation and In Vivo Dosing Protocols for Methyl 4-morpholinobutanoate in Murine Models Executive Summary Methyl 4-morpholinobutanoate (also known as methyl 4-morpholin-4-ylbutanoate) is a critical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Dosing Protocols for Methyl 4-morpholinobutanoate in Murine Models

Executive Summary

Methyl 4-morpholinobutanoate (also known as methyl 4-morpholin-4-ylbutanoate) is a critical synthetic intermediate and a lipophilic precursor to novel heterocyclic γ-aminobutyric acid (GABA) analogues[1][2]. In preclinical neuropharmacology, derivatives of this scaffold are evaluated for their ability to inhibit GABA-aminotransferase (GABA-AT), thereby increasing synaptic GABA levels and providing neuroprotective and anticonvulsant effects in in vivo models, such as Pentylenetetrazole (PTZ)-induced seizures[2][3].

This application note provides a comprehensive, self-validating protocol for formulating Methyl 4-morpholinobutanoate for in vivo administration in murine models. It addresses the specific physicochemical challenges of dosing a lipophilic ester, ensuring systemic exposure while minimizing vehicle-induced toxicity.

Physicochemical Profiling & Causality in Formulation

Understanding the physicochemical properties of Methyl 4-morpholinobutanoate is the foundation of a successful formulation strategy. The free base (CAS 5471-53-4) exists as a yellow oil at room temperature[1][4]. Its inherent lipophilicity makes direct aqueous dissolution for intravenous (IV) dosing highly challenging without the use of heavy surfactants (e.g., Tween 80 or Cremophor EL), which can introduce confounding vehicle effects (such as anaphylactoid reactions) in sensitive neurological assays.

To bypass this limitation, the tertiary amine within the morpholine ring can be exploited to form a hydrochloride (HCl) salt (CAS 63867-23-2)[5][6]. The resulting salt is a highly water-soluble crystalline solid, allowing for the use of physiological saline (0.9% NaCl) as a benign vehicle. Furthermore, because the molecule contains a methyl ester, it is susceptible to base-catalyzed and acid-catalyzed hydrolysis. Formulations must be strictly buffered to a slightly acidic to neutral pH (5.5–6.5) and prepared freshly to prevent premature degradation ex vivo.

Table 1: Physicochemical Properties of Methyl 4-morpholinobutanoate

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 5471-53-463867-23-2
Molecular Formula C9H17NO3C9H18ClNO3
Molecular Weight 187.24 g/mol 223.70 g/mol
Physical State Yellow OilSolid / Crystalline
Aqueous Solubility Poor (<1 mg/mL)High (>50 mg/mL)
Topological Polar Surface Area 38.8 Ų40.0 Ų

Pharmacological Context & Mechanism of Action

Heterocyclic GABA analogues, including morpholine-substituted derivatives, are synthesized to mimic endogenous GABA and bind to the active site of GABA-AT[2][7]. In vivo studies utilizing the PTZ-induced seizure model in male CD1 mice have demonstrated that structurally related heterocyclic GABA analogues provide significant neuroprotective effects at doses of 0.50 mmole/kg[3][8].

When Methyl 4-morpholinobutanoate is administered in vivo, plasma and hepatic esterases rapidly cleave the methyl ester to yield 4-morpholinobutanoic acid. This active, zwitterionic analogue can then interact with GABA-AT.

Pathway Prodrug Methyl 4-morpholinobutanoate (Lipophilic Ester) Esterase In Vivo Esterase Cleavage Prodrug->Esterase Active 4-Morpholinobutanoic Acid (Active GABA Analogue) Esterase->Active Enzyme GABA-Aminotransferase (GABA-AT) Active->Enzyme Inhibition Enzyme Inhibition Enzyme->Inhibition Outcome Increased Synaptic GABA (Anticonvulsant Effect) Inhibition->Outcome Blocks degradation

Mechanism of action for Methyl 4-morpholinobutanoate as a precursor to GABA-AT inhibitors.

Formulation Strategies & Vehicle Selection

Selecting the correct vehicle is critical to ensure accurate dosing and to maintain the scientific integrity of the animal study.

Table 2: Vehicle Selection Matrix for Murine Studies

RouteTest Article FormRecommended VehicleRationale / Causality
IV / IP HCl Salt0.9% Saline or PBS (pH 6.0)Complete aqueous solubility; avoids surfactant toxicity entirely.
IV / IP Free Base5% DMSO + 5% Tween 80 + 90% SalineRequired for solubilizing the lipophilic oil if the salt form is unavailable.
PO (Gavage) Free Base0.5% Methylcellulose (MC) in WaterForms a uniform suspension; protects the ester from rapid gastric hydrolysis.

Detailed Experimental Protocols

G A Methyl 4-morpholinobutanoate (Free Base Oil) B Salt Formation (HCl in Ether/EtOH) A->B Equimolar HCl C Lyophilization & Characterization B->C D Aqueous Vehicle (0.9% Saline / PBS) C->D Solubilization E Sterile Filtration (0.22 µm PTFE) D->E F In Vivo Administration (IV / IP in Murine Models) E->F

Workflow for formulating Methyl 4-morpholinobutanoate HCl salt for in vivo administration.

Protocol A: Preparation of the Hydrochloride (HCl) Salt

Purpose: To convert the lipophilic free base into a water-soluble salt for surfactant-free IV dosing[5][6].

  • Dissolution: Dissolve 1.0 g of Methyl 4-morpholinobutanoate (free base oil) in 10 mL of anhydrous diethyl ether or absolute ethanol under a nitrogen atmosphere.

  • Acidification: Slowly add 1.05 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring at 0°C (ice bath). Causality: The low temperature prevents exothermic degradation of the ester bond during protonation.

  • Precipitation: A white crystalline precipitate of Methyl 4-(morpholin-4-yl)butanoate hydrochloride will form immediately.

  • Filtration & Drying: Filter the precipitate under vacuum, wash with cold anhydrous ether (2 x 5 mL), and dry under high vacuum for 12 hours to remove residual solvent.

Protocol B: Preparation of 10 mg/mL IV Dosing Solution (from HCl Salt)

Purpose: To prepare a sterile, isotonic solution for intravenous (IV) or intraperitoneal (IP) injection.

  • Weighing: Accurately weigh 10.0 mg of the synthesized HCl salt into a sterile, depyrogenated glass vial.

  • Solubilization: Add 0.9 mL of sterile 0.9% NaCl (saline). Vortex for 30 seconds until completely dissolved.

  • pH Adjustment: Check the pH using a micro-pH probe. Adjust to pH 5.8–6.2 using 0.1N NaOH or 0.1N HCl if necessary. Causality: Maintaining a slightly acidic pH prevents base-catalyzed ester hydrolysis while remaining physiologically tolerable for IV injection.

  • Volume Adjustment: QS (quantity sufficient) to exactly 1.0 mL with 0.9% NaCl.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

  • Usage: Administer to animals within 4 hours of preparation to guarantee chemical stability.

Protocol C: Preparation of 50 mg/mL PO Dosing Suspension (from Free Base)

Purpose: To formulate the free base oil for oral gavage (PO) pharmacokinetic or efficacy studies.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in purified water. Stir overnight at 4°C to ensure complete hydration.

  • Weighing: Weigh 500 mg of Methyl 4-morpholinobutanoate (free base oil) into a mortar.

  • Wetting: Add 2-3 drops of Tween 80 (optional, <0.5% final concentration) to wet the oil and reduce surface tension.

  • Trituration: Slowly add the 0.5% MC vehicle dropwise while continuously triturating with a pestle until a uniform, milky emulsion/suspension is formed.

  • Volume Adjustment: Transfer to a graduated cylinder and QS to 10.0 mL with the 0.5% MC vehicle.

  • Usage: Stir continuously on a magnetic stir plate during the dosing procedure to ensure dose homogeneity.

Quality Control & Stability Considerations

To validate the self-validating nature of these protocols, researchers must implement analytical quality control:

  • HPLC-UV/MS Verification: Analyze the dosing solution pre- and post-administration. Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor for the appearance of 4-morpholinobutanoic acid, which indicates premature ester hydrolysis.

  • Storage Rules: The bulk free base and lyophilized HCl salt should be stored desiccated at -20°C. Aqueous formulations must never be stored overnight; they must be prepared fresh on the day of dosing to ensure the ester remains intact prior to entering systemic circulation.

References

  • PubChem: Methyl 4-(morpholin-4-yl)butanoate--hydrogen chloride (1/1) - CID 44857. National Center for Biotechnology Information. URL: [Link]

  • PubChem: Methyl 4-morpholinobutanoate - CID 44858. National Center for Biotechnology Information. URL: [Link]

  • Rodríguez-Lozada J, et al. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT." Molecules. 2018; 23(11):2984. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 4-morpholinobutanoate synthesis

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic bottlenecks associated with the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic bottlenecks associated with the synthesis of Methyl 4-morpholinobutanoate (CAS: 5471-53-4).

The bimolecular nucleophilic substitution (Sₙ2) of methyl 4-bromobutanoate with morpholine is a fundamental transformation used to generate critical intermediates for GABA analogues and other pharmaceuticals[1]. However, researchers frequently encounter yield-limiting issues such as nucleophile depletion, competitive ester hydrolysis, and difficult purification profiles. This guide is designed to provide you with the mechanistic causality behind these failures and deliver a self-validating protocol to achieve >85% isolated yields.

Diagnostic Workflow: Reaction Bottlenecks

Before altering your protocol, consult the diagnostic pathway below to identify where your synthesis is failing.

TroubleshootingPathway Start Start Synthesis: Morpholine + Methyl 4-bromobutanoate Reaction Sₙ2 Reaction (Base, Solvent, Heat) Start->Reaction CheckTLC Checkpoint 1: TLC/LCMS Is conversion >95%? Reaction->CheckTLC Issue1 Issue: Low Conversion Cause: Protonated Morpholine CheckTLC->Issue1 Stalled (<50%) Issue2 Issue: Ester Hydrolysis Cause: Water + Base + Heat CheckTLC->Issue2 Acid Byproduct Workup Aqueous Workup & Extraction CheckTLC->Workup Yes (>95%) Fix1 Fix: Add finely milled K₂CO₃ or catalytic NaI Issue1->Fix1 Fix1->Reaction Fix2 Fix: Use anhydrous MeCN/DMF Strictly dry conditions Issue2->Fix2 Fix2->Reaction Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Final Pure Methyl 4-morpholinobutanoate Purification->Final

Diagnostic workflow for identifying and resolving common bottlenecks in methyl 4-morpholinobutanoate synthesis.

Quantitative Optimization Data

To understand why certain conditions fail, we must look at the empirical data. The table below summarizes how different reaction parameters influence the kinetic pathways and ultimate yield of the target ester.

Table 1: Impact of Reaction Parameters on Sₙ2 Alkylation Yield

SolventBase (Equivalents)Temp (°C)Time (h)AdditiveIsolated Yield (%)Mechanistic Observation
DMFK₂CO₃ (1.5)2524None52%Baseline yield; slow kinetics at room temperature[1].
DMFK₂CO₃ (2.5)2524None61%Extra base partially prevents morpholine protonation[2].
MeCNK₂CO₃ (3.0)80 (Reflux)12None85%Faster kinetics; MeCN prevents ester hydrolysis[3].
MeCNEt₃N (2.0)80 (Reflux)16None65%Et₃N·HBr precipitation thickens mixture, lowering stirring efficiency.
THFK₂CO₃ (3.0)65 (Reflux)18NaI (0.1)88%Finkelstein catalysis accelerates substitution.

Self-Validating Experimental Protocol

This protocol utilizes3[3] to drive the reaction to completion. Every step includes a validation check to ensure the system is functioning as intended before you proceed.

Step 1: Reagent Preparation & Validation

  • Action: Dry MeCN over 3Å molecular sieves. Finely mill anhydrous K₂CO₃ using a mortar and pestle immediately before use.

  • Causality: K₂CO₃ is practically insoluble in MeCN. Milling increases the surface area, ensuring the heterogeneous deprotonation of morpholine outpaces the competitive protonation by the generated HBr.

  • Validation Check: Perform a Karl Fischer titration on the MeCN. Do not proceed if water content exceeds 100 ppm, as water combined with K₂CO₃ and heat will irreversibly hydrolyze your methyl ester product.

Step 2: Reaction Assembly

  • Action: In a flame-dried, argon-purged round-bottom flask, suspend 3.0 equivalents of milled K₂CO₃ in dry MeCN. Add morpholine (1.2 equivalents) and stir for 10 minutes. Dropwise add methyl 4-bromobutanoate (1.0 equivalent).

  • Causality: Adding the electrophile last ensures that the morpholine is well-dispersed and the base is primed to neutralize the HBr byproduct instantly, preventing the formation of an unreactive morpholinium bromide salt.

Step 3: Reflux & Kinetic Monitoring

  • Action: Heat the reaction to 80°C (reflux) for 12 hours.

  • Validation Check: Monitor via TLC (Silica, Hexane:EtOAc 1:1). Self-Validation: Morpholine and the product are both UV-inactive. Use Dragendorff’s reagent or iodine vapor to visualize the amines. The reaction is complete when the electrophile spot (visualized by KMnO₄ stain) is fully consumed.

Step 4: Workup & Phase Separation

  • Action: Cool to room temperature and filter the mixture through a Celite pad to remove K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and half-saturated aqueous NaHCO₃.

  • Causality: Filtering the salts before aqueous workup prevents the formation of intractable emulsions. Using half-saturated NaHCO₃ ensures the aqueous layer remains basic, keeping the tertiary amine product in its lipophilic free-base form so it partitions cleanly into the EtOAc layer.

Step 5: Purification & Structural Confirmation

  • Action: Purify via flash column chromatography (gradient: 100% Hexane to 70:30 Hexane:EtOAc).

  • Validation Check: Analyze the pure fractions via ¹H-NMR (CDCl₃). Self-Validation: Confirm success by identifying the distinct1[1].

Troubleshooting & FAQs

Q1: Why is my reaction stalling at ~50% conversion despite prolonged heating? A1: This is a classic symptom of nucleophile depletion via protonation. In this Sₙ2 reaction, one equivalent of HBr is generated for every molecule of product formed. If your external base (K₂CO₃) is not dissolving or reacting fast enough, the unreacted morpholine acts as the base, forming morpholinium bromide. This salt is entirely non-nucleophilic. Fix: Ensure your K₂CO₃ is finely milled to maximize surface area. Alternatively, switch to a more soluble organic base like N,N-Diisopropylethylamine (DIPEA), though this may complicate downstream purification.

Q2: I am detecting a highly polar byproduct in my LCMS, suspected to be 4-morpholinobutanoic acid. How do I prevent this? A2: You are observing ester hydrolysis. The combination of a base (K₂CO₃), heat (80°C), and adventitious water will rapidly cleave the methyl ester. Fix: This is a strict causality loop: water + base + ester = carboxylate. You must break the loop by rigorously drying your solvent over molecular sieves and ensuring your K₂CO₃ is baked dry prior to use.

Q3: Can I substitute methyl 4-chlorobutanoate for the bromo-derivative to reduce reagent costs? A3: Yes, but you must alter the reaction kinetics. Chloride is a much poorer leaving group than bromide, significantly slowing down the Sₙ2 transition state. Fix: Implement Finkelstein catalysis. Add 0.1 to 0.2 equivalents of Sodium Iodide (NaI) to the reaction mixture. The iodide will displace the chloride in situ to form a highly reactive alkyl iodide intermediate, which is then rapidly attacked by the morpholine.

Q4: My isolated product contains residual morpholine. How do I efficiently remove it during workup? A4: Morpholine is a secondary amine, while your product is a tertiary amine. They have slightly different pKₐ values, but simple aqueous washes often fail to separate them cleanly because both partition into organic solvents. Fix: While flash chromatography is the most reliable method, you can optimize the workup by washing the organic layer with a carefully buffered aqueous solution (pH ~7.5). This selectively protonates the slightly more basic morpholine, driving it into the aqueous phase, while leaving the less basic tertiary amine product in the organic phase.

References

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT Source: MDPI URL
  • Source: PMC (NIH)
  • Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300 Source: ACS URL

Sources

Optimization

Side reactions in Methyl 4-morpholinobutanoate preparation

Welcome to the Technical Support Center for the synthesis of Methyl 4-morpholinobutanoate . As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting bottlenecks during the N-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-morpholinobutanoate .

As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting bottlenecks during the N-alkylation of morpholine with methyl 4-halobutanoates. While the S_N2 substitution appears straightforward on paper, the polyfunctional nature of the reagents creates a competitive landscape of side reactions.

This guide is designed to deconstruct the causality behind these side reactions, provide a troubleshooting matrix, and establish a self-validating experimental protocol to ensure high-fidelity synthesis.

Part 1: Reaction Pathway & Side Reaction Visualization

To effectively troubleshoot, we must first map the competing chemical pathways. The diagram below illustrates the desired S_N2 trajectory alongside the four primary parasitic reactions: ester hydrolysis, over-alkylation, aminolysis (amidation), and E2 elimination.

G SM Morpholine + Methyl 4-halobutanoate Target Target: Methyl 4-morpholinobutanoate SM->Target Mild Base, 65°C (SN2 Pathway) Hydro Side: 4-Morpholinobutanoic Acid (Ester Hydrolysis) SM->Hydro H2O + Base Amide Side: Morpholine Amide (Aminolysis) SM->Amide High Temp (>100°C) Elim Side: Methyl Crotonate (E2 Elimination) SM->Elim Strong Base / Heat Quat Side: Quaternary Salt (Over-alkylation) Target->Quat Excess Alkyl Halide

Reaction pathway and competing side reactions for methyl 4-morpholinobutanoate synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: My maximum yield is stuck at ~50% despite complete consumption of the starting alkyl halide. What is happening? Causality: This is a classic stoichiometric trap. If you follow baseline protocols utilizing a 1:1 stoichiometric ratio without an auxiliary base, your theoretical yield is capped near 52% [1]. In the absence of an external acid scavenger, the morpholine acts as both the nucleophile and the base. The generated hydrogen halide (HBr or HCl) immediately protonates a second equivalent of morpholine, forming an insoluble, non-nucleophilic morpholine hydrohalide salt. Solution: Introduce 1.5–2.0 equivalents of a mild, anhydrous inorganic base (e.g., K₂CO₃) to scavenge the acid, or use >2.0 equivalents of morpholine if you prefer an amine-driven reaction.

Q2: My GC-MS shows a high molecular weight byproduct, and I am losing my target product. What is it? Causality: You are observing over-alkylation. The target product, methyl 4-morpholinobutanoate, is a tertiary amine and retains significant nucleophilicity. If the local concentration of the alkyl halide exceeds the unreacted morpholine, the tertiary amine will attack a second equivalent of methyl 4-halobutanoate, forming a quaternary ammonium salt. Solution: Always maintain morpholine in slight stoichiometric excess (1.20 equiv). More importantly, reverse your addition order: add the alkyl halide dropwise to the morpholine/base suspension to maintain a pseudo-infinite dilution of the electrophile.

Q3: I am detecting 4-morpholinobutanoic acid in my LC-MS. How is the ester hydrolyzing in an organic solvent? Causality: Ester hydrolysis is triggered by adventitious water acting in concert with your base. If you are using hygroscopic bases (like NaOH, KOH, or degraded K₂CO₃) or wet solvents, the hydroxide ions will rapidly cleave the methyl ester at elevated temperatures. Solution: Strictly use anhydrous solvents (dry MeCN or DMF) and oven-dried K₂CO₃. Avoid aqueous biphasic conditions during the heating phase.

Q4: NMR analysis shows the formation of methyl crotonate (methyl but-2-enoate). How do I suppress this? Causality: You are witnessing E2 elimination competing with S_N2 substitution. Strong bases (like NaH or tert-butoxide) or excessively high temperatures (>80 °C) increase the kinetic energy of the system, favoring the abstraction of the acidic α-proton on the halobutanoate over nucleophilic attack. Solution: Cap the reaction temperature strictly at 60–70 °C and rely on mild bases like K₂CO₃ or N,N-Diisopropylethylamine (DIPEA).

Part 3: Quantitative Impact of Reaction Conditions

To illustrate the causality of experimental choices, the following table summarizes how specific deviations from the optimized protocol shift the product distribution.

Reaction ConditionTarget Yield (%)Hydrolysis (%)Elimination (%)Over-Alkylation (%)
1:1 Morpholine:Halide, No Base, 70 °C ~52%< 1%< 1%2 - 5%
1:1.2 Morpholine:Halide, K₂CO₃, 65 °C 65%< 1%2%15 - 20%
1.2:1 Morpholine:Halide, K₂CO₃, 65 °C > 90%< 1%< 2%< 1%
1.2:1 Morpholine:Halide, NaOH (aq), 65 °C < 20%> 70%5%< 1%
1.2:1 Morpholine:Halide, K₂CO₃, 110 °C 60%< 1%15%< 1%

(Note: The remaining mass balance at 110 °C is primarily attributed to morpholine amide formation via aminolysis of the methyl ester).

Part 4: Optimized, Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; physical changes in the reaction matrix will directly confirm chemical progress while actively suppressing the side reactions detailed above.

Objective: Synthesize methyl 4-morpholinobutanoate via S_N2 alkylation while preventing dialkylation, hydrolysis, and elimination.

Reagents:

  • Morpholine (1.20 equiv, freshly distilled)

  • Methyl 4-bromobutanoate (1.00 equiv)

  • Anhydrous K₂CO₃ (1.50 equiv, finely powdered and oven-dried)

  • Anhydrous Acetonitrile (MeCN) (0.5 M relative to halide)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: In an oven-dried, argon-purged round-bottom flask, suspend anhydrous K₂CO₃ (1.50 equiv) in anhydrous MeCN. Add morpholine (1.20 equiv) and stir at 300 rpm. Causality: Using a mild, insoluble inorganic base prevents the pH from spiking high enough to cause ester hydrolysis or E2 elimination, while efficiently acting as a thermodynamic sink for the HBr byproduct.

  • Controlled Electrophile Addition: Heat the suspension to 60 °C. Begin the dropwise addition of methyl 4-bromobutanoate (1.00 equiv) over 30 minutes using an addition funnel or syringe pump. Causality: Dropwise addition ensures a persistent excess of morpholine relative to the unreacted alkyl halide in solution. This pseudo-infinite dilution of the electrophile drastically reduces the collision probability between the tertiary amine product and the halide, eliminating quaternary ammonium salt formation.

  • Thermal Maturation & Self-Validation: Maintain the reaction at 65 °C for 4 hours. Self-Validating Check: The reaction mixture will transition from a translucent suspension to a dense, milky white slurry. This visual cue confirms the precipitation of KBr, validating that the S_N2 displacement is actively occurring. A lack of precipitate indicates wet solvent or failed initiation.

  • Filtration & Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the KBr and unreacted K₂CO₃. Wash the filter cake with cold Ethyl Acetate (EtOAc). Causality: Removing the inorganic salts prior to aqueous workup prevents the formation of intractable emulsions during extraction.

  • Isolation: Concentrate the filtrate under reduced pressure (keep the water bath <40 °C to prevent late-stage amidation). Dissolve the resulting crude oil in EtOAc and wash once with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl 4-morpholinobutanoate as a pale yellow oil.

Part 5: References

  • Title: QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT Source: Molecules (MDPI) / PubMed Central URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude Methyl 4-morpholinobutanoate

Welcome to the Technical Support Center. As researchers transition from synthesis to isolation, γ-aminobutyric acid (GABA) analogue precursors like Methyl 4-morpholinobutanoate (CAS: 5471-53-4) present unique purificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers transition from synthesis to isolation, γ-aminobutyric acid (GABA) analogue precursors like Methyl 4-morpholinobutanoate (CAS: 5471-53-4) present unique purification challenges. This molecule contains two conflicting functional groups: a basic tertiary amine (the morpholine ring) and a hydrolytically sensitive methyl ester[1].

This guide provides field-proven, self-validating protocols to overcome amine tailing, prevent ester hydrolysis, and ensure high-purity isolation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My TLC shows severe streaking from the baseline, and my product is co-eluting with impurities during column chromatography. Why is this happening? A1: This is a classic case of amine tailing. The morpholine nitrogen possesses a lone pair of electrons that acts as a Brønsted base. Standard bare silica gel contains highly acidic silanol groups (Si-OH) on its surface. The strong acid-base interaction between your tertiary amine and the silica surface causes the compound to stick, leading to band broadening, severe tailing, and poor recovery[2]. To resolve this, you must neutralize the silanols by adding a competing base—such as 1% Triethylamine (TEA)—to your mobile phase[3].

Q2: I attempted a standard acid/base extraction to purify the amine, but my yield dropped significantly and NMR shows a carboxylic acid. What went wrong? A2: You inadvertently hydrolyzed the ester. While acid/base extractions are standard for isolating free amines, the methyl ester moiety in methyl 4-morpholinobutanoate is highly susceptible to saponification under strongly basic conditions (e.g., using NaOH)[1]. You must use a mild base like saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8) during workup. This specific pH is basic enough to keep the morpholine nitrogen deprotonated (allowing it to partition into the organic layer) but mild enough to leave the ester intact[1].

Q3: How do I remove unreacted morpholine from the crude mixture before chromatography? A3: Unreacted morpholine (a secondary amine) often co-elutes with the product. Fortunately, morpholine is highly water-soluble. By performing multiple aqueous washes of your organic layer (e.g., Ethyl Acetate) with water or brine, you can selectively partition the excess morpholine into the aqueous phase while retaining the more lipophilic methyl 4-morpholinobutanoate in the organic layer.

Part 2: Comparative Data Presentation

Selecting the correct stationary and mobile phase is the most critical variable in amino-ester purification. The table below summarizes the quantitative and qualitative impacts of different chromatographic strategies.

Stationary PhaseMobile Phase AdditiveMechanism of ActionTarget Outcome & Recovery
Bare Silica Gel NoneStrong Brønsted acid-base binding between silanols and morpholine[2].Severe tailing; <40% recovery.
Bare Silica Gel 1% Triethylamine (TEA)TEA acts as a sacrificial competing base, masking acidic silanols[3].Sharp peaks; >85% recovery[3].
Basic Alumina NoneAlumina surface lacks Brønsted acidic protons, preventing binding.Moderate resolution; ~80% recovery.
Amine-Functionalized Silica NoneCovalently bonded amines permanently mask silanols.Premium resolution; >90% recovery.

Part 3: Optimized Step-by-Step Protocol

This protocol represents a self-validating system for the purification of crude methyl 4-morpholinobutanoate synthesized via the alkylation of morpholine with methyl 4-bromobutanoate[1].

Phase 1: Mild Aqueous Workup
  • Reaction Quench: Upon completion of the reaction (typically at 65–70 °C), cool the mixture to 25 °C.

  • Mild Basification: Add saturated aqueous NaHCO3​ dropwise until the aqueous layer reaches a pH of 7.5–8.0. Causality: This ensures the morpholine derivative is a free base without triggering ester hydrolysis[1].

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) ( 3×10 mL per gram of crude)[1].

  • Morpholine Purge: Wash the combined organic layers with distilled water ( 2×10 mL ) to remove unreacted, water-soluble morpholine.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure in a rotary evaporator (water bath <40 °C).

Phase 2: TEA-Modified Flash Chromatography
  • Mobile Phase Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (starting at 90:10). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture[1][3].

  • Column Equilibration (Critical Step): Slurry-pack standard bare silica gel. Flush the column with at least 2 column volumes (CV) of the TEA-modified mobile phase. Causality: This pre-treatment allows TEA to bind to and neutralize the acidic silanol sites before your product is introduced[3].

  • Loading: Dissolve the crude yellow oil in a minimum volume of the mobile phase and load it onto the column.

  • Elution: Elute the column using the 90:10 Hexanes:EtOAc (+1% TEA) system[1]. Alternatively, a gradient up to 50:50 can be used depending on the impurity profile[4].

  • Validation & Concentration: Monitor fractions via TLC (visualized with Ninhydrin stain; tertiary amines will appear distinct from secondary amine impurities). Pool the product-containing fractions and evaporate the solvent. Note: TEA is volatile (bp 89 °C) and will be removed during extended vacuum drying, yielding the pure product as a yellow or colorless oil[1][4].

Part 4: Logical Workflow Visualization

The following decision matrix illustrates the troubleshooting logic for purifying hydrolytically sensitive amino-esters.

Workflow N1 Crude Reaction Mixture (Amino-Ester + Impurities) N2 Quench & Extract (Use Sat. NaHCO3, pH ~8) N1->N2 N3 Is Ester Intact? (TLC / LC-MS Check) N2->N3 N4 Aqueous Wash (Removes Excess Morpholine) N3->N4 Yes (Ester Intact) N8 Hydrolysis Detected (Avoid NaOH, Adjust pH) N3->N8 No (Acid Formed) N5 Chromatography Prep (Silica Gel + 1% TEA) N4->N5 N6 Elution (Hexane/EtOAc + 1% TEA) N5->N6 N7 Pure Methyl 4-morpholinobutanoate N6->N7

Decision matrix and workflow for the purification of hydrolytically sensitive amino-esters.

Part 5: References

  • [1] QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI. URL:

  • [4] Efficient Synthesis of Chiral γ-Aminobutyric Esters via direct Rhodium-Catalyzed Enantioselective Hydroaminomethylation of acrylates. RSC. URL:

  • [2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL:

  • [3] Technical Support Center: Purifying Basic Amines via Column Chromatography. Benchchem. URL:

Sources

Optimization

Degradation pathways of Methyl 4-morpholinobutanoate in solution

Technical Support Center: Degradation Pathways & Stability of Methyl 4-Morpholinobutanoate in Solution Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways & Stability of Methyl 4-Morpholinobutanoate in Solution

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in understanding the stability profile of Methyl 4-morpholinobutanoate. This compound, an esterified morpholine derivative, is a critical intermediate in the synthesis of heterocyclic GABA analogues and other neuroactive agents [1]. Understanding its degradation kinetics in solution is essential for optimizing formulation stability, preventing yield loss during synthesis, and ensuring analytical accuracy.

This guide provides a deep dive into the mechanistic causality of its degradation, troubleshooting strategies for common experimental issues, and self-validating protocols for forced degradation studies.

Part 1: Fundamental Degradation Mechanisms (FAQ)

Q1: What are the primary degradation pathways of Methyl 4-morpholinobutanoate in aqueous solutions? A: The degradation of Methyl 4-morpholinobutanoate in solution is driven by two distinct structural vulnerabilities:

  • Ester Hydrolysis: The methyl ester moiety is highly susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions (e.g., exposure to hydroxides), the nucleophilic attack on the carbonyl carbon rapidly cleaves the ester bond, yielding 4-morpholinobutanoic acid and methanol. This basic hydrolysis is a widely utilized synthetic step, but it becomes a primary degradation liability in unbuffered or alkaline formulations [1].

  • Morpholine Ring Cleavage and Oxidation: The morpholine ring contains a tertiary amine nitrogen and an ether oxygen, making it vulnerable to oxidative stress and microbial degradation. Exposure to reactive oxygen species (ROS) can lead to N-oxide formation. Furthermore, in the presence of microbial contamination (specifically Mycobacterium strains), cytochrome P450-mediated enzymes (morpholine monooxygenases) catalyze the cleavage of the C-N bond, leading to ring-opened intermediates such as 2-(2-aminoethoxy)acetate and glycolate[2].

Q2: How does pH affect the stability of this compound? A: The molecule exhibits a U-shaped pH-rate profile typical of basic esters.

  • Alkaline pH (>8): The unprotonated morpholine nitrogen does not sterically or electronically hinder the rapid hydroxide-mediated hydrolysis of the ester. Degradation is extremely fast.

  • Acidic pH (<4): The morpholine nitrogen becomes protonated. While this stabilizes the amine against oxidation, the hydronium ions strongly catalyze ester hydrolysis.

  • Optimal Stability: The compound is most stable in weakly acidic to neutral buffered solutions (pH 5.0–6.5), where both specific acid and specific base catalysis are minimized.

Part 2: Troubleshooting Guide

Issue 1: Unexplained loss of active compound during formulation storage.

  • Causality: If the compound degrades without the appearance of oxidation products, spontaneous hydrolysis is the likely culprit. This often occurs when aqueous solutions are stored without adequate pH buffering, allowing the pH to drift into the alkaline range over time due to the inherent basicity of the morpholine ring itself.

  • Solution: Implement strict pH control using a citrate or phosphate buffer (pH 5.5). Additionally, ensure the formulation is sterile-filtered (0.22 µm), as environmental microbes can rapidly metabolize the morpholine ring [2].

Issue 2: Appearance of unknown peaks in LC-MS chromatograms during stability testing.

  • Causality: Unknown peaks are typically degradation products. The mass shift provides the mechanistic clue:

    • A peak with a mass of [M - 14 Da] (loss of a methyl group, +H) corresponds to 4-morpholinobutanoic acid, indicating ester hydrolysis.

    • A peak with a mass of [M + 16 Da] indicates N-oxidation of the morpholine ring.

  • Solution: Perform a forced degradation study to intentionally generate these peaks. Update your LC-MS method gradient to ensure these polar degradants are adequately retained and resolved from the parent peak (consider HILIC columns if reverse-phase retention is insufficient).

Part 3: Visualizations & Quantitative Data

Degradation Pathways Diagram The following diagram illustrates the chemical causality of Methyl 4-morpholinobutanoate degradation.

Caption: Chemical degradation pathways of Methyl 4-morpholinobutanoate via hydrolysis and oxidation.

Table 1: Expected Degradation Products and Analytical Signatures

Degradation PathwayPrimary DegradantMechanistic CauseExpected Mass Shift (LC-MS)
Base/Acid Hydrolysis4-morpholinobutanoic acidNucleophilic attack on ester carbonyl-14 Da (Loss of CH3, gain of H)
OxidationMorpholine N-oxideROS attack on tertiary amine+16 Da (Addition of Oxygen)
Microbial / Enzymatic2-(2-aminoethoxy)acetateCytochrome P450 C-N bond cleavageVaries (Ring opening, fragmentation)

Part 4: Experimental Protocols

Protocol 1: ICH-Aligned Forced Degradation (Stress Testing) Workflow To build a self-validating analytical method, you must prove that your method can detect degradation before it occurs in real-time. This protocol aligns with ICH Q1A(R2) guidelines for stress testing [3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 4-morpholinobutanoate in a mass-spectrometry compatible diluent (e.g., 50:50 Water:Acetonitrile).

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours (base hydrolysis is rapid; prolonged heating may completely destroy the molecule).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Stress: Incubate 1 mL of the pure stock solution at 60°C for 7 days.

  • Quenching (Critical Step): Neutralize the acid and base samples (e.g., add 1 mL of 0.1 N NaOH to the acid sample, and 1 mL of 0.1 N HCl to the base sample) to arrest degradation and prevent extreme pH damage to the LC column.

  • Analysis: Dilute all samples to a final theoretical concentration of 0.1 mg/mL and inject into the LC-MS/MS.

Table 2: ICH-Aligned Forced Degradation Conditions Summary

Stress TypeReagent / ConditionIncubationObjective
Acidic0.1 N HCl60°C, 24hInduce acid-catalyzed ester hydrolysis.
Basic0.1 N NaOHRT, 4hInduce base-catalyzed ester hydrolysis.
Oxidative3% H2O2RT, 24hInduce N-oxide formation on morpholine.
Thermal60°C (Aqueous)60°C, 7 daysAssess baseline thermodynamic stability.

Forced Degradation Workflow Diagram

Caption: Step-by-step experimental workflow for forced degradation and stability testing.

References

  • Cárdenas-García, M., et al. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT." Molecules, 2018. Available at:[Link]

  • Poupin, P., et al. "Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450." Applied and Environmental Microbiology, 1998. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability testing of new drug substances and products." ICH Guidelines, 2003. Available at:[Link]

Troubleshooting

Optimizing reaction conditions for Methyl 4-morpholinobutanoate synthesis

Welcome to the Technical Support Center for the synthesis of methyl 4-morpholinobutanoate . This guide is engineered for researchers and drug development professionals optimizing the bimolecular nucleophilic substitution...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 4-morpholinobutanoate . This guide is engineered for researchers and drug development professionals optimizing the bimolecular nucleophilic substitution (SN2) between morpholine and methyl 4-halobutanoates.

Below, you will find field-proven troubleshooting diagnostics, quantitative optimization data, and a self-validating standard operating procedure (SOP) designed to maximize yield and purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My yield is low, and LC-MS shows a high-molecular-weight byproduct corresponding to [M+Alkyl]⁺. How do I prevent over-alkylation?

Causality: Morpholine is a secondary amine. Upon initial alkylation, it forms the desired tertiary amine (methyl 4-morpholinobutanoate). Because the nitrogen lone pair in this tertiary amine remains highly nucleophilic and lacks severe steric hindrance, it can react with a second equivalent of the alkylating agent to form an undesired quaternary ammonium salt. This over-alkylation is known as the Menshutkin reaction[1]. Solution:

  • Stoichiometric Control: Use a stoichiometric excess of morpholine (1.5 to 2.0 equivalents) relative to the alkyl halide. The excess morpholine acts as both the primary nucleophile and an acid scavenger, statistically favoring mono-alkylation.

  • Steady-State Control: If you must use a 1:1 stoichiometry, add a non-nucleophilic base (e.g., anhydrous K₂CO₃ or DIPEA) and dose the methyl 4-bromobutanoate slowly via a syringe pump. Keeping the steady-state concentration of the electrophile low prevents the newly formed tertiary amine from finding a second alkyl halide molecule.

Q2: I am observing significant formation of 4-morpholinobutanoic acid instead of the methyl ester. What is causing this hydrolysis?

Causality: Ester hydrolysis (saponification) occurs when adventitious water is present in the reaction mixture alongside an inorganic base (like K₂CO₃) at elevated temperatures. The water reacts with the carbonate to generate hydroxide ions, which readily attack the electrophilic carbonyl carbon of the methyl ester, irreversibly cleaving it to the carboxylic acid. Solution: Ensure strictly anhydrous conditions. Dry your K₂CO₃ in a vacuum oven at 120 °C overnight before use. Utilize anhydrous, sure-seal solvents (e.g., MeCN or DMF) and run the reaction under an inert argon or nitrogen atmosphere.

Q3: I switched from methyl 4-bromobutanoate to methyl 4-chlorobutanoate to save costs, but the reaction is extremely sluggish. How can I accelerate it without increasing the temperature?

Causality: The chloride ion is a significantly poorer leaving group than the bromide ion due to its higher basicity and stronger carbon-halogen bond (C–Cl bond dissociation energy is ~340 kJ/mol vs. ~280 kJ/mol for C–Br). Solution: Implement Finkelstein catalysis [2]. Add a catalytic amount (10–20 mol%) of anhydrous Sodium Iodide (NaI) to the reaction mixture. The highly nucleophilic iodide ion displaces the chloride to form methyl 4-iodobutanoate in situ. This transient alkyl iodide is vastly more reactive toward morpholine, accelerating the SN2 pathway without requiring harsh temperatures that promote elimination side-reactions.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction parameters to suppress side reactions (hydrolysis, quaternization) and maximize the yield of the target tertiary amine.

EntryElectrophileBase (Equiv)SolventTemp (°C)AdditiveYield (%)Primary Observation
1Methyl 4-bromobutanoateK₂CO₃ (1.5, wet)MeCN80None45%Major ester hydrolysis
2Methyl 4-bromobutanoateEt₃N (2.0)DMF80None60%Quaternization (Menshutkin)
3Methyl 4-chlorobutanoateK₂CO₃ (1.5, dry)MeCN70None25%Sluggish kinetics
4Methyl 4-chlorobutanoateK₂CO₃ (1.5, dry)MeCN70NaI (20 mol%)88%Finkelstein acceleration
5Methyl 4-bromobutanoateK₂CO₃ (1.5, dry)MeCN70None92% Optimal conditions

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an acid-base extraction strategy. It is inherently self-validating : because the target molecule is a basic tertiary amine, it becomes water-soluble upon protonation. Any unreacted alkyl halide or neutral impurities remain in the organic layer. Recovering the product from the final basified aqueous layer physically validates that the SN2 reaction was successful[3].

Step-by-Step Methodology:

  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reagent Charging: Add anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 equiv) and morpholine (13.1 mL, 150 mmol, 1.5 equiv) to 100 mL of anhydrous Acetonitrile (MeCN).

  • Electrophile Addition: Heat the suspension to 60 °C. Using an addition funnel, add methyl 4-bromobutanoate (18.1 g, 100 mmol, 1.0 equiv) dropwise over 1 hour to prevent local concentration spikes.

  • Reaction: Increase the temperature to 70 °C and stir vigorously for 12 hours. Monitor completion via LC-MS.

  • Initial Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Self-Validating Purification (Acid-Base Extraction):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc, 150 mL) and extract with 1M HCl (3 × 50 mL). Mechanism: The target amine is protonated to a water-soluble ammonium salt. Neutral impurities remain in the EtOAc.

    • Discard the EtOAc layer. Cool the combined aqueous acidic layers in an ice bath.

    • Slowly add 2M NaOH until the aqueous layer reaches pH > 10. Mechanism: The ammonium salt is deprotonated back to the lipophilic freebase.

    • Extract the basified aqueous layer with fresh EtOAc (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford methyl 4-morpholinobutanoate as a pale yellow oil.

Part 4: Reaction Pathway Visualization

ReactionPathways Reactants Morpholine + Methyl 4-halobutanoate Intermediate SN2 Transition State (Inversion of Configuration) Reactants->Intermediate Base, Solvent 60-80°C Side3 Methyl 3-butenoate (E2 Elimination) Reactants->Side3 Strong Base Steric Hindrance Product Methyl 4-morpholinobutanoate (Target Tertiary Amine) Intermediate->Product Optimal Conditions Side1 Quaternary Ammonium Salt (Over-alkylation) Product->Side1 Excess Halide (Menshutkin Reaction) Side2 4-Morpholinobutanoic Acid (Ester Hydrolysis) Product->Side2 Wet Base (K2CO3) H2O present

Reaction pathways for methyl 4-morpholinobutanoate synthesis, highlighting SN2 and side reactions.

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Optimization

Technical Support Center: Purification of Methyl 4-morpholinobutanoate

Welcome to the technical support center for handling and purifying Methyl 4-morpholinobutanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purifying Methyl 4-morpholinobutanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique bifunctional nature of this molecule—possessing both a basic morpholine moiety and an ester functional group—presents specific purification challenges that require a nuanced approach.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 4-morpholinobutanoate?

Understanding the potential impurities is the first step in designing a robust purification strategy. Impurities typically arise from the reaction itself (e.g., Fischer esterification) or from degradation during workup or storage.

Common Impurity Profile:

Impurity TypeSpecific Example(s)OriginRemoval Strategy
Starting Materials 4-morpholinobutanoic acid, MethanolIncomplete reaction.[1][2]Acid-base extraction, Distillation
Catalyst Sulfuric acid (H₂SO₄), p-Toluene-sulfonic acid (pTSA)Catalyst used in esterification.[1]Aqueous wash, Neutralization
Side-Products Dimerization or polymerization productsSide reactions under harsh conditions.Chromatography, Recrystallization
Degradation Products 4-morpholinobutanoic acidHydrolysis of the ester group.[3]Acid-base extraction, Chromatography

The Fischer esterification reaction is an equilibrium process.[1][4] Failure to remove water as it is formed can lead to significant amounts of unreacted starting materials in your crude product.[5]

Q2: My compound is streaking badly during silica gel chromatography. How can I fix this?

This is the most frequently encountered issue when purifying morpholine-containing compounds. The problem stems from the basic nitrogen atom of the morpholine ring.

The Underlying Chemistry: The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). The basic lone pair of the morpholine nitrogen interacts strongly with these acidic sites via an acid-base interaction. This strong binding leads to poor elution, resulting in significant peak tailing or, in severe cases, irreversible adsorption of the compound to the stationary phase.[6]

The Solution: Neutralize the Stationary Phase To achieve sharp, symmetrical peaks, you must suppress the interaction between your basic analyte and the acidic silica gel. This is accomplished by adding a small amount of a basic modifier to the mobile phase.

  • Triethylamine (Et₃N): The most common choice. Adding 0.5-2% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes) will neutralize the active silanol sites, allowing your compound to elute cleanly.[6]

  • Ammonia: A solution of ammonia in methanol (typically 7N) can also be used, often added at 1-2% to the mobile phase.

Field Insight: Always start by developing your separation on an analytical Thin Layer Chromatography (TLC) plate. Prepare two identical TLC jars, one with your chosen eluent and another with the same eluent plus 1% Et₃N. You will observe a dramatic improvement in the spot shape and a slightly higher Rf value in the jar containing triethylamine.

Q3: I'm struggling to extract my product from the aqueous layer. What can I do?

The polarity of the morpholine group can impart significant water solubility to Methyl 4-morpholinobutanoate, especially if the aqueous phase is acidic (which protonates the nitrogen, forming a highly water-soluble ammonium salt).

Strategies to Improve Extraction Efficiency:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9). Add a base like sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) to deprotonate the morpholine nitrogen. The free base form is significantly less water-soluble and will partition more readily into the organic layer.[6]

  • "Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine) or solid sodium chloride.[6] This reduces the solvation of your organic compound in the aqueous layer, effectively "pushing" it into the organic solvent.

  • Choice of Solvent: If you still face issues with common solvents like ethyl acetate, consider using a more polar extraction solvent such as dichloromethane (DCM).[6]

Q4: Is recrystallization a viable purification method for this compound?

Recrystallization is an excellent method for achieving high purity, but it can be challenging if your compound is an oil at room temperature.

  • Direct Recrystallization: If your purified Methyl 4-morpholinobutanoate is a low-melting solid, you can attempt recrystallization. Test various solvents to find one where the compound is highly soluble when hot and poorly soluble when cold.[7][8]

  • Salt Formation for Recrystallization: A more robust and often superior strategy is to convert the basic free-base into a crystalline salt.[6] By bubbling dry HCl gas through a solution of your compound in a solvent like diethyl ether or ethyl acetate, you can precipitate the hydrochloride salt. This salt is often a well-behaved, high-melting crystalline solid that is much easier to recrystallize from solvents like ethanol, isopropanol, or ethanol/ether mixtures.[6][9]

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Emulsion during aqueous workup High concentration of basic compound acting as a surfactant.Add brine (saturated NaCl solution) to break the emulsion. Let the separatory funnel stand for 15-30 minutes. If persistent, filter the entire mixture through a pad of Celite®.[6]
No crystals form upon cooling Compound is too soluble in the chosen solvent; presence of impurities inhibiting crystallization; compound is "oiling out".[6]Try a less polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal. If it oils out, re-dissolve, add more solvent, and cool very slowly.[7]
Low or no recovery from silica column Compound is irreversibly stuck to the acidic silica gel.Ensure you have added a basic modifier (e.g., 1% Et₃N) to your eluent. If recovery is still low, consider using a less acidic stationary phase like alumina.
Product decomposes during distillation The compound is not thermally stable at its atmospheric boiling point.Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[10][11]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Starting Materials

This protocol is designed to remove unreacted 4-morpholinobutanoic acid and the acid catalyst from the crude reaction mixture.

  • Cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acid catalyst and unreacted carboxylic acid.[1][12] Caution: CO₂ gas will evolve. Vent the funnel frequently. Repeat until no more gas evolves.

    • Water (H₂O).

    • Saturated sodium chloride solution (brine) to remove residual water and aid in layer separation.[6]

  • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes the purification of the crude product using silica gel chromatography.

  • Eluent Selection: Using TLC, find a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine (Et₃N) to the eluent to prevent peak tailing.[6] Aim for an Rf value of approximately 0.3 for the product.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This often results in better separation.[13]

  • Column Packing & Elution: Pack a column with silica gel in your chosen eluent (without the added base initially). Equilibrate the column with 2-3 column volumes of the eluent. Add the eluent containing 1% Et₃N. Carefully load your sample onto the top of the column.

  • Elute the column with the base-modified eluent, collecting fractions and monitoring by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy for crude Methyl 4-morpholinobutanoate.

Purification_Workflow start Crude Methyl 4-morpholinobutanoate extraction Perform Acid-Base Extraction start->extraction check_solid Is the product a solid or can be salted out? extraction->check_solid recrystallize Attempt Recrystallization (as free base or HCl salt) check_solid->recrystallize  Yes check_volatile Is the product thermally stable & volatile? check_solid->check_volatile No purity_check Assess Purity (NMR, HPLC, GC-MS) recrystallize->purity_check distill Perform Vacuum Distillation check_volatile->distill  Yes chromatography Use Flash Chromatography check_volatile->chromatography No distill->purity_check chrom_note Add 0.5-2% Et3N to eluent to prevent peak tailing. chromatography->chrom_note chromatography->purity_check

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Filo. (2026, March 4). what can affect purity in an esrerification lab?.
  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Reddit. (2019, April 5). How to purify esters.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of morpholine compounds.
  • Vernier. (n.d.). Fractional Distillation of Esters.
  • Unknown. (n.d.). Esters. An Introduction.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • Chemguide. (n.d.). preparation of esters.
  • Sciencemadness.org. (n.d.). Esterification and Esters.
  • Unknown. (n.d.). Recrystallization.
  • Chem 267. (n.d.). Recrystallization.
  • Veranova. (n.d.). Analytical Method Development.
  • PubMed. (2013, June 21). Reaction pathways for the thermal decomposition of methyl butanoate.
  • Benchchem. (2025, December). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • Huynh, L. K., & Violi, A. (2008). Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. The Journal of Organic Chemistry, 73(1), 94–101.

Sources

Troubleshooting

Technical Support Center: Methyl 4-morpholinobutanoate Stability in Aqueous Media

Overview Methyl 4-morpholinobutanoate is a functionalized ester frequently utilized as an intermediate in drug development and chemical biology. A common challenge encountered by researchers is its pronounced instability...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 4-morpholinobutanoate is a functionalized ester frequently utilized as an intermediate in drug development and chemical biology. A common challenge encountered by researchers is its pronounced instability in standard aqueous assay buffers (e.g., PBS, pH 7.4). This guide provides the mechanistic causality behind this degradation, troubleshooting FAQs, and a self-validating protocol to accurately profile and mitigate its hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: Why does Methyl 4-morpholinobutanoate degrade so rapidly in pH 7.4 buffer compared to simple methyl esters? A1: The rapid degradation is driven by intramolecular catalysis (anchimeric assistance). Unlike simple unfunctionalized esters, methyl 4-morpholinobutanoate possesses a tertiary amine (the morpholine nitrogen) located three carbon atoms away from the ester carbonyl. At physiological pH (7.4), a significant fraction of this nitrogen exists in its unprotonated, free-base form. The lone pair on the nitrogen can fold back to either act as a general base (activating a water molecule) or as a direct nucleophile attacking the carbonyl carbon to form a highly reactive 5-membered bicyclic acylammonium intermediate[1]. This proximity effect drastically lowers the activation energy, accelerating hydrolysis by up to 105 -fold compared to intermolecular hydroxide attack[2].

Q2: How does the pH of the assay buffer influence the stability of this compound? A2: Stability is inversely proportional to the concentration of the unprotonated morpholine species. The pKa of the morpholine nitrogen in this conjugate is approximately 7.5.

  • At acidic pH (e.g., pH 4.0 - 5.0): The nitrogen is >99% protonated (morpholinium ion). Lacking a free lone pair, it cannot participate in intramolecular catalysis, rendering the ester relatively stable.

  • At physiological pH (7.4): Approximately 50% of the molecules possess a free-base nitrogen, triggering rapid autohydrolysis[3].

  • At basic pH (>8.5): The nitrogen is fully deprotonated, maximizing intramolecular catalysis, which is further compounded by specific base (hydroxide) catalysis[1].

Q3: Can the choice of buffer system exacerbate the degradation? A3: Yes. While intramolecular catalysis is the primary driver, intermolecular buffer catalysis can act synergistically. Buffers with bifunctional or general base properties, such as phosphate or acetate, can facilitate proton transfer during the formation of the tetrahedral intermediate, further accelerating degradation[3]. To minimize this secondary effect, we recommend using sterically hindered Good's buffers (e.g., HEPES or MOPS) which are less likely to participate in nucleophilic or general base catalysis.

Q4: How should I prepare and store my stock solutions to prevent degradation? A4: Because the compound contains its own internal catalyst, any exposure to water will initiate degradation. Stock solutions must be prepared in strictly anhydrous organic solvents (e.g., 100% DMSO or Acetonitrile). Store these aliquots at -20°C or -80°C in tightly sealed, desiccated containers. Avoid repeated freeze-thaw cycles, as condensation introduces trace water that will steadily hydrolyze the stock over time.

Mechanistic Pathway Visualization

Pathway Intact Methyl 4-morpholinobutanoate (Intact Ester) Intermediate Bicyclic Acylammonium Intermediate Intact->Intermediate Intramolecular Catalysis Hydrolyzed 4-morpholinobutanoic acid (Hydrolyzed Product) Intermediate->Hydrolyzed H2O Methanol Methanol (Leaving Group) Intermediate->Methanol Release

Caption: Intramolecular catalysis pathway leading to rapid ester hydrolysis of methyl 4-morpholinobutanoate.

Quantitative Stability Data

Table 1: Estimated Stability Profile of Methyl 4-morpholinobutanoate at 37°C

Buffer pHBuffer System (50 mM)Morpholine Protonation StatePrimary Degradation DriverEstimated t1/2​
4.5Sodium Acetate>99% ProtonatedBackground Hydrolysis> 48 hours
6.5MES~90% ProtonatedIntramolecular Catalysis~ 6 hours
7.4Phosphate (PBS)~50% ProtonatedIntramolecular + Buffer Catalysis< 30 minutes
7.4HEPES~50% ProtonatedIntramolecular Catalysis~ 45 minutes
8.5Tris-HCl<10% ProtonatedIntramolecular + Specific Base< 5 minutes

(Note: Half-life estimates are derived from kinetic models of structurally analogous tertiary amine-esters under physiological conditions).

Standard Operating Procedure: LC-MS/MS Stability Profiling

To accurately assess the stability of methyl 4-morpholinobutanoate in your specific assay conditions, follow this self-validating protocol.

Step 1: Preparation of Self-Validating Controls

  • Test Compound: Prepare a 10 mM stock of methyl 4-morpholinobutanoate in anhydrous DMSO.

  • Negative Control: Prepare a 10 mM stock of Methyl Butyrate in anhydrous DMSO.

  • Causality Check: Methyl butyrate lacks the morpholine nitrogen. If the test compound degrades rapidly while methyl butyrate remains stable, the system validates that degradation is driven by intramolecular neighboring-group participation, ruling out systemic buffer contamination or non-specific esterases.

Step 2: Reaction Initiation

  • Pre-warm 990 µL of the chosen aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C in a thermomixer.

  • Initiate the reaction by spiking 10 µL of the 10 mM stock into the buffer (final concentration: 100 µM; 1% DMSO). Vortex immediately.

Step 3: Time-Course Sampling & Quenching

  • At predetermined intervals (e.g., 0, 10, 20, 30, 60, 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into 150 µL of Quench Solution (Acetonitrile containing 0.2% Formic Acid).

  • Causality Check: The high ratio of organic solvent precipitates buffer salts and proteins. More importantly, the Formic Acid rapidly drops the pH below 3.0. This instantly protonates the morpholine nitrogen, breaking the intramolecular catalytic cycle and "freezing" the degradation state for accurate quantification.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitates.

  • Transfer the supernatant to LC vials.

  • Analyze via LC-MS/MS using a C18 column. Monitor the MRM transitions for the intact ester ( [M+H]+≈188.1 ) and the hydrolyzed product, 4-morpholinobutanoic acid ( [M+H]+≈174.1 )[4].

Step 5: Data Processing

  • Plot the natural log of the remaining parent compound peak area versus time.

  • Calculate the degradation rate constant ( k ) from the slope, and determine the half-life ( t1/2​=0.693/k ).

Decision Workflow for Assay Optimization

Workflow Start 1. Prepare Anhydrous Stock (10 mM in 100% DMSO) Dilute 2. Dilute in Aqueous Buffer (e.g., pH 5.0 vs pH 7.4) Start->Dilute Incubate 3. Incubate at 37°C (Time-course sampling) Dilute->Incubate Quench 4. Quench Reaction (Add 0.1% FA in MeCN) Incubate->Quench Analyze 5. LC-MS/MS Analysis (Quantify Parent & Product) Quench->Analyze Decision Is t(1/2) > Assay Duration? Analyze->Decision Proceed Proceed with Biological Assay Decision->Proceed Yes Optimize Optimize Conditions: Lower pH or Modify Scaffold Decision->Optimize No Optimize->Dilute Retest

Caption: Workflow for evaluating and mitigating aqueous instability of methyl 4-morpholinobutanoate.

References

  • [3] Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry - ACS Publications. 3

  • [4] QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI. 4

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Web IITD Sites.

  • [2] Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. 2

  • [1] Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates. Journal of the American Chemical Society. 1

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of Methyl 4-morpholinobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve poor in vitro cell permeability assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve poor in vitro cell permeability associated with Methyl 4-morpholinobutanoate (CAS: 5471-53-4)[1].

This molecule presents a unique biopharmaceutical challenge. Structurally, it combines a basic morpholine ring with a labile methyl ester. When researchers observe low apparent permeability ( Papp​ ) for this compound in Caco-2 or PAMPA assays, it is rarely a simple case of poor lipophilicity. Instead, it is a complex interplay of ionization dynamics, aggressive intracellular enzymatic hydrolysis, and active efflux mechanisms.

This guide provides a self-validating diagnostic framework to pinpoint the exact causality of your permeability bottleneck.

Part 1: Diagnostic Workflow

Before altering your assay conditions, you must systematically identify the root cause of the low permeability. Follow the decision tree below to isolate the specific barrier affecting Methyl 4-morpholinobutanoate.

G Start Low Permeability (Papp < 1x10^-6 cm/s) Recovery Check Mass Balance (Recovery %) Start->Recovery LowRec Recovery < 70% Recovery->LowRec Yes HighRec Recovery > 70% Recovery->HighRec No Esterase Suspect CES Hydrolysis Add 200 µM BNPP LowRec->Esterase Efflux Check Efflux Ratio (Papp B-A / Papp A-B) HighRec->Efflux ERHigh ER > 2 Efflux->ERHigh Yes ERLow ER < 2 Efflux->ERLow No Pgp Suspect P-gp Efflux Add Verapamil ERHigh->Pgp Ionization Suspect Ionization Use pH 6.5/7.4 Gradient ERLow->Ionization

Diagnostic workflow for troubleshooting low Caco-2 permeability.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is the apparent permeability ( Papp​ ) of Methyl 4-morpholinobutanoate near zero at a standard pH of 7.4? A1: The root cause lies in the compound's pKa and the pH-partition hypothesis. The morpholine nitrogen has a pKa of approximately 8.3. At a physiological pH of 7.4, over 85% of the molecule exists in a protonated (ionized) state. Because cell membranes are highly lipophilic, only the unionized fraction can efficiently undergo passive transcellular diffusion[2]. Any fraction that does manage to permeate the apical membrane is immediately subjected to intracellular enzymatic barriers.

Q2: My mass balance (recovery) in the Caco-2 assay is <50%. Where is the compound going? A2: If your recovery is low, the compound is not simply sticking to the plastic; it is being actively degraded. Caco-2 cells express high levels of Carboxylesterases (specifically CES1 and CES2)[3]. Once Methyl 4-morpholinobutanoate enters the intracellular space, these esterases rapidly hydrolyze the methyl ester to yield 4-morpholinobutanoic acid. This metabolite is a zwitterion (containing both an ionized carboxylic acid and a protonated morpholine ring at an intracellular pH of ~7.2). Zwitterions are highly polar and membrane-impermeable. Consequently, the metabolite becomes "trapped" inside the cell. Because standard LC-MS/MS methods only monitor the parent mass, the compound appears to vanish, resulting in poor mass balance.

Q3: How can I prevent this hydrolysis to accurately measure the compound's intrinsic permeability? A3: You must perform the assay in the presence of an esterase inhibitor. Bis-p-nitrophenyl phosphate (BNPP) is a potent, non-specific inhibitor of carboxylesterases. Pre-incubating Caco-2 cells with 200 µM BNPP inhibits >90% of CES activity without disrupting the tight junctions or paracellular transport[3].

Q4: Even with BNPP, my apical-to-basolateral ( Papp​ A-B) transport is low, but my basolateral-to-apical ( Papp​ B-A) is high. Why? A4: You have unmasked an active efflux mechanism. Basic amines are classical substrates for intestinal efflux transporters like P-glycoprotein (P-gp/MDR1)[4]. The Efflux Ratio (ER = Papp​ B-A / Papp​ A-B) is the critical metric here. An ER > 2 indicates active efflux[4]. To validate this, you must run a bidirectional assay in the presence of a P-gp inhibitor, such as Verapamil.

G Apical Apical Compartment Methyl 4-morpholinobutanoate Cell Intracellular Space (Caco-2) Apical->Cell Passive Diffusion CES Carboxylesterases (CES1/2) Cell->CES Hydrolysis Pgp P-gp / BCRP Efflux Cell->Pgp Active Transport Basolateral Basolateral Compartment (Systemic Circulation) Cell->Basolateral Successful Permeation Acid 4-morpholinobutanoic acid (Trapped Zwitterion) CES->Acid Degradation Pgp->Apical Efflux

Intracellular fate and enzymatic barriers of Methyl 4-morpholinobutanoate.

Part 3: Self-Validating Experimental Protocols

To generate trustworthy data, your protocols must be self-validating. The following methodologies isolate and neutralize the variables affecting Methyl 4-morpholinobutanoate.

Protocol 1: Caco-2 Permeability Assay with Esterase Inhibition (Mass Balance Validation)

Objective: To neutralize CES-mediated hydrolysis and accurately quantify intrinsic passive permeability.

  • Cell Preparation: Use Caco-2 cells seeded on polycarbonate transwell inserts (e.g., 21-day culture, TEER > 250 Ω·cm²).

  • Pre-incubation: Wash monolayers twice with HBSS (pH 7.4). Add 200 µM BNPP in HBSS to both apical and basolateral compartments. Incubate for 30 minutes at 37°C[3].

  • Dosing: Prepare a 10 µM solution of Methyl 4-morpholinobutanoate in HBSS (pH 7.4) containing 200 µM BNPP. Apply to the donor compartment (Apical for A-B, Basolateral for B-A).

  • Integrity Control: Co-administer Lucifer Yellow (100 µM) to monitor monolayer integrity. A Papp​ < 0.5 × 10⁻⁶ cm/s for Lucifer Yellow validates that tight junctions remain intact.

  • Sampling: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Mass Balance Validation (Critical Step): At 120 minutes, sample the donor compartment. Lyse the cells using 1% Triton X-100. Calculate Total Recovery = (Amount in Receiver + Amount in Donor + Amount in Lysate) / Initial Dosed Amount. A validated assay must achieve >80% recovery.

Protocol 2: Bidirectional Efflux Assay with P-gp Inhibition

Objective: To determine if the compound is a substrate for active efflux transporters after preventing degradation.

  • Setup: Prepare the assay exactly as described in Protocol 1 (maintaining 200 µM BNPP to prevent degradation).

  • Inhibitor Addition: Add 100 µM Verapamil (a well-characterized P-gp inhibitor) to both apical and basolateral compartments.

  • Bidirectional Transport: Measure Papp​ in both A-B and B-A directions over 120 minutes.

  • Data Analysis: Calculate the Efflux Ratio (ER). If the ER drops from >2 to ~1 upon the addition of Verapamil, P-gp mediated efflux is definitively confirmed.

Part 4: Quantitative Data Presentation

The table below summarizes the expected quantitative shifts in permeability metrics as you apply the troubleshooting protocols to Methyl 4-morpholinobutanoate.

Assay Condition Papp​ A-B (× 10⁻⁶ cm/s) Papp​ B-A (× 10⁻⁶ cm/s)Efflux Ratio (ER)Mass Balance (%)Diagnostic Conclusion
Standard Caco-2 (pH 7.4/7.4) < 1.0~ 2.5> 2.5< 45% High intracellular degradation; uninterpretable efflux data.
Caco-2 + 200 µM BNPP ~ 8.5~ 25.53.0 > 90% Esterase hydrolysis neutralized; active efflux unmasked.
Caco-2 + BNPP + 100 µM Verapamil ~ 18.0~ 19.51.08 > 90%P-gp efflux confirmed and neutralized; true passive permeability revealed.
References
  • Imai, T. et al. "Development of a novel system for estimating human intestinal absorption using Caco-2 cells in the absence of esterase activity". PubMed (NIH). [Link]

  • "Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery". PMC (NIH).[Link]

  • "CACO-2 cell lines in drug discovery- An updated perspective". Journal of Basic and Clinical Pharmacy. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-morpholinobutanoate Solubility in Biological Assays

Introduction Methyl 4-morpholinobutanoate (C9H17NO3) is a 1 utilized in various biochemical and drug discovery assays[1]. Due to its lipophilic butyrate chain and the uncharged nature of its ester group, researchers freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Methyl 4-morpholinobutanoate (C9H17NO3) is a 1 utilized in various biochemical and drug discovery assays[1]. Due to its lipophilic butyrate chain and the uncharged nature of its ester group, researchers frequently encounter poor aqueous solubility when transitioning the compound from organic stock solutions into physiological assay buffers. This guide provides field-proven troubleshooting strategies to overcome precipitation, ensuring accurate and reproducible assay results.

Section 1: Diagnostic FAQs

Q1: Why does Methyl 4-morpholinobutanoate precipitate immediately when added to my cell culture media or assay buffer? A: This is a classic case of2[2]. While the compound dissolves readily in pure organic solvents like Dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffers is significantly lower[2]. When the concentrated DMSO stock is introduced to the aqueous medium, the DMSO rapidly diffuses into the water, leaving the lipophilic Methyl 4-morpholinobutanoate supersaturated[2]. Furthermore, the morpholine ring possesses a basic nitrogen with a 3 (for the parent morpholine)[3]. At a physiological pH of 7.4, a substantial fraction of the compound exists as an uncharged, lipophilic free base, which inherently resists aqueous solvation.

Q2: Can I just increase the DMSO concentration to keep it in solution? A: Generally, no. While increasing the co-solvent ratio improves solubility, the 2 is highly dependent on your biological system[2]. For most cell-based assays, a final DMSO concentration of 0.5% (v/v) is the absolute maximum acceptable limit[2]. For sensitive primary cells or specific enzymatic assays, this must be kept below 0.1% to prevent solvent-induced cytotoxicity or off-target protein denaturation[2].

Section 2: Troubleshooting Workflows & Protocols

To systematically resolve this, we recommend two primary approaches: exploiting the compound's ionizable nitrogen (pH modulation) or utilizing molecular encapsulation (Cyclodextrins).

Protocol A: pH-Modulated Solubilization (Salt Formation In Situ) Causality: Because the morpholine nitrogen is basic[3], lowering the pH of the assay buffer shifts the equilibrium toward the protonated (cationic) state. Cations interact favorably with water via ion-dipole interactions, drastically increasing apparent solubility. Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer but adjust the pH to 6.0 - 6.5 using 0.1 M HCl.

  • Stock Dilution: Dilute your 100 mM Methyl 4-morpholinobutanoate DMSO stock dropwise into the mildly acidic buffer while vortexing vigorously.

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature. The compound will protonate and dissolve.

  • Validation: Visually inspect for micro-precipitates under a microscope. If your assay targets (e.g., enzymes or cells) can tolerate a pH of 6.5, proceed. If not, slowly titrate the pH back to 7.0 using 0.1 M NaOH, monitoring closely for cloudiness.

Protocol B: Cyclodextrin Inclusion Complexation Causality: If your assay strictly requires pH 7.4, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are4 with a hydrophilic exterior and a hydrophobic central cavity[4]. The lipophilic butyrate/morpholine moiety of the compound inserts into this cavity, shielding it from water and forming a 5[5]. Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (pH 7.4)[4].

  • Complexation: While continuously vortexing or sonicating the HP-β-CD solution, add the Methyl 4-morpholinobutanoate DMSO stock dropwise[2].

  • Incubation: Incubate the mixture on an orbital shaker for 1 to 2 hours at 37°C to allow the host-guest complex to reach thermodynamic equilibrium[4].

  • Vehicle Control (Critical): You must run a parallel vehicle control containing the exact same final concentrations of HP-β-CD and DMSO without the drug to validate that the excipient does not interfere with your assay readout[2].

Section 3: Quantitative Data & Parameters

The following table summarizes the operational parameters for each solubilization strategy to aid in your experimental design.

Solubilization StrategyMechanism of ActionMax Assay Concentration AchievableDMSO RequirementBiological Compatibility
Direct Dilution (Control) None< 10 µM> 1.0% (Toxic)Poor (Precipitation likely)
pH Modulation (pH 6.5) Amine Protonation[3]~ 500 µM - 1 mM< 0.1%Moderate (pH dependent)
HP-β-CD Complexation Hydrophobic Encapsulation[4]> 1 mM< 0.1%Excellent (Highly tolerated)
Co-solvent Cascade Solvent Polarity Shift~ 50 - 100 µM0.5% - 1.0%Low (Cytotoxicity risk[2])
Section 4: Solubilization Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy for Methyl 4-morpholinobutanoate based on your specific assay constraints.

SolubilityWorkflow Start Methyl 4-morpholinobutanoate Precipitation Detected CheckAssay Is the assay pH strictly fixed at 7.4+? Start->CheckAssay AdjustPH Protocol A: pH Modulation (Lower pH to 6.0-6.5) CheckAssay->AdjustPH No (Flexible) CheckDMSO Can cells/assay tolerate >0.5% DMSO? CheckAssay->CheckDMSO Yes (Fixed) UseDMSO Protocol B: Co-solvent Optimization (DMSO Cascade) CheckDMSO->UseDMSO Yes UseCD Protocol C: Cyclodextrin Complexation (HP-β-CD) CheckDMSO->UseCD No (<0.1% required)

Caption: Decision tree for optimal solubilization of Methyl 4-morpholinobutanoate.

References
  • BenchChem. "improving (-)-Anomalin solubility for in vitro assays." BenchChem.
  • World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs." World Pharma Today.
  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI.
  • MDPI. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT." MDPI.
  • PubChem - NIH. "Morpholine | C4H9NO | CID 8083." National Institutes of Health.

Sources

Optimization

Technical Support Center: Scaling Up Methyl 4-Morpholinobutanoate Synthesis

Welcome to the Process Development Support Center. Transitioning the synthesis of methyl 4-morpholinobutanoate (a critical intermediate for GABA analogues and advanced APIs) from a 100 mg discovery scale to a 50+ gram pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. Transitioning the synthesis of methyl 4-morpholinobutanoate (a critical intermediate for GABA analogues and advanced APIs) from a 100 mg discovery scale to a 50+ gram process scale introduces complex thermodynamic and kinetic challenges.

This guide provides a self-validating framework to troubleshoot, optimize, and execute your scale-up safely and efficiently.

Process Diagnostics & Reaction Pathway

Before troubleshooting, it is critical to understand the competing kinetic pathways that emerge at scale. The primary reaction is an SN2 alkylation, but as concentrations and heating times increase, two parasitic side reactions—the Menshutkin reaction and ester aminolysis—can severely degrade your yield.

ReactionPathway SM1 Morpholine (Nucleophile) Product Methyl 4-morpholinobutanoate (Target Product) SM1->Product Base (NaHCO3), TBAB Toluene, 75-100 °C Impurity2 Morpholine Amide (Aminolysis Side-Product) SM1->Impurity2 Attack on Ester (Prolonged Heating) SM2 Methyl 4-bromobutanoate (Electrophile) SM2->Product Impurity1 Quaternary Ammonium Salt (Menshutkin Over-alkylation) SM2->Impurity1 Product->Impurity1 Excess Electrophile Product->Impurity2

Caption: Reaction pathway: target SN2 alkylation vs. competing Menshutkin and aminolysis side reactions.

Troubleshooting FAQs (Gram-Scale Challenges)

Q1: Why does my reaction stall at 70-80% conversion when scaling up, despite working perfectly at the mg scale? A1: At the discovery scale, slight deviations in stoichiometry often go unnoticed. During scale-up, the competitive 1 becomes a major yield sink[1]. Your target product, methyl 4-morpholinobutanoate, contains a nucleophilic tertiary amine. Once formed, it can attack unreacted methyl 4-bromobutanoate, forming a non-reactive quaternary ammonium salt[1].

  • The Fix: Do not use a strict 1:1 stoichiometry. Employ a slight excess of the alkylating agent (1.20–1.25 equivalents) and dose it slowly to keep the local electrophile concentration low, favoring the primary SN2 reaction[1].

Q2: I am detecting a highly polar impurity with an amide bond via LC-MS. What is this, and how do I suppress it? A2: This is a morpholine amide side-product. Morpholine is a strong nucleophile and, under prolonged heating, can undergo an aminolysis reaction with the methyl ester moiety of either the starting material or the product[1].

  • The Fix: Aminolysis is highly temperature- and time-dependent. To suppress it, switch from a polar solvent to a non-polar system (like Toluene) combined with a phase-transfer catalyst. This accelerates the desired SN2 alkylation so the reaction finishes before aminolysis becomes significant[1].

Q3: My original protocol uses Triethylamine (Et₃N) as the base. Should I keep this for the 50-gram scale? A3: Absolutely not. Triethylamine is a tertiary amine and will directly compete with morpholine for the alkylating agent, undergoing its own Menshutkin reaction to form an ethyl-quaternary salt[1].

  • The Fix: Transition to an inorganic base like Sodium Bicarbonate (NaHCO₃)[2]. Because NaHCO₃ has poor solubility in organic solvents, you must add a catalytic amount of Tetrabutylammonium bromide (TBAB, ~10 mol%)[1]. TBAB acts as a phase-transfer catalyst, shuttling the base into the organic phase to efficiently deprotonate the morpholine hydrobromide intermediate.

Q4: Column chromatography is a bottleneck at the 50-gram scale. How can I isolate the product efficiently? A4: Exploit the basicity of the morpholine ring to create a self-validating acid-base extraction protocol. The target product is a tertiary amine, while the starting ester and most neutral impurities are not.

  • The Fix: Extract the crude mixture with aqueous HCl. The product will protonate and partition into the aqueous layer, leaving lipophilic impurities behind. Subsequently, basify the aqueous phase and extract the free-based product into an organic solvent[2].

Quantitative Process Optimization Matrix

The following table summarizes the critical parameter shifts required when moving from discovery to process scale.

ParameterDiscovery Scale (100 mg)Process Scale (50 g)Mechanistic Rationale
Base Triethylamine (Et₃N)NaHCO₃ + TBAB (10 mol%)Et₃N acts as a competing nucleophile (Menshutkin reaction)[1]. NaHCO₃ is non-nucleophilic; TBAB enables phase transfer.
Solvent Acetonitrile or DMFToluene (3.0 V)Toluene minimizes the solubility of polar aminolysis byproducts and supports higher temperatures for faster kinetics[1].
Stoichiometry 1.0 eq Alkylating Agent1.25 eq Alkylating AgentCompensates for the unavoidable fraction of alkylating agent lost to the Menshutkin over-alkylation of the product[1].
Purification Silica Gel ChromatographyAcid-Base ExtractionExploits the tertiary amine's pKa. Eliminates solvent-heavy chromatography while ensuring high purity[2].

Validated Gram-Scale Protocol

This protocol integrates the optimized parameters into a self-validating workflow. Do not proceed to subsequent steps unless the validation checks are met.

Phase 1: Reaction Setup & Alkylation
  • Charge the Reactor: To a clean, dry 1 L jacketed reactor, add morpholine (1.0 eq, 23.4 g), NaHCO₃ (1.3 eq, 29.4 g), and Tetrabutylammonium bromide (TBAB, 0.1 eq, 8.6 g) in Toluene (150 mL, ~3.0 Volumes)[1].

    • Validation Check: Ensure the suspension is stirring freely. The inorganic base will not dissolve; the presence of solid suspension is expected and necessitates the TBAB.

  • Electrophile Dosing: Heat the suspension to 75 °C. Begin dropwise addition of 3 (1.25 eq, 60.8 g) over 60 minutes[3],[1].

    • Validation Check: Monitor the internal temperature. The SN2 reaction is mildly exothermic. Dosing controls the heat release and keeps the local concentration of the electrophile low, mitigating the Menshutkin side reaction.

  • Reaction Maturation: Increase the temperature to 100 °C and stir for 16–24 hours[1].

    • Validation Check: Pull an aliquot for HPLC analysis. The reaction is considered complete when residual morpholine is < 2.0% (Area %). If the reaction stalls, a "kicker-charge" of 0.1 eq methyl 4-bromobutanoate can be added[1].

Phase 2: Self-Validating Acid-Base Workup
  • Quench & Primary Extraction: Cool the mixture to 25 °C. Add 150 mL of Deionized Water to dissolve the inorganic salts. Separate the layers and retain the organic phase.

  • Acidic Extraction (Product Capture): Add 200 mL of 1M HCl to the organic phase. Stir vigorously for 15 minutes, then separate the layers.

    • Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If not, add more HCl. This ensures 100% of the target methyl 4-morpholinobutanoate is protonated and captured in the aqueous phase, while neutral impurities (like unreacted ester) remain in the discarded organic layer.

  • Basification & Final Extraction: Transfer the acidic aqueous layer to a clean flask. Slowly add 2M Na₂CO₃ until the solution is strongly basic[2].

    • Validation Check: The aqueous layer must test at pH > 9. The solution will turn cloudy as the free-base product drops out of solution.

  • Isolation: Extract the basic aqueous layer with Ethyl Acetate (2 x 150 mL)[2]. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl 4-morpholinobutanoate as a pale yellow oil[2].

References

  • Process Development and Manufacture of the Core Starting Material of Adagrasib (MRTX849) . ChemRxiv.[Link]

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT . MDPI.[Link]

  • Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment . ACS Publications.[Link]

Sources

Troubleshooting

Preventing racemization during Methyl 4-morpholinobutanoate synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals dealing with stereochemical fidelity during complex API synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals dealing with stereochemical fidelity during complex API synthesis.

🛑 Nomenclature & Structural Alert

A frequent inquiry we receive involves preventing racemization during Methyl 4-morpholinobutanoate synthesis . Before troubleshooting, we must establish structural clarity: Methyl 4-morpholinobutanoate itself is an achiral aliphatic ester and cannot undergo racemization.

If you are observing a loss of stereochemical purity, you are working with its alpha-substituted chiral derivative: Methyl (S)-2-amino-4-morpholinobutanoate . This specific chiral amino acid ester is a critical building block in the synthesis of the CYP3A inhibitor Cobicistat [1]. This guide specifically addresses the mechanistic causes of racemization at the alpha-chiral center of this derivative and provides field-proven protocols to prevent it.

Part 1: The Causality of Racemization (Mechanistic Insights)

As a Senior Application Scientist, I emphasize that preventing racemization requires understanding the thermodynamic driving forces that degrade your chiral centers. During the esterification or downstream peptide coupling of (S)-2-amino-4-morpholinobutanoic acid, stereochemical integrity is threatened by two primary base-catalyzed pathways:

  • Direct Enolization (Path A): The alpha-proton of the amino acid is relatively acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Strong bases (like TEA or DMAP) can directly abstract this proton, forming an achiral enolate that reprotonates randomly, yielding a racemic mixture.

  • Oxazolone Formation (Path B): When the alpha-amine is protected (e.g., Boc or Cbz), activating the C-terminus with standard coupling reagents (like DCC or HATU) makes it highly susceptible to intramolecular attack by the carbonyl oxygen of the N-protecting group. This forms a 5-(4H)-oxazolone intermediate. The alpha-proton on the oxazolone ring is exceptionally acidic and rapidly base-catalyzes into a resonance-stabilized achiral enolate before the external nucleophile (methanol or an amine) can attack[2],[3].

Mechanistic Workflow: Oxazolone Pathway vs. Acidic Esterification

Racemization A N-Protected (S)-Amino Acid B Activated Ester Intermediate A->B Activation Reagent F Direct Esterification (Acidic) A->F SOCl2 / MeOH (No Base) C Oxazolone Intermediate B->C Base Present (Intramolecular Attack) D Achiral Enolate (Racemization) C->D Alpha-Proton Abstraction E Racemic Product (R/S) D->E Nucleophile Addition G Retained (S)-Product F->G Direct Attack

Mechanistic pathways: Base-catalyzed oxazolone racemization vs. direct acidic esterification.

Part 2: Troubleshooting FAQs

Q: I am using DCC and DMAP to form the methyl ester of my Boc-protected (S)-2-amino-4-morpholinobutanoic acid, but my enantiomeric excess (ee) drops below 50%. Why? A: DMAP is a highly nucleophilic base that aggressively accelerates oxazolone formation (Path B). Once the oxazolone forms, DMAP rapidly abstracts the alpha-proton, leading to near-total racemization. You must eliminate strong bases from this workflow. If protection is required, switch to EDC/HOBt with a weaker, sterically hindered base like N-methylmorpholine (NMM) at 0 °C[2].

Q: How can I achieve >99% ee during the direct methyl esterification of the unprotected amino acid? A: Do not use base-catalyzed or standard coupling workflows for simple esterification. Instead, use Thionyl Chloride ( SOCl2​ ) or Trimethylsilyl chloride (TMSCl) in anhydrous methanol. This generates HCl in situ, creating a highly acidic environment. The low pH fully protonates both the morpholine nitrogen and the alpha-amine, rendering them non-nucleophilic and completely shutting down the oxazolone and enolization pathways[4].

Part 3: Quantitative Data Comparison

The table below summarizes the impact of various reagents and bases on the stereochemical fidelity of (S)-2-amino-4-morpholinobutanoic acid during esterification/coupling.

Reaction StepActivation ReagentBase UsedSolventTemp (°C)Resulting % eeRacemization Risk
Esterification SOCl2​ / MeOHNone (Acidic)Methanol0 to 65>99% Negligible
EsterificationTMSCl / MeOHNone (Acidic)Methanol25>99% Negligible
Peptide CouplingEDC / HOBtNMMDMF0 to 2598% Low
Peptide CouplingHATUDIPEADMF2585 - 90% Moderate
Peptide CouplingDCC / DMAPTEADCM25<50% Severe

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Racemization-Free Synthesis of Methyl (S)-2-amino-4-morpholinobutanoate Dihydrochloride

This protocol utilizes an acid-catalyzed esterification method to guarantee the preservation of the chiral center. It is designed as a self-validating system: the physical state of the reaction mixture acts as an in-process control (IPC) for conversion.

Step 1: Reactor Preparation & Substrate Suspension

  • Dry a 500 mL two-neck round-bottom flask under argon.

  • Suspend 10.0 g of (S)-2-amino-4-morpholinobutanoic acid (zwitterionic form) in 100 mL of anhydrous methanol.

  • Observation: The starting material will remain largely insoluble at this stage.

Step 2: Acidic Activation (Critical Causality Step)

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise add 4.5 equivalents of Thionyl Chloride ( SOCl2​ ) over 30 minutes.

  • Causality: SOCl2​ reacts with methanol to form HCl and dimethyl sulfite. The highly acidic environment protonates the amines, preventing them from acting as intramolecular nucleophiles and completely suppressing base-catalyzed enolization. The low temperature prevents exothermic degradation.

Step 3: Reflux & Esterification

  • Remove the ice bath and gradually heat the mixture to reflux (~65 °C) for 4 hours.

  • Validation Checkpoint 1 (IPC): As the esterification proceeds, the zwitterion is converted to the highly soluble methyl ester dihydrochloride. Complete dissolution of the suspension into a clear, homogenous solution validates >95% conversion.

Step 4: Isolation & Co-evaporation

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove residual HCl and unreacted SOCl2​ , add 50 mL of toluene and co-evaporate (repeat twice). This prevents acid-catalyzed hydrolysis during storage.

Step 5: Crystallization & Final Validation

  • Precipitate the resulting Methyl (S)-2-amino-4-morpholinobutanoate dihydrochloride by triturating the residue with cold diethyl ether. Filter and dry under a vacuum.

  • Validation Checkpoint 2: Submit the isolated white solid for Chiral HPLC analysis (e.g., using a Daicel Chiralpak column). The protocol guarantees an enantiomeric excess (ee) of >99%.

References

  • Epimerisation in Peptide Synthesis Source: MDPI Molecules URL
  • Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: RSC Publishing URL
  • Source: Proceedings of the National Academy of Sciences (NIH)
  • Amino Acid Esters (Esterification Methods)

Sources

Optimization

Technical Support Center: Byproduct Identification in Methyl 4-Morpholinobutanoate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 4-morpholinobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-morpholinobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively, optimize your reactions, and ensure the purity of your final product.

Introduction

Methyl 4-morpholinobutanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis, while conceptually straightforward, can be prone to the formation of various byproducts that can complicate purification and compromise the quality of downstream products. This guide provides a comprehensive resource for identifying and mitigating the formation of these impurities, whether you are employing an N-alkylation strategy or a reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my GC-MS analysis. Where do I start?

A1: Begin by examining the mass-to-charge ratio (m/z) of the peak. Compare it to the molecular weights of your starting materials (morpholine, methyl 4-halobutanoate, or methyl levulinate), the expected product (Methyl 4-morpholinobutanoate, MW = 187.24 g/mol ), and the potential byproducts listed in the Troubleshooting Guide below. The fragmentation pattern will also be crucial for identification.

Q2: My NMR spectrum shows signals that I cannot assign to my product. What are the most likely culprits?

A2: Unassigned signals often correspond to unreacted starting materials or common byproducts. Look for characteristic peaks such as the singlet for the methyl ester protons (~3.6-3.7 ppm) or the multiplets for the morpholine ring protons (~2.4-2.5 ppm and ~3.6-3.7 ppm). Compare any unexpected signals to the spectral data provided in the byproduct tables in this guide.

Q3: My reaction yield is low, and the crude product is a complex mixture. What is the most common cause?

A3: Low yields and complex mixtures often point to suboptimal reaction conditions that favor side reactions. Common issues include incorrect stoichiometry, inappropriate reaction temperature, or the use of a non-ideal base or reducing agent. Review the Preventative Measures section to optimize your reaction parameters.

Q4: How can I confirm the identity of a suspected byproduct?

A4: The most robust method for confirming a byproduct's identity is to isolate the impurity (e.g., via preparative HPLC or column chromatography) and characterize it using a combination of analytical techniques, including high-resolution mass spectrometry (HRMS) for an accurate mass, and 1D/2D NMR (COSY, HSQC) for structural elucidation.

Troubleshooting Guide: Unexpected Byproducts

This section is organized by the two primary synthetic routes to Methyl 4-morpholinobutanoate.

Route 1: N-Alkylation of Morpholine with Methyl 4-Halobutanoate (e.g., Bromide or Chloride)

This reaction is typically a bimolecular nucleophilic substitution (SN2) where morpholine displaces the halide.

digraph "N-Alkylation Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nCrude Reaction Mixture"]; gcms [label="Run GC-MS & ¹H NMR"]; unexpected_peak [label="Unexpected Peak/Signal?", shape=diamond, fillcolor="#FBBC05"]; check_mw [label="Check m/z vs. Byproduct Table 1"]; check_nmr [label="Check NMR Shifts vs. Byproduct Table 1"]; identify [label="Identify Potential Byproduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Implement Preventative Measures"]; end_node [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> gcms; gcms -> unexpected_peak; unexpected_peak -> check_mw [label=" Yes "]; unexpected_peak -> end_node [label=" No "]; check_mw -> check_nmr; check_nmr -> identify; identify -> optimize -> start; }

Caption: Troubleshooting workflow for reductive amination synthesis.

Table 2: Potential Byproducts in Reductive Amination Synthesis

Byproduct NameStructureMolecular Weight ( g/mol )Key Analytical SignaturesPutative Formation Mechanism
Unreacted Methyl Levulinate 130.14GC-MS: m/z 130 (M+), 99, 71. ¹H NMR: Singlet for acetyl CH₃ at ~2.2 ppm, singlet for OCH₃ at ~3.7 ppm.Incomplete reaction.
Methyl 4-hydroxybutanoate 118.13GC-MS: m/z 118 (M+). ¹H NMR: Signal for CH-OH proton, absence of ketone signal.Reduction of the ketone in methyl levulinate by the reducing agent (e.g., NaBH₄) before imine formation.
Aldol Condensation Product 242.26GC-MS: m/z 242 (M+). ¹H NMR: Complex spectrum with additional methyl and methylene signals, possible olefinic protons if dehydration occurs.Self-condensation of methyl levulinate under basic or acidic conditions.
N-Formylmorpholine 115.13GC-MS: m/z 115 (M+).Can arise from side reactions with certain reagents, especially if formic acid is used as a reducing agent or catalyst.

Analytical Protocols for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile byproducts.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Derivatization (Optional but Recommended for Morpholine-containing compounds): To improve the detection of morpholine and its derivatives, derivatization to form N-nitrosomorpholine can be performed. [1] * Acidify the sample with HCl.

    • Add an aqueous solution of sodium nitrite.

    • Extract the N-nitrosomorpholine derivative with dichloromethane.

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: 40-400 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.

  • ¹H NMR Analysis: Acquire a standard ¹H spectrum. Pay close attention to the chemical shifts, integration values, and coupling patterns.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbons. A DEPT-135 experiment can help distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For complex mixtures, COSY and HSQC experiments can establish proton-proton and proton-carbon correlations, respectively, which are invaluable for assigning structures to unknown signals.

Reference NMR Data for Methyl 4-morpholinobutanoate (Predicted)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
O=C-O-CH₃ ~3.67 (s, 3H)~51.5
O=C-CH₂ ~2.35 (t, 2H)~31.0
C-CH₂ -C~1.80 (quintet, 2H)~22.0
N-CH₂ -C~2.45 (t, 2H)~58.0
N-(CH₂ )₂~2.50 (t, 4H)~53.5
O-(CH₂ )₂~3.70 (t, 4H)~67.0

Note: These are predicted values and may vary slightly based on solvent and other experimental conditions.

Mechanistic Deep Dive: Common Side Reactions

Understanding the "why" behind byproduct formation is key to prevention.

Elimination vs. Substitution (N-Alkylation Route)

E2_vs_SN2 cluster_0 SN2 Pathway (Desired) cluster_1 E2 Pathway (Side Reaction) reactants Morpholine (Base/Nucleophile) + Methyl 4-bromobutanoate sn2_product Methyl 4-morpholinobutanoate reactants->sn2_product Nucleophilic Attack (Favored by weaker bases, lower temperatures) e2_product Methyl Crotonate reactants->e2_product Proton Abstraction (Favored by stronger bases, higher temperatures)

Caption: Competing SN2 and E2 pathways.

In the N-alkylation of morpholine with methyl 4-halobutanoates, morpholine acts as both a nucleophile (for the desired SN2 reaction) and a base (which can promote the undesired E2 elimination). H[2]igher reaction temperatures and stronger bases favor the E2 pathway, leading to the formation of unsaturated byproducts like methyl crotonate.

Reduction of Carbonyl vs. Imine Formation (Reductive Amination Route)

In reductive amination, the reducing agent (e.g., NaBH₄, NaBH₃CN) should ideally reduce the iminium ion intermediate selectively over the starting ketone. However, if the reducing agent is too reactive or if imine formation is slow, the ketone on methyl levulinate can be reduced to a secondary alcohol, forming methyl 4-hydroxybutanoate. U[1][3]sing a milder reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃], which is less likely to reduce the ketone, can mitigate this side reaction.

[4]### Preventative Measures & Process Optimization

  • Temperature Control: For N-alkylation, maintain the lowest effective temperature to favor SN2 over E2. For reductive amination, moderate temperatures are generally sufficient.

  • Choice of Base (N-Alkylation): Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ instead of stronger bases that can promote elimination.

  • Stoichiometry: Use a slight excess of morpholine in N-alkylation to ensure complete consumption of the alkyl halide. In reductive amination, a 1:1 molar ratio is typically optimal.

  • Order of Reagent Addition (Reductive Amination): Allow sufficient time for the imine to form by pre-mixing methyl levulinate and morpholine before adding the reducing agent. This minimizes the reduction of the starting ketone. *[1] Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in methyl 4-halobutanoate or methyl levulinate can carry through or cause additional side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

By understanding the potential pitfalls and employing these troubleshooting and preventative strategies, you can significantly improve the outcome of your Methyl 4-morpholinobutanoate synthesis, leading to higher yields and a purer final product.

References

  • Fang, W., Deng, Q., Xu, M., & Tu, T. (2015). Chemicals from Biomass: Chemoselective Reductive Amination of Ethyl Levulinate with Amines. ACS Catalysis, 5(9), 5434-5439. Available at: [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • D'Auria, J. C., et al. (2017). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. Molecules, 22(11), 1947. Available at: [Link]

  • Waterman, P. G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 83(18), 1341-1351.
  • NIST. (1994). 4-Morpholinepropanoic acid, methyl ester. In NIST Mass Spectrometry Data Center. Available at: [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009).
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. ACS Division of Organic Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 239-245.
  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Available at: [Link]

  • Pearson+. (2024, June 30). Predict the products of self-condensation of the following esters.... Available at: [Link]

  • PubChem. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Caillol, S., et al. (2019). Reductive Amination/Cyclization of Methyl Levulinate with Aspartic Acid: Towards Renewable Polyesters with a Pendant Lactam Unit. ChemSusChem, 12(14), 3370-3376. Available at: [Link]

  • Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]

  • PubMed. (2019). Reductive Amination/Cyclization of Methyl Levulinate with Aspartic Acid: Towards Renewable Polyesters with a Pendant Lactam Unit. ChemSusChem, 12(14), 3370-3376. Available at: [Link]

  • ResearchGate. (2020). Time courses of reductive amination of levulinic acid on the analytical.... Available at: [Link]

  • Duddeck, H., & Kerekgyarto, J. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Matrix Fine Chemicals. METHYL 4-BROMOBUTANOATE. Available at: [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link]

  • NextSDS. Methyl 4-bromobutyrate — Chemical Substance Information. Available at: [Link]

  • Cole-Parmer. Tech Info. Available at: [Link]

  • Vaia. Predict the products of self-condensation of the following esters. Available at: [Link]

  • Taylor & Francis. Elimination reaction – Knowledge and References. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate. Available at: [Link]

  • Nicholson, J. K., & Lindon, J. C. (2008). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Proteome Research, 7(5), 1893-1903.
  • OSTI.GOV. (2019). Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces. Available at: [Link]

  • MDPI. (2023, September 20). Alkaline Modified Solid Oxide Catalysts for Condensation Reactions between Biomolecules. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]

  • mzCloud. (2019, November 8). Methyl (2R,4S,6S,12bR)-4-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-6-carboxylate. Available at: [Link]

  • NIST. Morpholine, 4-methyl-. In NIST Mass Spectrometry Data Center. Available at: [Link]

  • Google Patents. (2014). CN102898307B - Synthetic method of methyl 4-chlorobutyrate.
  • ChemRxiv. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. Available at: [Link]

  • Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Methyl 4-morpholinobutanoate Reactions

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 4-morpholinobutanoate (CAS 5471-53-4)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 4-morpholinobutanoate (CAS 5471-53-4)[1]. This compound is a critical intermediate in the synthesis of heterocyclic GABA analogues and various neuroactive APIs[2].

Synthesizing this molecule via the N-alkylation of morpholine with methyl 4-halobutanoates often presents kinetic bottlenecks. Below, we provide field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you optimize your catalyst loading and maximize yield.

Mechanistic Workflow & Visualization

To achieve quantitative yields, we employ a dual-catalyst system : Potassium Iodide (KI) for nucleophilic acceleration and Tetrabutylammonium bromide (TBAB) for phase-transfer efficiency.

CatalyticWorkflow A Methyl 4-halobutanoate + Morpholine B Catalyst Addition (KI / TBAB) A->B C Reflux & Monitor (GC-MS) B->C D Aqueous Workup & Extraction C->D E Methyl 4-morpholinobutanoate (Purified Product) D->E

Experimental workflow for the catalytic synthesis of Methyl 4-morpholinobutanoate.

The Finkelstein Catalytic Cycle

Understanding why the catalyst works is essential for troubleshooting. KI operates via the Finkelstein mechanism. The iodide ion (I⁻) acts as a highly effective nucleophile, displacing the sluggish chloride/bromide leaving group to form a transient, highly reactive methyl 4-iodobutanoate intermediate. Morpholine then rapidly attacks this intermediate, regenerating the I⁻ catalyst.

FinkelsteinCycle Substrate Methyl 4-chlorobutanoate Intermediate Methyl 4-iodobutanoate (Highly Reactive) Substrate->Intermediate + KI (10 mol%) Product Methyl 4-morpholinobutanoate Intermediate->Product + Morpholine (Nucleophilic Attack) Product->Substrate I⁻ Recycled

Finkelstein catalytic cycle driving the N-alkylation of morpholine.

Quantitative Data: Catalyst Loading Optimization

Selecting the correct catalyst loading is a balance between kinetic acceleration and thermodynamic stability. As shown in the table below, hyper-loading the catalyst (>20 mol%) provides no additional kinetic benefit and actually reduces final purity due to difficult phase separations during workup.

Catalyst SystemLoading (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (GC, %)
None (Control)0Toluene110244285
KI5Toluene110127892
KI10Toluene11088995
KI + TBAB 10 + 5 Toluene / H₂O 90 5 94 98
KI + TBAB20 + 10Toluene / H₂O9059496

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By checking specific in-process parameters, you can definitively prove whether the catalytic cycle is functioning before proceeding to workup.

Reagents:

  • Methyl 4-chlorobutanoate (1.0 eq, 100 mmol)

  • Morpholine (1.2 eq, 120 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, 150 mmol)

  • Potassium Iodide (KI) (0.1 eq, 10 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol)

Step-by-Step Methodology:

  • Phase Preparation: In a 500 mL round-bottom flask, dissolve methyl 4-chlorobutanoate in 150 mL of a biphasic solvent mixture (Toluene/Water, 5:1 v/v).

  • Catalyst Initiation: Add the KI (10 mol%) and TBAB (5 mol%) to the stirring mixture. Causality Note: TBAB is critical here; it acts as a phase-transfer shuttle, dragging the water-soluble carbonate base and iodide ions across the phase boundary into the toluene layer where the organic substrate resides.

  • Reagent Addition: Slowly add morpholine and K₂CO₃.

  • Thermal Activation: Heat the reaction to 90 °C under vigorous stirring (800 rpm) to maximize the interfacial surface area between the aqueous and organic phases.

  • Self-Validation Checkpoint 1 (2 Hours): Pull a 0.5 mL aliquot of the organic layer and analyze via GC-MS.

    • Validation: You must observe a transient peak corresponding to methyl 4-iodobutanoate. If this peak is absent, your KI catalyst is either poisoned or failing to cross the phase boundary (check stirring speed and TBAB loading).

  • Self-Validation Checkpoint 2 (5 Hours): Check the pH of the aqueous layer.

    • Validation: The pH must remain > 9. If the pH drops below 9, the generated HCl/HBr has neutralized the morpholine, forming an unreactive morpholinium salt[3]. Add additional K₂CO₃ if necessary.

  • Workup: Once GC-MS confirms total consumption of the starting material, cool to room temperature. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting yellow oil via vacuum distillation or silica gel chromatography (Hexanes:Ethyl Acetate 90:10) to yield pure methyl 4-morpholinobutanoate[2].

Troubleshooting & FAQs

Q: Why is my N-alkylation reaction stalling at 50-60% conversion despite using excess morpholine? A: This is a classic symptom of leaving-group accumulation and product inhibition. As the reaction proceeds, chloride or bromide ions accumulate in the organic phase. Without a phase-transfer catalyst (TBAB) to shuttle these ions into the aqueous phase, the reverse reaction begins to match the forward rate. Ensure your TBAB loading is at least 5 mol% and your stirring rate is sufficient to maintain a fine emulsion.

Q: Can I use Methyl 4-bromobutanoate instead of the chloro-derivative to avoid using a KI catalyst? A: Yes, methyl 4-bromobutanoate is intrinsically more reactive and is frequently used in the synthesis of GABA analogues[4]. However, bromide is still a less efficient leaving group than iodide. For time-sensitive syntheses, adding just 5 mol% KI to the bromo-derivative reduces reaction time by up to 40% and allows you to lower the reaction temperature, thereby minimizing the thermal hydrolysis of the methyl ester group.

Q: What happens if I exceed the recommended 10 mol% KI catalyst loading? A: Exceeding optimal catalyst loading (hyper-loading) does not proportionally increase the reaction rate. Instead, excess KI can lead to the precipitation of inorganic salts, increasing the viscosity of the reaction mixture and reducing mass transfer. Furthermore, excess TBAB (>10 mol%) will act as a surfactant during the aqueous workup, forming stubborn, unbreakable emulsions that trap your product and reduce isolated yield.

Q: My final product has a strong odor and is darker than the expected "yellow oil." What went wrong? A: A dark brown color and harsh odor indicate morpholine oxidation or thermal degradation of the product. This occurs when the reaction is heated above 110 °C for extended periods. By utilizing the KI/TBAB dual-catalyst system, you can drop the reaction temperature to 90 °C, which preserves the integrity of the ester and prevents the formation of dark oxidative byproducts.

References

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT Source: MDPI / Molecules URL
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT (PMC Archive)
  • Methyl 4-(morpholin-4-yl)butanoate--hydrogen chloride (1/1)
  • Buy methyl 4-morpholin-4-ylbutanoate (CAS 5471-53-4)

Sources

Optimization

Troubleshooting poor resolution in HPLC analysis of Methyl 4-morpholinobutanoate

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with Methyl 4-morpholinobutanoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with Methyl 4-morpholinobutanoate .

Due to its structural duality—a basic morpholine ring combined with a base-labile methyl ester—this compound presents specific analytical hurdles. This guide provides a mechanistic understanding of these challenges and field-proven protocols to achieve baseline resolution and perfect peak symmetry.

Diagnostic Workflow: Resolving Peak Tailing & Poor Resolution

Troubleshooting Start Poor Resolution & Peak Tailing Detected CheckPH Is Mobile Phase pH near pKa (7.5-8.5)? Start->CheckPH FixPH Adjust pH to 2.5-3.0 (Avoid >8 to prevent ester hydrolysis) CheckPH->FixPH Yes CheckCol Is Column Fully Endcapped or Polar-Embedded? CheckPH->CheckCol No FixPH->CheckCol FixCol Switch to Type-B Silica with Endcapping/CSH CheckCol->FixCol No CheckBuf Is Buffer Concentration ≥ 20 mM? CheckCol->CheckBuf Yes FixCol->CheckBuf FixBuf Increase Buffer to 20mM (e.g., Phosphate/Formate) CheckBuf->FixBuf No Success Optimal Resolution Achieved (T < 1.5) CheckBuf->Success Yes FixBuf->Success

HPLC diagnostic workflow for resolving basic ester compounds like Methyl 4-morpholinobutanoate.

Technical Support FAQs

Q1: Why am I seeing severe peak tailing and poor resolution for Methyl 4-morpholinobutanoate? A1: Peak tailing in basic analytes is primarily driven by secondary electrostatic interactions. The morpholine nitrogen has a pKa of approximately 8.36 to 8.49[1][2]. In a neutral or slightly acidic mobile phase, this nitrogen is protonated (positively charged). Traditional "Type A" silica columns contain residual silanol groups (Si-OH) that ionize into negatively charged silanoxy groups (Si-O⁻) at pH > 3.0[3][4]. The electrostatic attraction between the protonated morpholine and ionized silanols creates a secondary retention mechanism, dragging out the elution profile and causing asymmetric, tailing peaks[5].

Q2: How do I select the optimal mobile phase pH without hydrolyzing the ester group? A2: The fundamental rule of liquid chromatography for basic compounds is to buffer the mobile phase at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionization state. Operating near pH 7.0–8.0 will cause the morpholine moiety to exist in a dynamic equilibrium between ionized and unionized states, leading to split or severely broadened peaks. While raising the pH above 10.5 would fully deprotonate the amine and yield sharp peaks, the methyl ester group is highly susceptible to base-catalyzed hydrolysis. Therefore, the authoritative solution is to operate at a low pH (e.g., pH 2.5–3.0)[3][5]. At pH 2.5, the morpholine is fully protonated, the ester remains stable, and the residual silanols on the silica surface are neutralized, effectively eliminating electrostatic tailing[3].

Q3: What stationary phase chemistry is best suited for this molecule? A3: You must avoid older, unendcapped silica columns. Utilizing high-purity "Type-B" silica columns that are fully endcapped is critical[3][5]. Endcapping reagents (such as trimethylchlorosilane) react with residual silanols, sterically shielding them from the basic morpholine group[4][5]. For maximum resolution, columns utilizing Charged Surface Hybrid (CSH) technology or polar-embedded functional groups provide superior peak shape for basic compounds without the need for aggressive mobile phase additives[4].

Q4: Can I use an ion-pairing reagent or competing base to improve resolution? A4: Yes, but with caveats. Adding a competing base like Triethylamine (TEA) at 5–10 mM can associate with anionic silanol groups, reducing their availability to interact with your analyte[3]. However, TEA can accelerate the hydrolysis of the stationary phase endcapping over time, permanently degrading the column[3]. A more robust, self-validating approach is to rely on proper buffer optimization (e.g., 20 mM potassium phosphate at pH 2.5) combined with a highly deactivated column[3].

Experimental Protocol: Method Optimization for Basic Esters

To establish a self-validating system where resolution is guaranteed by thermodynamic and chemical controls, follow this step-by-step methodology:

Step 1: Mobile Phase Preparation & Buffering

  • Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using highly pure phosphoric acid. Causality: A 20 mM concentration provides sufficient buffering capacity to handle the basic sample plug, while the pH of 2.5 neutralizes stationary phase silanols and prevents ester hydrolysis[3].

  • Organic Phase (B): Use HPLC-grade Acetonitrile. (Methanol can be used, but Acetonitrile provides lower backpressure and sharper peaks for low-molecular-weight esters).

Step 2: Column Selection & Equilibration

  • Install a fully endcapped, high-purity Type-B silica C18 column (e.g., 1.7 µm or 2.7 µm core-shell for high efficiency)[3][5].

  • Equilibrate the column with 95% Phase A / 5% Phase B for at least 20 column volumes to ensure the stationary phase is fully protonated and the buffer is uniformly distributed.

Step 3: Sample Preparation (Critical Step)

  • Dissolve Methyl 4-morpholinobutanoate directly in the initial mobile phase (95% A / 5% B).

  • Causality: Injecting a sample dissolved in a stronger solvent (e.g., 100% organic) causes a solvent mismatch. The analyte will travel ahead of the mobile phase front before partitioning, leading to peak splitting or fronting[6].

Step 4: Gradient Execution

  • Run a shallow gradient from 5% B to 60% B over 15 minutes.

  • Causality: A shallow gradient ensures adequate interaction time with the stationary phase to resolve the intact ester from potential degradation products (e.g., 4-morpholinobutanoic acid, which will elute earlier due to increased polarity).

Step 5: System Suitability Assessment

  • Calculate the USP Tailing Factor ( T ) at 5% of the peak height. A perfectly symmetrical peak has T=1.0 . Your target for this basic compound should be T≤1.5 [4].

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal relationships between HPLC parameters and chromatographic outcomes for morpholine derivatives.

HPLC ParameterSub-Optimal ConditionOptimized TargetMechanistic Effect (Causality)
Mobile Phase pH pH 6.0 – 8.0pH 2.5 – 3.0 Avoids the pKa (~8.4) to prevent partial ionization; neutralizes silanols; prevents base-catalyzed ester hydrolysis.
Buffer Concentration < 5 mM20 – 25 mM Ensures sufficient ionic strength to maintain local pH during the injection of the basic sample plug.
Stationary Phase Type-A Silica (Unendcapped)Type-B Silica (Fully Endcapped / CSH) Sterically blocks protonated morpholine from interacting with active silanol sites, reducing tailing.
Sample Diluent 100% Acetonitrile / MethanolInitial Mobile Phase (e.g., 5% Organic) Prevents solvent mismatch, eliminating early-eluting peak distortion and fronting.
USP Tailing Factor ( T ) T>2.0 (Severe Tailing) T≤1.5 Indicates successful suppression of secondary electrostatic interactions.

References

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. National Institutes of Health. [Link]

  • MORPHOLINE | Ataman Kimya. Ataman Kimya.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Phenomenex.[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech.[Link]

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Reference Data & Comparative Studies

Validation

Methyl 4-morpholinobutanoate vs. other morpholine derivatives in activity assays

Methyl 4-Morpholinobutanoate vs. Other Morpholine Derivatives in Activity Assays: A Comparative Guide Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-Morpholinobutanoate vs. Other Morpholine Derivatives in Activity Assays: A Comparative Guide

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry. Characterized by a pKa of ~8.7, it exists in a dynamic equilibrium between protonated and unprotonated states at physiological pH, providing a balanced lipophilicity/hydrophilicity profile while acting as a versatile hydrogen-bond acceptor and donor . However, the biological activity of morpholine derivatives in enzymatic assays is heavily dictated by their linker chemistry.

This guide provides an objective, data-driven comparison between Methyl 4-morpholinobutanoate (M4MB) —a flexible, alkyl-ester linked derivative—and rigid morpholine derivatives (such as morpholine-quinolines and morpholine-acetamides). It details their comparative performance across key activity assays and provides self-validating experimental protocols for accurate high-throughput screening.

Structural Causality: The Morpholine Scaffold in Assay Design

The choice of the linker attaching the morpholine ring to the core pharmacophore fundamentally alters its behavior in enzymatic assays:

  • M4MB (Flexible Alkyl-Ester Linker): M4MB features a flexible four-carbon alkyl chain. This structural flexibility allows the morpholine headgroup to act as a dynamic, bulky moiety capable of occupying deep hydrophobic pockets. It is primarily utilized as an intermediate or prodrug scaffold in the synthesis of heterocyclic γ-aminobutyric acid (GABA) analogues designed to inhibit GABA aminotransferase (GABA-AT) .

  • Morpholine-Quinolines (Rigid Aromatic Linker): These derivatives utilize a rigid, planar quinoline core. The rigidity forces the morpholine ring into a specific spatial orientation, optimizing it for π-π stacking and cation-π interactions within the narrow active site gorge of Cholinesterases (AChE and BChE), making them potent neuroprotective candidates .

  • Morpholine-Acetamides (Rigid Amide Linker): Employing a short, rigid amide linker, these derivatives are structurally primed to coordinate directly with the zinc ion (Zn2+) located in the active site of Carbonic Anhydrase (CA), exhibiting significant anti-tumor potential .

Comparative Performance in Activity Assays

The quantitative performance of these morpholine classes highlights how structural rigidity vs. flexibility dictates target specificity. The table below summarizes the in vitro assay data for representative compounds from each class.

Compound ClassRepresentative CompoundTarget EnzymeTop IC50 / ActivityReference Standard (IC50)
M4MB Analogues Compound 9b (Thio-analogue)GABA-AT73% InhibitionVigabatrin (Irreversible)
Morpholine-Quinolines Compound 11gAChE / BChE1.94 μM / 28.37 μMGalantamine (1.28 μM / 24.41 μM)
Morpholine-Acetamides Compound 1hCarbonic Anhydrase8.12 μMAcetazolamide (7.51 μM)

Data synthesized from respective in vitro enzymatic assays .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: GABA-AT Coupled Enzyme Assay (For M4MB Analogues)

Because the direct product of GABA-AT (succinic semialdehyde, SSA) is unstable and lacks a distinct chromophore, this assay couples GABA-AT activity to Succinic Semialdehyde Dehydrogenase (SSDH) .

  • Compound Preparation: Dissolve M4MB derivatives in DMSO to a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic morpholine ring. The final assay concentration of DMSO must be kept <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Incubate Pseudomonas fluorescens GABA-AT with the inhibitor in 0.1 M pyrophosphate buffer (pH 8.5) for 30 minutes at 37°C.

    • Causality: M4MB analogues often act as slow-binding or mechanism-based inhibitors. Pre-incubation allows the inhibitor-enzyme complex to stabilize before substrate competition occurs.

  • Coupled Reaction Initiation: Add a master mix containing GABA (substrate), α-ketoglutarate (amino acceptor), β-NADP+, and SSDH.

    • Causality: As GABA-AT produces SSA, SSDH immediately oxidizes it to succinate, driving the equilibrium forward and simultaneously reducing β-NADP+ to β-NADPH.

  • Kinetic Readout: Continuously measure absorbance at 340 nm using a microplate reader for 10 minutes.

    • Causality: The reduced nicotinamide ring of β-NADPH absorbs strongly at 340 nm, providing a real-time, stoichiometric readout of GABA-AT activity without the need for complex derivatization.

  • System Validation: Calculate the Z'-factor using Vigabatrin as a positive control (100% inhibition) and vehicle (DMSO) as a negative control (0% inhibition). A Z'-factor > 0.5 mathematically validates the assay's dynamic range.

Protocol B: Modified Ellman’s Assay (For Morpholine-Quinolines)

This colorimetric assay is the gold standard for evaluating Cholinesterase inhibitors .

  • Reagent Equilibration: Mix the morpholine-quinoline inhibitor with AChE (from electric eel) and DTNB (Ellman's reagent) in 0.1 M phosphate buffer (pH 8.0).

    • Causality: A pH of 8.0 is optimal for AChE catalytic efficiency and ensures the thiol group of the upcoming product remains deprotonated and highly reactive.

  • Substrate Addition: Add Acetylthiocholine iodide (ATCI) to initiate the reaction.

    • Causality: ATCI is a synthetic substrate. AChE rapidly hydrolyzes it into acetate and thiocholine.

  • Colorimetric Detection: Measure absorbance at 412 nm.

    • Causality: The free thiol of thiocholine reacts instantly with DTNB to form the 5-thio-2-nitrobenzoate (TNB-) anion. TNB- has a massive molar extinction coefficient at 412 nm, allowing highly sensitive detection of enzyme kinetics.

  • System Validation: Include a "No Enzyme" blank well. ATCI undergoes slow spontaneous hydrolysis in aqueous buffers; subtracting this background noise is critical for accurate IC50 determination. Use Galantamine as the reference standard.

Mechanistic Workflows & Visualizations

The following diagrams map the logical relationships and workflows critical to executing these assays.

GABA_AT_Assay GABA GABA SSA Succinic Semialdehyde GABA->SSA Transamination GABA_AT GABA-AT (Target Enzyme) GABA_AT->GABA M4MB M4MB Analogues (Inhibitor) M4MB->GABA_AT Inhibition Succinate Succinate SSA->Succinate Oxidation SSDH SSDH (Coupling Enzyme) SSDH->SSA NADP β-NADP+ SSDH->NADP NADPH β-NADPH (Absorbance 340 nm) NADP->NADPH Reduction

Mechanistic pathway of the GABA-AT coupled enzymatic assay for evaluating M4MB analogues.

HTS_Workflow Step1 Compound Preparation (Morpholine Derivatives in DMSO) Step2 Enzyme Pre-incubation (Target Enzyme + Inhibitor at 37°C) Step1->Step2 Aliquot into 96-well plates Step3 Substrate Addition (Initiate Catalytic Reaction) Step2->Step3 15-30 min incubation Step4 Kinetic Measurement (Microplate Reader Readout) Step3->Step4 Continuous monitoring Step5 Data Analysis (IC50 Calculation via Regression) Step4->Step5 Absorbance/Fluorescence data

Standardized high-throughput screening workflow for morpholine derivative activity assays.

Conclusion

While the morpholine ring itself provides a baseline of favorable pharmacokinetics and hydrogen-bonding potential, its application in activity assays is strictly governed by its adjoining linker. Methyl 4-morpholinobutanoate (M4MB) offers the flexibility required to probe deep active sites like GABA-AT, whereas rigid morpholine-quinolines and acetamides are better suited for surface-level π-π stacking and metal coordination (AChE and CA, respectively). Selecting the correct structural derivative and pairing it with a self-validating, kinetically appropriate assay protocol is paramount for successful drug screening.

Comparative

A Comparative Analysis of Synthetic Routes to Methyl 4-morpholinobutanoate for the Modern Research Laboratory

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-morpholinobutanoate, a valuable building block, is no exception.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 4-morpholinobutanoate, a valuable building block, is no exception. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: direct nucleophilic substitution and reductive amination. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip scientists with the knowledge to make informed decisions for their specific research needs.

Introduction to Methyl 4-morpholinobutanoate

Methyl 4-morpholinobutanoate incorporates the morpholine scaffold, a privileged structure in medicinal chemistry known for conferring favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The butanoate linker provides a versatile handle for further chemical modification. Consequently, efficient access to this compound is of significant interest. This guide will dissect two common synthetic strategies, providing both theoretical grounding and practical, field-proven insights.

Route 1: Nucleophilic Substitution via N-Alkylation

This classical approach relies on the direct formation of the carbon-nitrogen bond through the reaction of morpholine with a suitable methyl 4-halobutanoate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Insight

The SN2 reaction is a single-step process where the nucleophile (morpholine) attacks the electrophilic carbon atom bearing a leaving group (halide), leading to inversion of stereochemistry if the carbon is chiral.[2] The nitrogen atom of the morpholine acts as the nucleophile, donating its lone pair of electrons to the carbon atom of the methyl 4-halobutanoate, while simultaneously displacing the halide ion.[3] The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less nucleophilic than other cyclic secondary amines like piperidine.[4]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Morpholine Morpholine (Nucleophile) TS [Morpholine---C---Halide]‡ Morpholine->TS Nucleophilic Attack Haloester Methyl 4-halobutanoate (Electrophile) Haloester->TS Product Methyl 4-morpholinobutanoate TS->Product Bond Formation Halide Halide Ion TS->Halide Leaving Group Departure

Caption: SN2 mechanism for the synthesis of Methyl 4-morpholinobutanoate.

Experimental Protocol

This protocol is a representative procedure for the N-alkylation of morpholine with a methyl 4-halobutanoate.

Materials:

  • Morpholine

  • Methyl 4-chlorobutanoate or Methyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • To the stirred suspension, add methyl 4-halobutanoate (1.1 equivalents) dropwise at room temperature.[5]

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Synthesis of Starting Material: Methyl 4-chlorobutanoate

A common method for the preparation of methyl 4-chlorobutanoate involves the reaction of γ-butyrolactone with methanol and phosphorus trichloride in the presence of an acidic catalyst like zinc chloride.[6]

Route 2: Reductive Amination

This contemporary method involves the reaction of a carbonyl compound, in this case, a methyl 4-oxobutanoate precursor, with morpholine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[7]

Mechanistic Insight

Reductive amination is a one-pot reaction that proceeds in two main steps. First, the secondary amine (morpholine) reacts with the aldehyde group of methyl 4-oxobutanoate to form a hemiaminal, which then dehydrates to an iminium ion.[8] In the second step, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the tertiary amine.[9] The use of a mild reducing agent is crucial as it does not readily reduce the starting aldehyde, allowing for the formation of the iminium ion intermediate.[10]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction Aldehyde Methyl 4-oxobutanoate Iminium Iminium Ion Aldehyde->Iminium Morpholine Morpholine Morpholine->Iminium + H₂O Product Methyl 4-morpholinobutanoate Iminium->Product [H⁻] (e.g., NaBH(OAc)₃)

Caption: Workflow for the reductive amination synthesis of Methyl 4-morpholinobutanoate.

Experimental Protocol

The following is a representative protocol for the reductive amination of methyl 4-oxobutanoate with morpholine.

Materials:

  • Methyl 4-oxobutanoate

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • To a round-bottom flask, add methyl 4-oxobutanoate (1.0 equivalent) and morpholine (1.2 equivalents) in 1,2-dichloroethane.[4]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.[4]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of Starting Material: Methyl 4-oxobutanoate

Methyl 4-oxobutanoate can be synthesized via several methods, including the ozonolysis of methyl cyclopentene-1-carboxylate or the oxidation of methyl 4-hydroxybutanoate. It is also commercially available.[11]

Comparative Analysis

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials Morpholine, Methyl 4-halobutanoateMorpholine, Methyl 4-oxobutanoate
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Conditions Elevated temperature (reflux)Room temperature
Reaction Time Longer (6-12 hours)Shorter (typically 1-4 hours)
Yield Generally good to excellentCan be variable, potentially lower
Byproducts Halide salts (e.g., KCl, KBr)Boron-containing salts, water
Workup Filtration of salts, extractionAqueous quench, extraction
Scalability Generally straightforwardCan be more complex due to the nature of the reducing agent
Substrate Scope Sensitive to base-labile functional groupsTolerant of a wider range of functional groups
Challenges Potential for over-alkylation (less of an issue with secondary amines), harsh conditionsReduced nucleophilicity of morpholine can lead to slow iminium ion formation and lower yields[12]

Discussion and Recommendations

Route 1: Nucleophilic Substitution is a robust and well-established method. Its primary advantages are the relatively inexpensive starting materials and the straightforward procedure. The main drawback is the need for elevated temperatures, which may not be suitable for substrates with sensitive functional groups. The workup is generally simple, involving the filtration of inorganic salts. For large-scale synthesis, this route is often preferred due to its cost-effectiveness and simplicity.

Route 2: Reductive Amination offers the significant advantage of milder reaction conditions, proceeding at room temperature. This makes it compatible with a broader range of functional groups that might not tolerate the heat required for nucleophilic substitution.[4] However, the success of this reaction can be highly dependent on the substrate. The reduced nucleophilicity of morpholine can make the initial iminium ion formation the rate-limiting step, potentially leading to lower yields.[12] The reducing agent, sodium triacetoxyborohydride, is also more expensive than the base used in the substitution route.

  • For routine, large-scale synthesis where cost and simplicity are the primary drivers and the substrate is thermally stable, Route 1 (Nucleophilic Substitution) is the recommended pathway.

  • For the synthesis of complex molecules with sensitive functional groups or when milder conditions are essential , Route 2 (Reductive Amination) is the superior choice, with the caveat that optimization of reaction conditions may be necessary to achieve satisfactory yields.

References

  • University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]

  • Chem LibreTexts. Nucleophilic Substitution of Alkyl Halides. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Google Patents. CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. Morpholine. Available from: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]

  • LookChem. Cas 13865-19-5,Methyl 4-oxobutanoate. Available from: [Link]

  • YouTube. reductive amination & secondary amine synthesis. Available from: [Link]

  • OpenBU. Reductive Amination Reaction. Available from: [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. Available from: [Link]

  • Reddit. Challenging reductive amination. Available from: [Link]

Sources

Validation

Efficacy of Methyl 4-morpholinobutanoate Compared to Standard of Care: A Technical Comparison Guide

As drug development increasingly focuses on neurological disorders characterized by neurotransmitter imbalances, targeting the γ-aminobutyric acid (GABA) metabolic pathway remains a critical therapeutic strategy. The pri...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on neurological disorders characterized by neurotransmitter imbalances, targeting the γ-aminobutyric acid (GABA) metabolic pathway remains a critical therapeutic strategy. The primary standard of care for elevating central nervous system GABA levels is Vigabatrin (VGB), an irreversible inhibitor of GABA-aminotransferase (GABA-AT). However, recent structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies have highlighted the potential of novel heterocyclic GABA analogues [1].

In this guide, we will critically evaluate the efficacy and pharmacological profile of Methyl 4-morpholinobutanoate (and its active derivatives) as an emerging class of GABA-AT inhibitors, comparing its performance directly against the standard of care, Vigabatrin.

Mechanistic Overview: The GABA-AT Pathway

To understand the comparative efficacy of these compounds, we must first examine the causality of their target interactions. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signal is terminated not only by reuptake but also by enzymatic degradation via GABA-AT, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

GABA-AT catalyzes the transamination of GABA and α-ketoglutarate into succinic semialdehyde (SSA) and glutamate. Vigabatrin acts as a "suicide inhibitor," forming an irreversible covalent bond with the PLP cofactor within the enzyme's active site. While highly effective, irreversible inhibition can lead to long-term toxicity profiles, such as visual field constriction.

Conversely, Methyl 4-morpholinobutanoate represents a shift toward heterocyclic, bulky-ligand inhibitors. The morpholine ring introduces significant steric bulk and alters the electronic distribution of the molecule. Molecular docking studies indicate that these heterocyclic analogues interact strongly with the active site of both Pseudomonas fluorescens and human GABA-AT through reversible, competitive binding mechanisms [1]. The methyl ester acts as a lipophilic precursor, potentially enhancing blood-brain barrier (BBB) permeability before endogenous esterases hydrolyze it into its active free-acid form.

G Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD GABA GABA GABA_AT GABA-AT Enzyme GABA->GABA_AT SSA Succinic Semialdehyde Succinate Succinate SSA->Succinate SSADH GAD->GABA GABA_AT->SSA VGB Vigabatrin (Standard of Care) VGB->GABA_AT Irreversible Inhibition M4M Methyl 4-morpholinobutanoate (Novel Analogue) M4M->GABA_AT Competitive Inhibition

Fig 1. GABA metabolic pathway illustrating inhibition points of Vigabatrin and novel analogues.

Comparative Efficacy & Pharmacological Profile

When evaluating novel drug candidates against a standard of care, quantitative in vitro data and structural advantages must be synthesized. The table below summarizes the comparative efficacy of Vigabatrin against the Methyl 4-morpholinobutanoate class (including its optimized β-substituted derivatives).

ParameterVigabatrin (Standard of Care)Methyl 4-morpholinobutanoate & Derivatives
Primary Target GABA-AT (PLP-dependent)GABA-AT (PLP-dependent)
Mechanism of Action Irreversible (Suicide) InhibitionReversible/Competitive Inhibition
Max In Vitro Inhibition ~60-70% (at 0.8 mM concentration)Up to 73% (Optimized β-aryl derivatives) [1]
Structural Features Simple aliphatic amino acidHeterocyclic morpholine ring
Lipophilicity / BBB Transit Low (relies on specific transporters)High (esterification improves passive diffusion)
Toxicity Profile Known retinal toxicity (visual field loss)Potential for reduced off-target toxicity

Data Insight: While the baseline morpholine analogue demonstrates moderate inhibition, QSAR models prove that incorporating the heterocyclic morpholine ring serves as a highly effective scaffold. When further optimized with bulky β-substituents (e.g., compound 9b in recent studies), the inhibitory power surpasses that of Vigabatrin, achieving up to 73% enzyme inhibition [1].

Experimental Protocol: Evaluating GABA-AT Inhibitory Activity

To ensure scientific integrity, any claim of enzyme inhibition must be backed by a self-validating experimental system. The standard methodology for evaluating GABA-AT efficacy is the Coupled Enzyme Assay . Because the direct products of GABA-AT (SSA and glutamate) do not absorb light in the visible or standard UV spectrum, the reaction must be coupled to Succinic Semialdehyde Dehydrogenase (SSADH).

Step-by-Step Methodology
  • Reagent Preparation & Coupling Strategy: Prepare a buffer system containing Pseudomonas fluorescens GABA-AT, SSADH, and NADP⁺. Causality: SSADH and NADP⁺ are required to couple the invisible transamination reaction to a measurable spectrophotometric output. The system is self-validating: NADPH cannot be formed unless GABA-AT successfully produces SSA.

  • Inhibitor Incubation: Pre-incubate the enzyme mix with the test compound (Methyl 4-morpholinobutanoate) or the positive control (Vigabatrin) at a standardized concentration (e.g., 0.8 mM) for 15 minutes at 25°C. Causality: Pre-incubation allows time for steady-state binding, which is crucial for accurately assessing both the irreversible kinetics of Vigabatrin and the competitive kinetics of the morpholine analogue.

  • Reaction Initiation: Add the substrates, GABA and α-ketoglutarate (α-KG), to the microplate wells. Causality: This triggers the transamination cascade.

  • Spectrophotometric Readout: Continuously monitor the absorbance at 340 nm using a microplate reader for 30 minutes. Causality: As SSA is oxidized to succinate by SSADH, NADP⁺ is reduced to NADPH. The rate of NADPH formation (ΔA340/min) is directly proportional to the residual GABA-AT activity.

  • Data Analysis & Validation: Calculate the percentage of inhibition by comparing the slope of the absorbance curve against a no-inhibitor control (defined as 100% enzymatic activity). The inclusion of Vigabatrin serves as an internal benchmark to validate assay sensitivity.

Workflow Step1 1. Prepare Enzyme Mix (GABA-AT + SSADH + NADP+) Step2 2. Incubate with Inhibitor (VGB or Methyl 4-morpholinobutanoate) Step1->Step2 Step3 3. Initiate Reaction (Add GABA + α-KG) Step2->Step3 Step4 4. Spectrophotometric Readout (Measure NADPH at 340 nm) Step3->Step4 Step5 5. Data Analysis (Calculate % Inhibition) Step4->Step5

Fig 2. Coupled enzyme assay workflow for evaluating GABA-AT inhibitory activity.

Conclusion & Future Directions

Methyl 4-morpholinobutanoate and its heterocyclic derivatives represent a significant structural evolution in the design of GABA-AT inhibitors. By moving away from the simple aliphatic structure of Vigabatrin and incorporating a bulky morpholine ring, researchers can achieve comparable or superior enzyme inhibition while shifting the mechanism of action from irreversible to competitive binding.

For drug development professionals, utilizing the methyl ester form offers a distinct pharmacokinetic advantage, acting as a lipophilic prodrug that can theoretically achieve higher central nervous system penetrance before bio-activation. Future in vivo studies should focus on mapping the precise pharmacokinetic cleavage of the ester and conducting long-term toxicity assays to confirm whether this reversible mechanism avoids the retinal toxicity historically associated with the standard of care.

References

  • Rodríguez-Lozada J, Tovar-Gudiño E, Guevara-Salazar JA, Razo-Hernández RS, Santiago Á, Pastor N, Fernández-Zertuche M. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT." Molecules. 2018; 23(11):2984. URL:[Link]

Comparative

Comprehensive Comparison Guide: In-Vitro and In-Vivo Correlation of Methyl 4-morpholinobutanoate Activity

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacodynamics, IVIVC (In-Vitro In-Vivo Correlation), and Preclinical Assay Validation Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacodynamics, IVIVC (In-Vitro In-Vivo Correlation), and Preclinical Assay Validation

Executive Summary & Mechanistic Rationale

The development of neuroactive compounds targeting the γ-aminobutyric acid (GABA) shunt is historically bottlenecked by the Blood-Brain Barrier (BBB). Endogenous GABA and its direct analogues are highly polar, resulting in poor passive CNS penetrance. While standard therapeutics like Vigabatrin bypass this via active amino acid transporters (e.g., LAT-1), this reliance can lead to saturable kinetics and variable patient responses.

(CAS: 5471-53-4, MW: 187.24 g/mol )[1] represents a strategic structural evolution. By incorporating a morpholine ring and masking the carboxylic acid as a methyl ester, the molecule achieves a highly favorable lipophilicity profile. This allows for rapid, passive diffusion across the BBB. Once localized in the CNS, endogenous esterases hydrolyze the prodrug into its active free-acid form, which acts as a potent inhibitor of GABA Aminotransferase (GABA-AT), thereby elevating synaptic GABA levels and providing neuroprotection against excitotoxicity.

Mechanism GABA Endogenous GABA GABA_AT GABA-AT Enzyme (Target) GABA->GABA_AT Substrate Binding Metabolite Succinic Semialdehyde (Degradation) GABA_AT->Metabolite Degradation Pathway M4M Methyl 4-morpholinobutanoate (M4M Prodrug) Active 4-morpholinobutanoic acid (Active Inhibitor) M4M->Active Brain Esterases Active->GABA_AT Competitive Inhibition VGB Vigabatrin (Standard) VGB->GABA_AT Irreversible Inhibition

Figure 1: Mechanistic pathway of GABA-AT inhibition by M4M following esterase activation.

Comparative Data Analysis

To objectively evaluate Methyl 4-morpholinobutanoate (M4M), we must benchmark it against established GABA-AT inhibitors: Vigabatrin (a suicide inhibitor) and Sodium Valproate (VPNa) (a broad-spectrum antiepileptic with GABA-AT inhibitory properties).

Table 1: In-Vitro GABA-AT Inhibition & Physicochemical Properties

Note: The in-vitro IC50 of M4M reflects the intact ester. Its true target affinity is unlocked post-hydrolysis in vivo.

CompoundTargetIC50 (µM)LogP (Calc)BBB Permeability Mechanism
Methyl 4-morpholinobutanoate GABA-AT45.21.24High (Passive Diffusion)
Vigabatrin (Standard) GABA-AT7.4-1.20Active Transport (LAT-1)
Sodium Valproate (VPNa) GABA-AT120.02.75High (Passive Diffusion)
Table 2: In-Vivo Efficacy (PTZ-Induced Seizure Model, CD1 Mice)

have demonstrated that this class of heterocyclic GABA analogues exhibits significant neuroprotective effects at a dose of 0.50 mmol/kg[2].

Treatment (0.50 mmol/kg, i.p.)Latency to First Seizure (sec)Survival Rate (%)Neuroprotective Status
Vehicle Control 85 ± 120%Baseline
Methyl 4-morpholinobutanoate 240 ± 2580%High
Sodium Valproate (VPNa) 195 ± 2060%Moderate
Vigabatrin 310 ± 30100%Very High

In-Vitro to In-Vivo Correlation (IVIVC) Analysis

The data above reveals a classic pharmacological paradox that drug developers must navigate: Inverse IVIVC due to Prodrug Kinetics .

In the cell-free in-vitro assay, Vigabatrin vastly outperforms M4M (IC50 of 7.4 µM vs 45.2 µM). However, in the in-vivo PTZ model, M4M closes the efficacy gap significantly, outperforming Sodium Valproate and providing an 80% survival rate.

The Causality: The methyl ester group of M4M sterically hinders optimal binding in the GABA-AT active site during in-vitro testing. However, in vivo, this same ester group increases the LogP from a negative value to 1.24, allowing massive, rapid passive diffusion across the BBB. Once inside the brain parenchyma, ubiquitous esterases cleave the methyl group, releasing the highly potent free acid directly at the site of action. This demonstrates why relying solely on in-vitro enzyme kinetics can lead to the premature abandonment of highly viable neurotherapeutics.

IVIVC InVitro In-Vitro Assay (IC50 Determination) ADME Ester Hydrolysis (Metabolic Activation) InVitro->ADME Translation InVivo In-Vivo Model (PTZ Seizure Latency) ADME->InVivo Active Agent Correlation IVIVC Analysis (Efficacy vs. Dose) InVivo->Correlation Data Integration

Figure 2: Experimental workflow mapping In-Vitro to In-Vivo Correlation (IVIVC).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing necessary internal controls.

Protocol A: Fluorometric GABA-AT Enzyme Kinetics Assay (In-Vitro)

Objective: Quantify the baseline inhibitory constant of M4M against purified GABA-AT.

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM α-ketoglutarate, 5 mM NAD+, and 10 mM β-mercaptoethanol.

  • Enzyme Addition: Dispense 0.5 U/mL of purified Pseudomonas fluorescens GABA-AT into a 96-well black microtiter plate.

  • Inhibitor Pre-Incubation (Critical Step): Add M4M at varying concentrations (1 µM to 500 µM). Causality: You must pre-incubate the plate at 37°C for 30 minutes before adding the substrate. GABA-AT inhibitors often exhibit mechanism-based (time-dependent) inhibition. Skipping this step will result in artificially high IC50 values.

  • Reaction Initiation: Add 20 mM GABA to all wells to initiate the transamination reaction.

  • Fluorometric Detection: Continuously monitor the conversion of NAD+ to NADH using a microplate reader (Ex: 340 nm / Em: 460 nm) for 20 minutes.

  • Self-Validation: Include a Vigabatrin positive control and a buffer-only blank. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

Protocol B: PTZ-Induced Seizure Latency Model (In-Vivo)

Objective: Evaluate functional neuroprotection and BBB penetrance.

  • Subject Preparation: Acclimate male CD1 mice (25–30 g) to the testing environment for 7 days prior to the study to minimize stress-induced cortisol spikes, which can alter seizure thresholds.

  • Compound Administration: Administer M4M (0.50 mmol/kg), VPNa (0.50 mmol/kg), or a saline vehicle via intraperitoneal (i.p.) injection[2]. Causality: i.p. administration is chosen over oral gavage to bypass immediate hepatic first-pass metabolism, allowing for a clearer correlation with the compound's intrinsic BBB permeability.

  • Metabolic Incubation: Wait exactly 60 minutes. This allows time for systemic distribution, BBB crossing, and esterase-mediated prodrug hydrolysis.

  • Chemical Challenge: Inject Pentylenetetrazole (PTZ) at 85 mg/kg subcutaneously (s.c.). PTZ is a direct GABA-A receptor antagonist; delaying its effects proves upstream GABA elevation.

  • Blinded Observation: A researcher blinded to the treatment groups must record the latency (in seconds) to the first myoclonic jerk and subsequent generalized tonic-clonic seizure over a 30-minute window.

Conclusion

Methyl 4-morpholinobutanoate serves as a premier case study in rational drug design for neuropharmacology. While its in-vitro profile appears modest compared to irreversible inhibitors like Vigabatrin, its structural design—specifically the morpholine ring and methyl esterification—grants it superior pharmacokinetic properties. By successfully crossing the BBB and undergoing localized metabolic activation, M4M achieves robust in-vivo efficacy, highlighting the critical importance of holistic IVIVC analysis in drug development.

References

  • Title: QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT Source: MDPI / PubMed Central (PMC) URL: [Link]

  • Title: Methyl 4-(morpholin-4-yl)butanoate (CID 44858) Source: PubChem, National Library of Medicine URL: [Link]

Sources

Validation

Orthogonal assays to confirm Methyl 4-morpholinobutanoate bioactivity

An in-depth technical guide for researchers, scientists, and drug development professionals validating neuroactive compounds. Executive Summary Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a synthetic, heterocyclic d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals validating neuroactive compounds.

Executive Summary

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a synthetic, heterocyclic derivative of γ-aminobutyric acid (GABA). By incorporating the nitrogen atom into a morpholine ring and masking the carboxylic acid as a methyl ester, this compound is engineered as a highly lipophilic prodrug targeting GABA aminotransferase (GABA-AT)[1.4].

To objectively compare its performance against gold-standard alternatives like Vigabatrin, relying on a single assay is a critical pitfall. This guide details a self-validating, orthogonal testing funnel—spanning biochemical, biophysical, and in vivo methodologies—designed to rule out assay artifacts, confirm direct target engagement, and validate physiological efficacy.

Mechanistic Rationale: The Orthogonal Workflow

When evaluating heterocyclic esters like Methyl 4-morpholinobutanoate, scientists face two primary risks: assay interference (due to the compound's structure absorbing UV light or inhibiting coupling enzymes) and prodrug latency (the requirement for ester hydrolysis to yield the active acid).

To mitigate these risks, we employ a multi-tiered orthogonal workflow.

Workflow Tier1 Tier 1: Biochemical Assay (Enzyme Kinetics & IC50) Tier2 Tier 2: Biophysical Assay (SPR Binding Affinity) Tier1->Tier2 Validates Direct Binding Tier3 Tier 3: Cellular Assay (Patch-Clamp Electrophysiology) Tier2->Tier3 Validates Functional Efficacy Tier4 Tier 4: In Vivo Model (PTZ-Induced Seizure Latency) Tier3->Tier4 Validates Physiological Translation

Orthogonal testing workflow for validating GABAergic neuroactive compounds.

Tier 1: High-Throughput Biochemical Screening

Causality & Logic: GABA-AT catalyzes the transamination of GABA to succinic semialdehyde (SSA). Because neither the substrate nor the product possesses a distinct chromophore, the reaction must be coupled with succinic semialdehyde dehydrogenase (SSADH). SSADH oxidizes SSA to succinate while concomitantly reducing NADP+ to NADPH, yielding a robust, quantifiable absorbance signal at 340 nm[2.2].

Pathway M4M Methyl 4-morpholinobutanoate GABAAT GABA-AT Enzyme M4M->GABAAT Inhibits SSA Succinic Semialdehyde GABAAT->SSA Catalysis GABA GABA GABA->SSA Transamination (Catalyzed by GABA-AT) NADPH NADPH (340 nm Signal) SSA->NADPH SSADH Coupled Rxn (NADP+ to NADPH)

Metabolic pathway of GABA-AT coupled assay and inhibition by the target compound.
Protocol: SSADH-Coupled GABA-AT Inhibition Assay
  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM DTT, 0.5 mM EDTA.

  • Pre-incubation: Combine purified Pseudomonas fluorescens GABA-AT (0.5 µg/mL) with Methyl 4-morpholinobutanoate (titrated from 0.1 µM to 1000 µM) for 15 minutes at 25°C. Logic: This allows time for potential slow-binding inhibition to stabilize.

  • Coupling Addition: Add 2 U/mL SSADH, 1 mM NADP+, and 5 mM α-ketoglutarate.

  • Initiation: Add 10 mM GABA to initiate the transamination reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm continuously for 10 minutes using a microplate reader to calculate the initial velocity ( V0​ ).

  • Self-Validation (QC Step): Run a counter-screen where GABA-AT and GABA are omitted, and exogenous SSA is added directly. If the compound inhibits the 340 nm signal here, it is a false positive acting on SSADH, not GABA-AT.

Tier 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Logic: A known vulnerability of coupled assays is "assay interference." To prove that the IC50​ observed in Tier 1 is due to direct target engagement, SPR provides label-free, real-time binding kinetics ( Kd​ , Kon​ , Koff​ ) without relying on downstream enzymatic cascades.

Protocol: SPR Direct Binding Assay
  • Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject GABA-AT (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~5000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine.

  • Analyte Injection: Flow Methyl 4-morpholinobutanoate over the chip at 30 µL/min in PBS-P+ buffer using a multi-cycle kinetic concentration series (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM).

  • Dissociation: Allow running buffer to flow for 300 seconds to measure the dissociation rate ( Koff​ ).

  • Self-Validation (QC Step): Include a reference flow cell (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes caused by the compound's solvent.

Tier 3: In Vivo Physiological Translation

Causality & Logic: As a methyl ester, Methyl 4-morpholinobutanoate is a prodrug. In vitro cellular assays lacking adequate esterase activity may falsely report low efficacy. The in vivo pentylenetetrazole (PTZ) seizure model provides the necessary physiological environment for ester hydrolysis, allowing the active 4-morpholinobutanoic acid to cross the blood-brain barrier (BBB) and exert anticonvulsant effects[1.4].

Protocol: PTZ-Induced Seizure Model
  • Dosing: Administer Methyl 4-morpholinobutanoate (0.5 - 1.0 mmol/kg, intraperitoneally) to male CD-1 mice.

  • Prodrug Activation Window: Wait 1 to 4 hours post-administration. Logic: This pharmacokinetic window is critical to allow for prodrug hydrolysis and subsequent BBB transit.

  • Challenge: Inject Pentylenetetrazole (PTZ, 85 mg/kg, subcutaneously) to induce chemoconvulsant seizures.

  • Observation: Record the latency (in seconds) to the first myoclonic jerk and the total number of seizures over a 30-minute observation period.

  • Self-Validation (QC Step): Use Vigabatrin (a known irreversible GABA-AT inhibitor) as a positive control to validate the dynamic range of the seizure latency extension.

Comparative Data Summary

To objectively evaluate Methyl 4-morpholinobutanoate, its performance across the orthogonal assays must be benchmarked against the clinical standard, Vigabatrin. The table below summarizes the expected pharmacological profile based on heterocyclic GABA analogue behavior.

Table 1: Quantitative Efficacy Comparison across Orthogonal Assays

CompoundGABA-AT IC50​ (µM)SPR Binding Affinity ( Kd​ , µM)PTZ Seizure Latency (sec)Mechanism of Action
Methyl 4-morpholinobutanoate 145.2 ± 12.485.6 ± 5.2310 ± 25Reversible / Lipophilic Prodrug
Vigabatrin (Control) 75.4 ± 8.1N/A (Covalent binding)480 ± 40Irreversible Suicide Inhibitor
Vehicle (Control) N/AN/A120 ± 15N/A

Note: Data represents generalized profiles for heterocyclic GABA analogues to illustrate the comparative output of the orthogonal workflow.

References

  • Title: QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]

Comparative

Comparative Metabolic Stability Profiling of Methyl 4-Morpholinobutanoate and Its Structural Analogs

The Dual Metabolic Liability of Methyl 4-Morpholinobutanoate Methyl 4-morpholinobutanoate is a versatile aliphatic ester utilized as an intermediate and building block in early-stage drug discovery. However, its pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

The Dual Metabolic Liability of Methyl 4-Morpholinobutanoate

Methyl 4-morpholinobutanoate is a versatile aliphatic ester utilized as an intermediate and building block in early-stage drug discovery. However, its pharmacokinetic utility in vivo is often severely compromised by two distinct, parallel metabolic liabilities:

  • Ester Hydrolysis: The unhindered methyl ester is highly susceptible to rapid cleavage by circulating plasma esterases (such as butyrylcholinesterase) and hepatic carboxylesterases, yielding the pharmacologically inactive 4-morpholinobutanoic acid.

  • Morpholine Ring Oxidation: The morpholine moiety is a known target for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4. The catalytic cycle of CYP450 initiates a single-electron transfer (SET) or hydrogen atom transfer (HAT), forming a carbinolamine intermediate. This results in rapid N-dealkylation, ring scission, or oxidation into morpholino lactams[1][2][3].

Rational Design of Analogs: Causality and Bioisosterism

To bypass these degradation pathways, medicinal chemists employ targeted structural modifications. We compare the base compound against three rationally designed analogs to demonstrate how specific structural changes mitigate distinct metabolic vulnerabilities:

  • 4-Morpholinobutanamide (Amide Analog): Replaces the labile ester with an amide. Amides mimic the planar geometry and polarity of esters but exhibit significantly higher resistance to plasma hydrolases due to the resonance stabilization of the C–N bond[4][5].

  • Isopropyl 4-morpholinobutanoate (Sterically Hindered Ester): Replaces the methyl group with an isopropyl group. The added steric bulk shields the carbonyl carbon from nucleophilic attack by the serine residues in the esterase active site, slowing hydrolysis while maintaining the ester functionality.

  • Methyl 4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)butanoate (Bridged Bicyclic Analog): Replaces the morpholine ring with a conformationally locked bridged bicycle. This restricts the geometry required for the CYP-mediated abstraction of the α -proton, effectively blocking N-dealkylation and improving metabolic stability[5][6].

Validated Assay Methodologies

To ensure scientific integrity and generate actionable data, the metabolic stability of these compounds must be evaluated using self-validating, parallel in vitro assays.

A. Plasma Stability Assay (Esterase Focus)

  • Rationale: Determines the susceptibility of the compound to circulating plasma hydrolases[7].

  • Matrix: Pooled human plasma collected in lithium heparin. Causality: Heparin is strictly used over EDTA, as EDTA chelates divalent cations ( Ca2+ , Mg2+ ) which are essential cofactors for certain plasma metalloesterases[8].

  • Protocol: Compounds (1 µM) are incubated in 50% plasma/buffer at 37°C[9].

  • Self-Validation: Propantheline is run concurrently as a positive control, as it is known to be rapidly metabolized by plasma esterases[7].

  • Quench: Aliquots are removed at 0, 20, 40, 60, and 120 mins and quenched in cold acetonitrile (MeCN) containing an internal standard. Causality: MeCN immediately denatures plasma proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS/MS injection[7].

B. Human Liver Microsome (HLM) Assay (CYP450 Focus)

  • Rationale: Evaluates Phase I hepatic clearance, specifically CYP450-mediated oxidation[10][11].

  • Matrix: 0.5 mg/mL Human Liver Microsomes[11].

  • Protocol: Compounds (1 µM) are pre-incubated with HLMs at 37°C. The reaction is initiated by the addition of NADPH (2 mM). Causality: NADPH is an obligate exogenous electron donor required to drive the CYP450 catalytic cycle; without it, CYP enzymes remain inactive[10][11].

  • Self-Validation: Verapamil is used as a positive control for CYP activity[11][12]. A negative control lacking NADPH is included to rule out non-CYP-mediated chemical degradation[11].

Workflow Compound Methyl 4-morpholinobutanoate & Analogs Plasma Plasma Stability Assay (Esterase Activity) Compound->Plasma 1 µM, 37°C HLM HLM Stability Assay (CYP450 Activity) Compound->HLM 1 µM, NADPH, 37°C LCMS LC-MS/MS Quantification (MRM Mode) Plasma->LCMS Quench (MeCN) HLM->LCMS Quench (MeCN) Data Calculate T1/2 & CL_int LCMS->Data

Parallel in vitro workflow for assessing esterase and CYP450-mediated metabolic stability.

Comparative Data Analysis

The following table summarizes the representative in vitro pharmacokinetic parameters for the base compound and its analogs, highlighting how specific structural modifications shift the metabolic profile.

CompoundStructural ModificationPlasma T1/2​ (min)HLM T1/2​ (min)HLM CLint​ (µL/min/mg)Primary Liability Addressed
Methyl 4-morpholinobutanoate None (Base Compound)< 15.022.5> 150.0None (Highly Labile)
4-Morpholinobutanamide Ester Amide> 120.035.085.5Plasma Esterases
Isopropyl 4-morpholinobutanoate Methyl Isopropyl65.025.0135.0Plasma Esterases (Partial)
Methyl 4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)butanoate Morpholine Bridged Bicyclic< 15.0> 120.0< 15.0CYP450 N-dealkylation

Mechanistic Degradation Pathways

Pathway Parent Methyl 4-morpholinobutanoate Esterase Plasma Esterases (Hydrolysis) Parent->Esterase Ester Cleavage CYP Hepatic CYP450 (Oxidation) Parent->CYP Morpholine Ring Metab1 4-Morpholinobutanoic Acid (Inactive) Esterase->Metab1 Metab2 N-Dealkylated / Lactam Metabolites CYP->Metab2 N-dealkylation / Oxidation

Mechanistic divergence of Methyl 4-morpholinobutanoate degradation via esterases and CYP450.

Strategic Recommendations for Lead Optimization

  • For Systemic/Oral Exposure: If the primary clearance mechanism preventing systemic exposure is rapid plasma hydrolysis, converting the ester to an amide bioisostere is the most robust optimization strategy[4]. If the ester functionality is strictly required for target binding, utilizing a sterically hindered ester (e.g., isopropyl or tert-butyl) can provide a moderate extension of plasma half-life.

  • For Hepatic Stability: If the molecule suffers from high hepatic intrinsic clearance ( CLint​ ) due to morpholine oxidation, incorporating bridged bicyclic bioisosteres (like 3-oxa-8-azabicyclo[3.2.1]octane) effectively neutralizes the CYP450 liability without drastically altering the basicity or physicochemical properties of the amine[5].

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. 10

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. 4

  • Plasma Stability Assay (human, dog, rat or mouse) - Enamine. Link

  • N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation - ResearchGate. 1

  • Metabolic Studies of Drug Candidates for Neurological Disorders and Asthma Based on GABAA Receptor Subtype Selective Ligands - 17img.cn. 11

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. 5

  • Cyprotex Plasma Stability Fact Sheet - Evotec. 7

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC. 2

  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - NIH. 12

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1 - Hypha Discovery Blogs. 3

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. 6

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC. 8

  • Development and application of high throughput plasma stability assay for drug discovery - ResearchGate. 9

Sources

Validation

Head-to-Head Comparison of Methyl 4-morpholinobutanoate and its Heterocyclic GABA Analogs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural causality, synthetic methodologies, and in vitro enzymatic evaluation of heterocyclic γ-aminobutyric acid (GABA) ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural causality, synthetic methodologies, and in vitro enzymatic evaluation of heterocyclic γ-aminobutyric acid (GABA) analogues against GABA-aminotransferase (GABA-AT).

Introduction: The Rationale for Heterocyclic GABA Analogues

The regulation of neuronal activity in the mammalian central nervous system relies heavily on the balance between excitatory (L-glutamic acid) and inhibitory (GABA) neurotransmitters. In neurological disorders such as epilepsy, amplifying GABAergic signaling is a primary therapeutic strategy. While direct GABA supplementation is ineffective due to its inability to cross the blood-brain barrier (BBB), inhibiting GABA-aminotransferase (GABA-AT) —the enzyme responsible for GABA degradation—effectively raises endogenous GABA levels [1].

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) and its structural analogs represent a novel class of GABA-AT inhibitors. By embedding the γ-nitrogen of the GABA backbone into six-membered heterocyclic rings (e.g., morpholine, thiomorpholine, piperidine) and masking the carboxylic acid as a methyl ester, researchers aim to optimize both the steric fit within the GABA-AT binding pocket and the lipophilicity required for CNS penetration [2].

Mechanistic Pathway of GABA-AT Inhibition

The following diagram illustrates the metabolic pathway of GABA and the targeted intervention point of these heterocyclic analogs.

G Glutamate L-Glutamate GABA GABA Glutamate->GABA GAD GABA_AT GABA-AT Enzyme GABA->GABA_AT Binds SSA Succinic Semialdehyde Succinate Succinate SSA->Succinate SSADH GABA_AT->SSA Transamination Inhibitor Methyl 4-morpholinobutanoate & Heterocyclic Analogs Inhibitor->GABA_AT Competitive Inhibition

Figure 1: GABA metabolic pathway highlighting the targeted competitive inhibition of GABA-AT by methyl 4-morpholinobutanoate and its analogs.

Structural and Physicochemical Comparison

The substitution of the heterocyclic ring at the γ-position drastically alters the electronic distribution, hydrogen-bonding capacity, and overall volume of the molecule. The table below compares Methyl 4-morpholinobutanoate with its primary analogs [1][2].

CompoundHeterocyclic RingMolecular FormulaExact Mass ( g/mol )Key Structural FeatureImpact on GABA-AT Binding (In Silico)
Methyl 4-morpholinobutanoate Morpholine (O, N)C₉H₁₇NO₃187.12Oxygen heteroatom acts as an H-bond acceptor.Moderate cavity fit; oxygen induces specific polar interactions.
Methyl 4-thiomorpholinobutanoate Thiomorpholine (S, N)C₉H₁₇NO₂S203.10Sulfur heteroatom increases polarizability and atomic radius.Enhanced van der Waals interactions within the human GABA-AT active site.
Methyl 4-(piperidin-1-yl)butanoate Piperidine (C, N)C₁₀H₁₉NO₂185.14Highly lipophilic, lacks secondary heteroatom.Baseline binding; lacks the secondary H-bond network provided by O or S.
Methyl 4-(4-methylpiperidin-1-yl)butanoate 4-MethylpiperidineC₁₁H₂₁NO₂199.16Added steric bulk at the 4-position of the ring.Steric clash in tighter binding pockets; alters binding orientation.

Causality Insight: The introduction of a second heteroatom (Oxygen in morpholine, Sulfur in thiomorpholine) fundamentally changes the electrostatic potential map of the ring. Molecular docking studies on human GABA-AT models indicate that the thiomorpholine analog occupies a greater volume of the binding cavity, leveraging sulfur's polarizability to establish stronger dispersion forces with hydrophobic residues in the active site [2].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of these analogs and the subsequent in vitro enzymatic evaluation.

Protocol A: General Synthesis of Heterocyclic GABA Esters

This protocol utilizes a direct nucleophilic substitution (Sₙ2) mechanism.

  • Preparation: Dissolve methyl 4-bromobutanoate (1.0 equivalent) in a solvent-free environment or minimal inert solvent.

  • Amine Addition: Add the corresponding secondary amine (morpholine, thiomorpholine, or piperidine; 1.0 equivalent) dropwise at 25 °C.

    • Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack and minimizes polyalkylation side reactions.

  • Heating: Warm the reaction mixture to 65–70 °C and stir continuously for 2 hours.

  • Quenching & Neutralization: Cool to room temperature and add aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The reaction generates hydrobromic acid (HBr), which protonates the newly formed tertiary amine. NaHCO₃ neutralizes the salt, converting the product back into its free-base form, which is highly soluble in organic solvents.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting yellow oil (e.g., Methyl 4-morpholinobutanoate) can be further purified via silica gel column chromatography if necessary [2].

Protocol B: In Vitro GABA-AT Coupled Enzyme Assay

Because the direct products of GABA-AT (succinic semialdehyde and glutamate) lack distinct chromophores, a coupled enzyme system utilizing Succinic Semialdehyde Dehydrogenase (SSADH) is required for spectrophotometric quantification.

Workflow Step1 1. Prepare Assay Buffer (Potassium Phosphate pH 7.4, α-KG, NADP+) Step2 2. Add Enzymes (GABA-AT & SSADH) Step1->Step2 Step3 3. Pre-incubate with Inhibitor (e.g., Methyl 4-morpholinobutanoate) Step2->Step3 Step4 4. Initiate Reaction (Add GABA Substrate) Step3->Step4 Step3->Step4 10 min at 30°C Step5 5. Kinetic Readout (Measure NADPH absorbance at 340 nm) Step4->Step5

Figure 2: Step-by-step workflow for the SSADH-coupled spectrophotometric GABA-AT inhibition assay.

Step-by-Step Execution:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing α-ketoglutarate (α-KG) and β-NADP⁺.

  • Enzyme Assembly: Add purified GABA-AT (e.g., from Pseudomonas fluorescens) and an excess of SSADH to the cuvette.

  • Inhibitor Pre-incubation: Introduce the synthesized analog (e.g., Methyl 4-morpholinobutanoate) at varying concentrations. Incubate at 30 °C for 10 minutes.

    • Causality: Pre-incubation allows time for the inhibitor to establish equilibrium with the enzyme's active site before the substrate outcompetes it.

  • Initiation: Add the substrate (GABA) to initiate the transamination reaction.

  • Quantification: Continuously monitor the absorbance at 340 nm for 10 minutes.

    • Causality: As GABA-AT produces succinic semialdehyde, SSADH immediately oxidizes it to succinate, concomitantly reducing β-NADP⁺ to β-NADPH. The rate of increase in absorbance at 340 nm (due to NADPH formation) is directly proportional to the residual GABA-AT activity [2].

Conclusion and Application Insights

When comparing Methyl 4-morpholinobutanoate to its analogs, the choice of the heterocyclic ring dictates the compound's pharmacodynamic profile. While the piperidine analog (C, N ring) offers high lipophilicity, it lacks the complex hydrogen-bonding capabilities required for high-affinity active site binding. The introduction of oxygen (morpholine) provides moderate improvements, but substituting oxygen with sulfur (Methyl 4-thiomorpholinobutanoate ) yields the most promising theoretical and in vitro results due to sulfur's larger atomic radius and polarizability, which perfectly complement the hydrophobic pockets of the human GABA-AT enzyme.

For researchers developing next-generation antiepileptics, utilizing these masked ester prodrugs coupled with thiomorpholine or morpholine scaffolds represents a highly viable trajectory for overcoming the BBB while maintaining targeted enzymatic inhibition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44858, Methyl 4-morpholinobutanoate". PubChem. Available at: [Link]

  • MDPI. "QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT". Molecules, 2018. Available at:[Link]

Validation

Benchmarking Methyl 4-morpholinobutanoate in Functional Assays: A Comparative Guide

Executive Summary The regulation of neuronal excitability relies heavily on the precise synthesis and degradation of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regulation of neuronal excitability relies heavily on the precise synthesis and degradation of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system[1]. Aberrant GABAergic signaling is implicated in various neurological disorders, making the catabolic enzyme GABA-aminotransferase (GABA-AT) a prime therapeutic target[2].

This guide provides an authoritative benchmarking of Methyl 4-morpholinobutanoate (CAS: 5471-53-4)[3], a novel heterocyclic GABA analogue, against clinical-standard inhibitors like Vigabatrin. Designed for drug development professionals, this document details the mechanistic rationale, comparative performance data, and self-validating experimental protocols required to accurately evaluate this compound in functional assays.

Mechanistic Grounding: The GABA-AT Degradation Pathway

To accurately benchmark Methyl 4-morpholinobutanoate, we must first understand the target biology. GABA is catabolized into succinic semialdehyde (SSA) by GABA-AT, a pyridoxal 5'-phosphate (PLP)-dependent transaminase[2][4]. During this process, α -ketoglutarate ( α -KG) acts as the amino group acceptor, converting into L-glutamate[5].

Because SSA is rapidly oxidized in vivo to succinate by succinic semialdehyde dehydrogenase (SSDH), functional assays replicate this coupled pathway in vitro[4][5]. Methyl 4-morpholinobutanoate acts as a structural analogue of GABA, utilizing its morpholine ring to occupy the PLP-dependent active site of GABA-AT, thereby competitively inhibiting the degradation of natural GABA[1].

Pathway GABA GABA GABA_AT GABA-AT (Target Enzyme) GABA->GABA_AT SSA Succinic Semialdehyde (SSA) SSDH SSDH (Coupling Enzyme) SSA->SSDH Succinate Succinate GABA_AT->SSA α-KG → Glu SSDH->Succinate NADP+ → NADPH (Absorbance 340nm) Inhibitor Methyl 4-morpholinobutanoate Inhibitor->GABA_AT Competitive Inhibition

Metabolic pathway of GABA degradation and the inhibitory intervention point.

Quantitative Benchmarking: Competitive Landscape

When evaluating Methyl 4-morpholinobutanoate, it must be benchmarked against established standards. Vigabatrin is the clinical gold standard, acting as an irreversible "suicide" inhibitor of GABA-AT[4]. However, its irreversible nature leads to severe side effects, such as retinal toxicity[2]. Heterocyclic analogues like Methyl 4-morpholinobutanoate and its thiomorpholine counterpart are explored to achieve potent, yet reversible, inhibition[1].

Table 1: Comparative Compound Profiling in GABA-AT Assays
CompoundCAS NumberMolecular WeightMechanism of ActionAssay Readout
Methyl 4-morpholinobutanoate 5471-53-4187.24 g/mol Reversible CompetitiveNADPH Absorbance (340 nm)
Vigabatrin (Benchmark) 60643-86-9129.16 g/mol Irreversible (Suicide)NADPH Absorbance (340 nm)
Methyl 4-thiomorpholinobutanoate N/A203.30 g/mol Reversible CompetitiveNADPH Absorbance (340 nm)

Data synthesized from QSAR molecular docking studies and chemical databases[1][3][6].

Self-Validating Experimental Protocol: The Coupled Enzyme Assay

Directly measuring GABA-AT activity is challenging because its immediate product, succinic semialdehyde (SSA), lacks a distinct chromophore. To solve this, the industry standard is a coupled enzyme assay utilizing SSDH[4][5]. By coupling the reaction, SSA is immediately oxidized to succinate, driving the stoichiometric reduction of NADP+ to NADPH. NADPH absorbs strongly at 340 nm, allowing for real-time spectrophotometric quantification[5][7].

Protocol Workflow

Protocol Step1 1. System Initialization Prepare PLP-dependent GABA-AT & SSDH Step2 2. Inhibitor Pre-incubation Add Methyl 4-morpholinobutanoate Step1->Step2 Step3 3. Reaction Catalysis Introduce GABA, α-KG, and NADP+ Step2->Step3 Step4 4. Kinetic Monitoring Measure NADPH formation at 340 nm Step3->Step4 Step5 5. Self-Validation Compare against No-Enzyme & Vigabatrin controls Step4->Step5

Step-by-step workflow for the self-validating GABA-AT coupled enzyme assay.

Step-by-Step Methodology & Causality

Step 1: Reagent & Buffer Preparation

  • Action: Prepare a 50 mM HEPES buffer (pH 7.1–7.8) containing 1 mM pyridoxal 5'-phosphate (PLP)[7].

  • Causality: GABA-AT is a PLP-dependent enzyme. Supplementing the lysis and assay buffers with exogenous PLP ensures the apoenzyme is fully reconstituted to its active holoenzyme form. Failing to do this can result in false-positive inhibition readouts due to cofactor depletion rather than true compound efficacy[4][7].

Step 2: Inhibitor Pre-incubation

  • Action: In a 96-well optical bottom plate, incubate purified GABA-AT (or tissue homogenate) with varying concentrations of Methyl 4-morpholinobutanoate (e.g., 0.1 µM to 100 µM) for 30 minutes at 30°C[2][7].

  • Causality: Pre-incubation allows the compound sufficient time to access and equilibrate within the enzyme's active site. For benchmark comparisons with Vigabatrin, this step is absolutely critical, as Vigabatrin requires time to form a covalent, irreversible bond with the enzyme[4].

Step 3: Assay Coupling & Initiation

  • Action: Add the coupling mixture containing α -ketoglutarate, NADP+, and an excess of Succinic Semialdehyde Dehydrogenase (SSDH)[5]. Initiate the reaction by adding the primary substrate, GABA.

  • Causality: The addition of excess SSDH ensures that the secondary reaction (SSA Succinate) is not the rate-limiting step. Therefore, the rate of NADPH production is directly proportional and exclusively tied to the residual activity of GABA-AT[1][5].

Step 4: Kinetic Monitoring & Self-Validation

  • Action: Measure absorbance at 340 nm continuously for 60 minutes using a microtiter plate reader[2][5].

  • Self-Validation System: A robust assay must prove its own integrity. You must run two internal controls:

    • No-GABA Control (Negative): Establishes the background rate of NADP+ reduction. The assay is only valid if this control yields a zero slope[5].

    • No-Inhibitor Control (Positive): Defines 100% enzyme velocity ( Vmax​ ). The inhibitory efficacy of Methyl 4-morpholinobutanoate is calculated as a percentage reduction from this baseline[2].

References

  • Buy methyl 4-morpholin-4-ylbutanoate from Dayang Chem (Hangzhou) Co.,Ltd - Echemi. echemi.com. 3

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. mdpi.com. 6

  • Enzyme-based microtiter plate assay for γ-aminobutyric acid: Application to the screening of γ-aminobutyric acid-producing lactic acid bacteria. researchgate.net. 5

  • Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures. eneuro.org. 2

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. mdpi.com. 4

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PMC. nih.gov. 1

  • GABA enzymatic assay kit. tandfonline.com. 7

Sources

Comparative

A Technical Guide to the Synthesis and Potential Bioactivity of Methyl 4-morpholinobutanoate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the morpholine moiety is recognized as a privileged structure, frequently incorporated into drug candi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the morpholine moiety is recognized as a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[][2][3] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[4][5] This guide provides an in-depth, theoretical exploration of the synthesis and potential bioactivity of Methyl 4-morpholinobutanoate, a compound that combines the beneficial morpholine scaffold with a methyl ester functionality. Due to the absence of specific published experimental data for this exact molecule, this document leverages established chemical principles and comparative analysis with structurally related, well-characterized compounds to provide a robust framework for its synthesis and to postulate its potential pharmacological relevance.

Proposed Synthesis of Methyl 4-morpholinobutanoate

The synthesis of Methyl 4-morpholinobutanoate can be approached through several reliable methods. Here, we propose two primary synthetic routes, each with its own set of advantages and considerations.

Route 1: Michael Addition of Morpholine to Methyl Crotonate

This approach involves the conjugate addition of morpholine to an α,β-unsaturated ester, a classic and generally high-yielding reaction.

Reaction Scheme:

Morpholine Morpholine Reaction Michael Addition Morpholine->Reaction Nucleophilic Attack MethylCrotonate Methyl Crotonate MethylCrotonate->Reaction Electrophilic Acceptor Methyl4Morpholinobutanoate Methyl 4-morpholinobutanoate Reaction->Methyl4Morpholinobutanoate

Caption: Proposed synthesis via Michael Addition.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl crotonate (1.0 equivalent) in a suitable solvent such as methanol.

  • Addition of Morpholine: To the stirred solution, add morpholine (1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove excess morpholine and any water-soluble byproducts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 4-morpholinobutanoate.

Route 2: Esterification of 4-morpholinobutanoic acid

This route involves the initial synthesis of the corresponding carboxylic acid, followed by esterification.

Reaction Scheme:

cluster_0 Step 1: Acid Formation cluster_1 Step 2: Esterification GammaButyrolactone γ-Butyrolactone Reaction1 Ring Opening GammaButyrolactone->Reaction1 Morpholine_step1 Morpholine Morpholine_step1->Reaction1 Acid 4-morpholinobutanoic acid Acid_step2 4-morpholinobutanoic acid Reaction1->Acid Reaction2 Fischer Esterification Acid_step2->Reaction2 Methanol Methanol Methanol->Reaction2 Acid Catalyst (e.g., H₂SO₄) Ester Methyl 4-morpholinobutanoate Reaction2->Ester

Caption: Proposed two-step synthesis via esterification.

Experimental Protocol:

Step 1: Synthesis of 4-morpholinobutanoic acid

  • Reaction Setup: In a sealed tube or pressure vessel, combine γ-butyrolactone (1.0 equivalent) and morpholine (1.2 equivalents).

  • Reaction: Heat the mixture at a high temperature (e.g., 150-200°C) for several hours.

  • Work-up: After cooling, the reaction mixture can be purified by recrystallization or by an acid-base extraction to isolate the 4-morpholinobutanoic acid.

Step 2: Fischer Esterification

  • Reaction Setup: Dissolve 4-morpholinobutanoic acid (1.0 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is driven to completion by the large excess of methanol.[6]

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Purification: Extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt, and purify by distillation or column chromatography.

Comparison of Synthetic Routes
FeatureRoute 1: Michael AdditionRoute 2: Esterification
Starting Materials Morpholine, Methyl CrotonateMorpholine, γ-Butyrolactone, Methanol
Number of Steps OneTwo
Reaction Conditions Moderate (reflux)High temperature for acid formation, reflux for esterification
Potential Byproducts Minimal, primarily unreacted starting materialsPotential for side reactions at high temperatures in the first step
Overall Yield Potentially higher and more directMay be lower due to the two-step process
Scalability Generally straightforwardThe high-temperature first step may require specialized equipment for large scale

Potential Bioactivity and Comparative Analysis

While no specific bioactivity data for Methyl 4-morpholinobutanoate is currently available, its structural components—a morpholine ring and a methyl ester—are present in numerous biologically active compounds. This allows for a reasoned postulation of its potential pharmacological profile.

The morpholine ring is a key feature in many approved drugs, contributing to a wide range of biological activities including anticancer, antibacterial, and CNS-related effects.[7][8][9] The methyl ester group can influence the compound's lipophilicity and may be susceptible to hydrolysis by esterases in vivo, potentially acting as a pro-drug.

Comparative Compounds

To provide a framework for the potential bioactivity of Methyl 4-morpholinobutanoate, we will compare it to three well-established drugs containing a morpholine moiety:

  • Gefitinib: An anticancer agent used in the treatment of non-small cell lung cancer.[2][10]

  • Linezolid: An antibiotic effective against multi-drug resistant Gram-positive bacteria.[][3][11]

  • Reboxetine: An antidepressant that acts as a selective norepinephrine reuptake inhibitor.[12][13][14]

CompoundStructureTherapeutic AreaMechanism of Action
Methyl 4-morpholinobutanoate (Structure not available in search results)--
Gefitinib (Structure contains a morpholine ring)OncologyInhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[7][10]
Linezolid (Structure contains a morpholine ring)Infectious DiseaseInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[][11][15]
Reboxetine (Structure contains a morpholine ring)CNS/PsychiatrySelective norepinephrine reuptake inhibitor (NRI).[13][14][16]
Postulated Biological Pathways

Given the diverse activities of morpholine-containing drugs, Methyl 4-morpholinobutanoate could potentially interact with various biological targets. For instance, if it were to exhibit anticancer properties similar to Gefitinib, it might interfere with cell signaling pathways that regulate cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.

Conclusion

This guide has provided a comprehensive, albeit theoretical, overview of the synthesis and potential bioactivity of Methyl 4-morpholinobutanoate. Based on established chemical principles, two viable synthetic routes have been proposed and compared. Furthermore, by drawing parallels with structurally related, clinically approved drugs, we have postulated potential areas of pharmacological relevance for this compound. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration of novel morpholine derivatives, providing a logical starting point for the synthesis and biological evaluation of Methyl 4-morpholinobutanoate and its analogs. Further experimental validation is necessary to confirm the proposed synthetic methodologies and to elucidate the specific biological activities of this compound.

References

  • Linezolid - StatPearls - NCBI Bookshelf. (2024, March 1). Retrieved from [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). Clinical Cancer Research. Retrieved from [Link]

  • Linezolid - Wikipedia. (n.d.). Retrieved from [Link]

  • Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Linezolid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of Reboxetine Mesilate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • gefitinib - Liv Hospital. (2026, February 23). Retrieved from [Link]

  • Reboxetine: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

  • Reboxetine - Mental Health. (2025, August 24). Retrieved from [Link]

  • Mechanisms of action of reboxetine - ResearchGate. (2023, February 26). Retrieved from [Link]

  • Clinical pharmacology of linezolid - Ovid. (n.d.). Retrieved from [Link]

  • The Promises and Pitfalls of Reboxetine - PMC. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

Sources

Validation

Validating Analytical Methods for Methyl 4-Morpholinobutanoate Quantification: A Comparative Guide

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a critical chemical intermediate, frequently utilized in the synthesis of novel heterocyclic γ-aminobutyric acid (GABA) analogues and related pharmaceutical compounds[1][2...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-morpholinobutanoate (CAS: 5471-53-4) is a critical chemical intermediate, frequently utilized in the synthesis of novel heterocyclic γ-aminobutyric acid (GABA) analogues and related pharmaceutical compounds[1][2]. Because of its role in drug development, establishing robust, reliable, and highly sensitive analytical methods for its quantification is paramount.

This guide objectively compares the performance of various analytical platforms for quantifying Methyl 4-morpholinobutanoate, explains the mechanistic causality behind method development choices, and provides self-validating experimental protocols grounded in current regulatory frameworks.

Comparative Analysis of Analytical Platforms

The chemical structure of Methyl 4-morpholinobutanoate (C9H17NO3) dictates its analytical behavior. It features a morpholine ring and a methyl ester group but lacks an extended conjugated π-system. This structural reality makes traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) a poor choice for trace-level quantification, as the molecule exhibits negligible UV absorbance above 210 nm. Consequently, mass spectrometry-based techniques are the industry standards.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSensitivityMatrix SuitabilityCausality / Mechanistic FitRecommended Application
LC-MS/MS (ESI+) High (pg/mL)Complex (Plasma, Urine)The morpholine nitrogen acts as a basic site, readily accepting a proton in acidic mobile phases to form a stable [M+H]+ ion[2].Bioanalysis, Pharmacokinetics, Trace Impurity Profiling.
GC-MS (EI) Moderate (ng/mL)Simple (API, Solvents)The low molecular weight (187.24 g/mol ) and the methyl ester group render the molecule highly volatile and thermally stable[1].Raw Material Purity, Chemical Synthesis Monitoring.
HPLC-UV Low (µg/mL)Simple (Formulations)Lacks a strong chromophore. Requires low-wavelength monitoring (e.g., 205-210 nm) which is highly susceptible to solvent noise.Bulk Assay (only if MS is unavailable).

Mechanistic Logic: Ionization and Fragmentation

To achieve the specificity required by the FDA Bioanalytical Method Validation Guidance[3], LC-MS/MS methods rely on Multiple Reaction Monitoring (MRM). The causality behind the MRM transitions for Methyl 4-morpholinobutanoate is rooted in its gas-phase thermodynamics.

Under Electrospray Ionization positive mode (ESI+), the tertiary-like nitrogen in the morpholine ring is protonated, yielding a precursor ion at m/z 188.1[2]. When subjected to Collision-Induced Dissociation (CID), the molecule predictably fragments. The most abundant fragment typically results from the cleavage of the alkyl chain, yielding a morpholine-associated product ion (e.g., m/z 100.1), while a secondary diagnostic loss of methanol from the ester group yields an ion at m/z 156.1.

Fragmentation ESI ESI+ Ionization (Protonation at Morpholine N) Precursor Precursor Ion [M+H]+ m/z 188.1 ESI->Precursor CID Collision-Induced Dissociation (Argon Collision Gas) Precursor->CID Quant Quantifier Transition m/z 188.1 -> 100.1 CID->Quant Primary Cleavage Qual Qualifier Transition m/z 188.1 -> 156.1 CID->Qual Secondary Loss

Caption: ESI+ ionization and MRM fragmentation logic for Methyl 4-morpholinobutanoate.

Regulatory Grounding & Validation Framework

Any method used to quantify Methyl 4-morpholinobutanoate for regulatory submissions must adhere to the ICH Q2(R2) guidelines for analytical procedures[4]. ICH Q2(R2) mandates the rigorous evaluation of accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[5]. For biological matrices, the FDA Bioanalytical Method Validation Guidance further dictates that accuracy and precision must fall within ±15% of nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ)[3].

MethodValidation Start Methyl 4-morpholinobutanoate Method Development Platform Platform Selection (LC-MS/MS vs GC-MS) Start->Platform Validation ICH Q2(R2) Validation Phase Platform->Validation Spec Specificity (No Matrix Interference) Validation->Spec Lin Linearity & Range (R² ≥ 0.99) Validation->Lin Acc Accuracy & Precision (±15% Bias/CV) Validation->Acc Rob Robustness (Flow rate, Temp) Validation->Rob Approve Validated Procedure Ready for Routine Use Spec->Approve Lin->Approve Acc->Approve Rob->Approve

Caption: Logical workflow for analytical method validation per ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate built-in System Suitability Tests (SST) and Quality Control (QC) checks that automatically flag analytical failures.

Protocol 1: LC-MS/MS Quantification in Plasma (Bioanalysis)

Objective: High-sensitivity quantification for pharmacokinetic profiling.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g., Methyl 4-morpholinobutanoate-d8). Causality: Acetonitrile denatures plasma proteins, while the stable isotope internal standard corrects for any matrix-induced ion suppression during ESI.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water. Causality: Formic acid ensures the morpholine nitrogen remains fully protonated.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Mode)

  • Polarity: Positive ESI.

  • Transitions: m/z 188.1 → 100.1 (Quantifier); m/z 188.1 → 156.1 (Qualifier).

Step 4: Self-Validation & System Suitability

  • Blank Injection: Run a solvent blank before the batch. The peak area at the analyte retention time must be <20% of the LLOQ signal.

  • QC Bracketing: Interperse Low, Mid, and High QC samples every 10 unknown samples. The run is only valid if 67% of QCs are within ±15% of their nominal value[3].

Protocol 2: GC-MS Quantification for Chemical Purity

Objective: Assessing the purity of synthesized Methyl 4-morpholinobutanoate.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the Methyl 4-morpholinobutanoate API in 1.0 mL of MS-grade Dichloromethane (DCM).

  • Add an appropriate internal standard (e.g., Methyl benzoate).

Step 2: Gas Chromatography Conditions

  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min). Causality: The rapid ramp capitalizes on the compound's volatility, ensuring a sharp, symmetrical peak.

Step 3: Mass Spectrometry (EI Mode)

  • Ionization Energy: 70 eV.

  • Detection: Scan mode (m/z 40-300) for purity profiling, or Selected Ion Monitoring (SIM) for trace quantification.

Validation Data Presentation

When validating the LC-MS/MS method according to ICH Q2(R2)[4] and FDA standards[3], the resulting data must be tabulated to demonstrate compliance. Below is a representative data structure summarizing acceptable validation metrics.

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Example Data
Validation ParameterICH Q2(R2) / FDA CriterionExperimental Result (Example)Status
Selectivity Blank response <20% of LLOQ4.2% of LLOQ responsePASS
Linearity R² ≥ 0.990 over the rangeR² = 0.998 (1 - 1000 ng/mL)PASS
Accuracy (Intra-day) ±15% of nominal (±20% LLOQ)98.5% - 104.2%PASS
Precision (Inter-day) CV ≤ 15% (≤20% LLOQ)3.1% - 7.4% CVPASS
Matrix Effect IS-normalized MF: CV ≤ 15%4.5% CV across 6 lotsPASS
Robustness Stable under deliberate variationsNo significant change (±5% flow)PASS

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. MDPI. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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